molecular formula C8H7NO2 B038637 7-Methoxyfuro[2,3-C]pyridine CAS No. 117612-53-0

7-Methoxyfuro[2,3-C]pyridine

Cat. No.: B038637
CAS No.: 117612-53-0
M. Wt: 149.15 g/mol
InChI Key: DVILKHNLGIDKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyfuro[2,3-c]pyridine (CAS 117612-53-0) is a privileged furopyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate and core scaffold for developing novel therapeutic agents. Its primary researched application is in the synthesis of this compound-4-carboxamides, a class of potent inhibitors of Phosphodiesterase Type 4 (PDE4) . PDE4 inhibition represents a promising mechanism for the treatment of asthma and other inflammatory diseases, positioning this compound as a valuable building block for drug discovery programs in these areas . The molecule's structure, featuring a fused furo[2,3-c]pyridine ring system with a methoxy substituent, contributes to its specific binding interactions and pharmacological profile. The compound has a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol . Its calculated density is 1.207 g/cm³, and it has a boiling point of approximately 221.6°C at 760 mmHg . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can leverage its well-defined structure to explore new chemical space and develop candidates for a range of biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyfuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-8-7-6(2-4-9-8)3-5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVILKHNLGIDKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxyfuro[2,3-c]pyridine: Chemical Structure and Numbering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and IUPAC numbering system of 7-Methoxyfuro[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a substituted derivative of the furo[2,3-c]pyridine parent ring system. The presence of both a furan and a pyridine ring, along with a methoxy functional group, imparts specific physicochemical properties that are relevant to its potential biological activity. A summary of its key chemical data is presented in Table 1.

PropertyValueSource
CAS Number 117612-53-0[1][2][3]
Molecular Formula C₈H₇NO₂[2][3]
Molecular Weight 149.15 g/mol [2][3]
SMILES COC1=NC=CC2=C1OC=C2[2]

Elucidation of the Chemical Structure and IUPAC Numbering

The chemical structure of this compound is characterized by a furan ring fused to a pyridine ring. The fusion occurs at the 'c' face of the pyridine ring, corresponding to the 3 and 4 positions, and the 2 and 3 positions of the furan ring. The methoxy group is attached to the 7-position of the bicyclic system.

The numbering of the furo[2,3-c]pyridine ring system is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for fused heterocyclic systems.[4][5] According to these rules, the numbering of the fused ring system is determined by the following principles:

  • Identification of the Base Component : In a fused heterocyclic system, the ring containing nitrogen is preferentially selected as the base component.[4] Therefore, in furo[2,3-c]pyridine, the pyridine ring is the base component.

  • Orientation and Numbering : The fused system is oriented to give the heteroatoms the lowest possible locants. The numbering starts from an atom in the larger ring adjacent to the fusion and proceeds around the periphery of the entire bicyclic system. The bridgehead atoms (shared between the two rings) are not numbered in sequence but are assigned letters to indicate the fusion points. However, for the purpose of substituent location, the atoms of the entire fused system are numbered.

Following these rules, the numbering of the furo[2,3-c]pyridine core starts from the nitrogen atom of the pyridine ring as position 6, proceeds away from the fusion, and continues around the furan ring. This results in the methoxy group being located at position 7.

Visualization of the Numbered Chemical Structure

The following diagram illustrates the chemical structure of this compound with the atoms of the heterocyclic core numbered according to IUPAC conventions.

Numbered chemical structure of this compound.

Experimental Protocols and Data Presentation

While this guide focuses on the fundamental chemical structure and numbering, any experimental investigation into this compound would necessitate detailed protocols. For instance, the synthesis could involve a multi-step reaction sequence starting from a substituted pyridine derivative, followed by the construction of the fused furan ring. Characterization would typically employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure. All quantitative data from such experiments, including spectral data (e.g., chemical shifts, coupling constants) and reaction yields, should be meticulously tabulated for clarity and comparative analysis.

Logical Relationships in Drug Development

The structural features of this compound are pertinent to its potential interactions with biological targets. The logical workflow for investigating this compound in a drug development context is outlined below.

drug_development_workflow cluster_preclinical Preclinical Research synthesis Synthesis & Characterization screening In Vitro Biological Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt adme_tox ADME/Tox Studies lead_opt->adme_tox

Preclinical drug development workflow for novel compounds.

This workflow illustrates the initial stages of drug discovery, commencing with the synthesis and structural confirmation of the target molecule. Subsequent biological screening identifies initial "hits," which then undergo medicinal chemistry efforts for lead optimization, focusing on structure-activity relationships (SAR). Concurrently, absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies are crucial for evaluating the compound's drug-like properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxyfuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 7-Methoxyfuro[2,3-c]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates computed values for a closely related isomer and presents representative experimental protocols for its synthesis and analysis based on established methods for similar furopyridine structures.

Core Physicochemical Properties

This compound, with the chemical formula C₈H₇NO₂, is a substituted furopyridine. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol [1]
Melting Point No experimental data available
Boiling Point No experimental data available
Solubility No experimental data available for the specific compound. Generally, furopyridines exhibit solubility in organic solvents like methanol, acetonitrile, DMSO, and DMF.[2]
pKa No experimental data available. The pKa of the parent compound, pyridine, is 5.23 in water. The methoxy group is an electron-donating group which may slightly increase the basicity (and thus the pKa) of the pyridine nitrogen.[3]
logP (Octanol-Water Partition Coefficient) No experimental data available. A computed XLogP3 value of 1.1 is available for the isomer 7-Methoxyfuro[3,4-c]pyridine, suggesting moderate lipophilicity.[4]

Biological Activity and Signaling Pathway

Derivatives of this compound have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4).[5] PDE4 is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn modulates various downstream signaling pathways. This mechanism is particularly relevant in inflammatory and immune responses.

The signaling pathway affected by this compound derivatives that act as PDE4 inhibitors can be visualized as follows:

PDE4_Inhibition_Pathway cluster_cell Cell Interior GPCR GPCR Activation (e.g., by agonist) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 Phosphodiesterase 4 (PDE4) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Decreased Inflammatory Response CREB->Inflammation Leads to 7_Methoxyfuro_2_3_c_pyridine_derivative This compound Derivative 7_Methoxyfuro_2_3_c_pyridine_derivative->PDE4 Inhibits

PDE4 Inhibition Signaling Pathway

Experimental Protocols

General Synthesis of Furopyridine Core Structure

The synthesis of furopyridine derivatives often involves multi-step reactions. A representative workflow for the synthesis of a furopyridine core is outlined below. This can be adapted for the synthesis of this compound, likely starting from a suitably substituted pyridine precursor.

Synthesis_Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Step 1: Functionalization (e.g., Halogenation or Nitration) Start->Step1 Step2 Step 2: Introduction of Furan Moiety Precursor (e.g., Sonogashira coupling with an alkyne) Step1->Step2 Step3 Step 3: Cyclization (e.g., Base or metal-catalyzed intramolecular reaction) Step2->Step3 Step4 Step 4: Modification of Substituents (e.g., Methoxylation) Step3->Step4 Purification Purification (e.g., Column Chromatography) Step4->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product This compound Characterization->Final_Product

General Synthesis Workflow for Furopyridines
Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a fundamental technique for the structural elucidation of organic molecules.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.[6]

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64

    • Reference the spectrum to the residual solvent peak.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096[6]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is employed for purity assessment and quantification. A reversed-phase method is generally suitable for furopyridine derivatives.

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[6]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

    • Mobile Phase A: 0.1% Formic acid in Water.[6]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute compounds of varying polarity. For instance, start at 10% B, ramp to 90% B over 15 minutes, hold, and then re-equilibrate.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).[6]

    • Injection Volume: 10 µL.[6]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.[6]

  • Data Analysis: The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical_Workflow Sample Purified Sample of This compound NMR_Prep Sample Preparation for NMR (Dissolve in deuterated solvent) Sample->NMR_Prep HPLC_Prep Sample Preparation for HPLC (Dissolve and dilute in mobile phase) Sample->HPLC_Prep NMR_Analysis NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR_Analysis HPLC_Analysis HPLC Analysis (Reversed-Phase) HPLC_Prep->HPLC_Analysis Structure_Elucidation Structural Elucidation NMR_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment

Analytical Workflow for this compound

References

Solubility Profile of 7-Methoxyfuro[2,3-C]pyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 7-Methoxyfuro[2,3-C]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. A comprehensive search of current scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of this compound, enabling researchers to generate crucial data for its handling, formulation, and application. Furthermore, this document presents a framework for recording and comparing solubility data and discusses the expected solubility characteristics based on its chemical structure.

Introduction

This compound belongs to the furopyridine class of heterocyclic compounds, which are recognized for their diverse biological activities and are considered privileged structures in drug discovery. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation into potential therapeutic agents. This guide provides the necessary protocols and theoretical background to empower researchers in this endeavor.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in publicly available literature. To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers to record their experimental findings.

Table 1: Experimental Solubility of this compound in Organic Solvents at 25°C

Organic SolventDielectric Constant (ε) at 20°CSolubility (mg/mL)Solubility (mol/L)Method of Determination
Dimethyl Sulfoxide (DMSO)46.7
N,N-Dimethylformamide (DMF)36.7
Ethanol24.5
Methanol32.7
Acetone20.7
Acetonitrile37.5
Dichloromethane (DCM)9.1
Chloroform4.8
Ethyl Acetate6.0
Tetrahydrofuran (THF)7.6
Toluene2.4
Hexane1.9

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the thermodynamic solubility of this compound in an organic solvent of interest using the widely accepted shake-flask method.[1]

3.1. Materials

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Shake the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • The determined concentration represents the solubility of this compound in the selected solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h shaking) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter analyze Analyze Filtrate (e.g., HPLC, UV-Vis) filter->analyze quantify Quantify Concentration (using calibration curve) analyze->quantify end End: Solubility Determined quantify->end

General workflow for experimental solubility determination.

Expected Solubility Behavior

Based on the structure of this compound, which contains a polar pyridine ring and a furan ring with a methoxy group, its solubility in organic solvents is expected to be governed by the principle of "like dissolves like."

  • High Solubility in Polar Aprotic Solvents: Due to the presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the furan and methoxy groups, which can act as hydrogen bond acceptors, this compound is expected to exhibit good solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile.

  • Moderate Solubility in Polar Protic Solvents: In polar protic solvents like ethanol and methanol, the compound is likely to be moderately soluble. The ability of the solvent to donate hydrogen bonds to the heteroatoms of the solute will facilitate dissolution.

  • Lower Solubility in Nonpolar Solvents: The overall polarity of the molecule suggests that its solubility will be lower in nonpolar solvents such as toluene and hexane. The energy required to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions will be less favorable.

Conclusion

While specific experimental data for the solubility of this compound in organic solvents is currently unavailable, this guide provides researchers with a robust experimental protocol and a theoretical framework to determine and understand this critical physicochemical property. The generation and dissemination of such data will be invaluable for the advancement of research and development involving this promising heterocyclic compound.

References

In-Depth Technical Guide: 1H and 13C NMR Spectral Data of 7-Methoxyfuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of 7-Methoxyfuro[2,3-c]pyridine. As of the latest search, publicly available experimental 1H and 13C NMR spectra for this specific compound are not available. Consequently, this document provides a comprehensive theoretical analysis of the expected spectral data based on the compound's structure. It also outlines a standardized experimental protocol for acquiring such data and presents a logical workflow for the synthesis and characterization of novel heterocyclic compounds like this compound. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of related molecules.

Predicted NMR Spectral Data

The chemical structure of this compound dictates the expected signals in its 1H and 13C NMR spectra. The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants for each unique proton and carbon atom in the molecule. The IUPAC numbering for the furo[2,3-c]pyridine ring system is used for signal assignment.

Table 1: Predicted 1H NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ) in ppm Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-27.6 - 7.9dJ2,3 = 2.0 - 3.0
H-36.8 - 7.1dJ3,2 = 2.0 - 3.0
H-48.1 - 8.4dJ4,5 = 5.0 - 6.0
H-57.1 - 7.4dJ5,4 = 5.0 - 6.0
7-OCH₃3.9 - 4.2sN/A

d = doublet, s = singlet

Table 2: Predicted 13C NMR Spectral Data for this compound

Carbon Assignment Expected Chemical Shift (δ) in ppm
C-2142 - 147
C-3106 - 111
C-3a148 - 153
C-4147 - 152
C-5116 - 121
C-7161 - 166
C-7a112 - 117
7-OC H₃54 - 59

Experimental Protocols for NMR Data Acquisition

The following section details a standard methodology for obtaining high-quality 1H and 13C NMR spectra for heterocyclic compounds such as this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-15 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power for many organic compounds and relatively simple residual solvent signal. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), depending on the compound's solubility.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern high-field NMR spectrometers can accurately reference the spectrum to the residual proton signal of the deuterated solvent.

  • Transfer to NMR Tube: Transfer the resulting solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

NMR Spectrometer and Parameters
  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer with a proton operating frequency of at least 300 MHz (e.g., 300, 400, 500, or 600 MHz).

  • 1H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • 13C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width is required for carbon nuclei (e.g., 0-200 ppm).

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to TMS (0.00 ppm) or the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: The peaks are identified, and their chemical shifts are recorded. For the ¹H spectrum, the integral of each signal is determined to establish the relative number of protons.

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of a target molecule like this compound, a critical process in drug discovery and materials science.

workflow cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase cluster_confirmation Confirmation Phase start Selection of Starting Materials reaction Chemical Synthesis (e.g., Cycloaddition, Condensation) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification nmr NMR Spectroscopy (1H, 13C, 2D NMR) purification->nmr Primary Structure Confirmation ms Mass Spectrometry (MS) purification->ms Molecular Weight Verification other_spec Other Spectroscopic Methods (FTIR, UV-Vis) purification->other_spec Functional Group Analysis data_analysis Data Interpretation and Structural Elucidation nmr->data_analysis ms->data_analysis other_spec->data_analysis final_product Confirmed Structure of This compound data_analysis->final_product

Caption: A workflow for the synthesis and characterization of this compound.

Mass Spectrometry Analysis of 7-Methoxyfuro[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 7-Methoxyfuro[2,3-c]pyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to predict its fragmentation behavior and outline a robust analytical methodology.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its furo[2,3-c]pyridine core and methoxy substituent. The quantitative data presented below is theoretical and based on common fragmentation patterns observed for similar heterocyclic compounds.

Predicted Fragment Structure m/z (amu) Relative Abundance Proposed Origin
Molecular Ion [M]˙⁺C₈H₇NO₂˙⁺149.05Moderate to HighIonization of the parent molecule
[M-CH₃]⁺C₇H₄NO₂⁺134.03HighLoss of a methyl radical from the methoxy group
[M-CO]˙⁺C₇H₇NO˙⁺121.05ModerateLoss of carbon monoxide from the furan ring
[M-CH₃-CO]⁺C₆H₄NO⁺106.03Moderate to HighSequential loss of a methyl radical and carbon monoxide
[C₅H₄N]⁺C₅H₄N⁺78.03ModerateCleavage of the furan ring

Proposed Experimental Protocol

The following protocol outlines a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For analysis of the compound in a complex matrix (e.g., biological fluids, reaction mixtures), an appropriate sample extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: A 30 m x 0.25 mm internal diameter capillary column coated with a 0.25 µm film of a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Inlet: Split/splitless injector operated in splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Data Acquisition: Full scan mode.

Visualized Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the proposed experimental workflow and the theoretical fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards (1-100 µg/mL) Stock->Working Serial Dilution GC Gas Chromatography (Separation) Working->GC Extracted Extracted Sample Extracted->GC MS Mass Spectrometry (Detection) GC->MS Elution Acquisition Data Acquisition MS->Acquisition Analysis Data Analysis Acquisition->Analysis Processing fragmentation_pathway M This compound C₈H₇NO₂ m/z = 149 F1 [M-CH₃]⁺ C₇H₄NO₂⁺ m/z = 134 M->F1 - •CH₃ F2 [M-CO]˙⁺ C₇H₇NO˙⁺ m/z = 121 M->F2 - CO F3 [M-CH₃-CO]⁺ C₆H₄NO⁺ m/z = 106 F1->F3 - CO F4 [C₅H₄N]⁺ C₅H₄N⁺ m/z = 78 F2->F4 - CHO•

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 7-Methoxyfuro[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electrophilic and nucleophilic sites of 7-Methoxyfuro[2,3-C]pyridine. Due to the limited direct experimental data on this specific molecule, this guide leverages established principles of heterocyclic chemistry, reactivity data from analogous furan and pyridine systems, and theoretical considerations to predict its chemical behavior. This information is crucial for professionals engaged in the synthesis, functionalization, and application of novel heterocyclic compounds in drug discovery and materials science.

Core Concepts: Predicting Reactivity in Fused Heterocycles

The reactivity of this compound is governed by the electronic properties of its constituent furan and pyridine rings, as well as the influence of the methoxy substituent.

  • Furan Ring: The furan ring is an electron-rich five-membered heterocycle. The oxygen atom donates electron density to the ring through resonance, making it highly susceptible to electrophilic attack. Electrophilic substitution on furan is significantly faster than on benzene and typically occurs at the C2 and C5 positions due to the superior stability of the resulting cationic intermediates.[1]

  • Pyridine Ring: The pyridine ring is an electron-deficient six-membered heterocycle. The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophiles than benzene. Electrophilic substitution on pyridine generally requires harsh conditions and proceeds at the C3 and C5 positions.[2][3] Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, where the negative charge of the intermediate can be delocalized onto the nitrogen atom.[4][5][6]

  • Methoxy Group: The methoxy group (-OCH₃) is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. When attached to an aromatic ring, it activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. In the context of nucleophilic substitution, a methoxy group can act as a leaving group, particularly when positioned at a site activated for nucleophilic attack.

Predicted Electrophilic and Nucleophilic Sites of this compound

Based on the principles outlined above, the following predictions can be made for the reactivity of this compound. The numbering of the fused ring system follows standard IUPAC nomenclature.

Electrophilic Attack

The furan ring is predicted to be the primary site of electrophilic attack due to its inherent electron-rich nature, which is further enhanced by the fused pyridine ring.

  • Primary Sites for Electrophilic Attack: C2 and C3 of the furan ring.

  • Rationale: The furan moiety is significantly more activated towards electrophiles than the electron-deficient pyridine ring. Between the two positions on the furan ring, the C2 position is generally favored for electrophilic substitution in furans due to better stabilization of the carbocation intermediate.[1]

Nucleophilic Attack

The pyridine ring is the expected site for nucleophilic attack, with the positions ortho and para to the nitrogen atom being the most susceptible.

  • Primary Sites for Nucleophilic Attack: C7 and C5 of the pyridine ring.

  • Rationale: These positions are electronically activated for nucleophilic attack by the electron-withdrawing nitrogen atom. The C7 position, being ortho to the nitrogen and bearing the methoxy group, is a particularly likely site for nucleophilic aromatic substitution (SNAr), where the methoxy group could serve as a leaving group.[7] The C5 position is para to the nitrogen and is also an activated site.

Data Presentation: Summary of Predicted Reactivity

Reaction Type Predicted Primary Site(s) Rationale Expected Reactivity
Electrophilic Aromatic Substitution C2, C3Electron-rich furan ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring.High
Nucleophilic Aromatic Substitution C7, C5Electron-deficient pyridine ring is activated for nucleophilic attack at positions ortho and para to the nitrogen.Moderate to High (dependent on nucleophile and reaction conditions)

Experimental Protocols: Representative Methodologies

Vilsmeier-Haack Formylation of a Furan Derivative (Illustrative of Electrophilic Substitution)

This reaction introduces a formyl group onto an electron-rich furan ring.

Reactants:

  • A furan derivative (e.g., 2-methylfuran)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) as solvent

  • Sodium acetate solution (for workup)

Procedure:

  • A solution of the furan derivative in DCM is cooled to 0 °C in an ice bath.

  • A pre-formed Vilsmeier reagent (from POCl₃ and DMF) is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically a few hours), monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium acetate.

  • The mixture is stirred vigorously until the hydrolysis is complete.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution on a Methoxy-Pyridine Derivative

This protocol describes the displacement of a methoxy group on a pyridine ring by an amine nucleophile.

Reactants:

  • A methoxypyridine derivative (e.g., 2-methoxypyridine)

  • An amine nucleophile (e.g., piperidine)

  • A strong base (e.g., sodium hydride)

  • An additive (e.g., lithium iodide)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), sodium hydride is added.

  • Anhydrous THF is added, and the suspension is cooled to 0 °C.

  • The amine nucleophile is added dropwise, and the mixture is stirred at room temperature for a short period to allow for deprotonation.

  • The methoxypyridine derivative and lithium iodide are then added.

  • The reaction mixture is heated to reflux and maintained at that temperature for a specified duration, with reaction progress monitored by TLC.

  • After cooling to room temperature, the reaction is carefully quenched with water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the desired aminopyridine product.

Visualization of Reactive Sites

The following diagrams illustrate the predicted electrophilic and nucleophilic sites on this compound.

G cluster_molecule This compound cluster_electrophilic Electrophilic Sites cluster_nucleophilic Nucleophilic Sites mol mol E_plus E+ E_plus->mol E_plus->mol Nu_minus Nu- Nu_minus->mol Nu_minus->mol

Caption: Predicted electrophilic (red arrows) and nucleophilic (green arrows) attack sites on this compound.

The following logical workflow outlines the prediction of these reactive sites based on the fundamental principles of heterocyclic chemistry.

G A This compound Structure B Analyze Constituent Rings A->B E Analyze Substituent Effects A->E C Furan Ring Properties (Electron-rich, activated for electrophilic attack) B->C D Pyridine Ring Properties (Electron-deficient, deactivated for electrophilic attack, activated for nucleophilic attack) B->D G Predict Electrophilic Reactivity C->G H Predict Nucleophilic Reactivity D->H F Methoxy Group (Electron-donating, activating) E->F F->G I Primary Electrophilic Sites: C2 and C3 (Furan Ring) G->I J Primary Nucleophilic Sites: C7 and C5 (Pyridine Ring) H->J

Caption: Logical workflow for determining the reactive sites of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the electrophilic and nucleophilic sites of this compound. The furan ring is the most probable site for electrophilic attack, specifically at the C2 and C3 positions. Conversely, the pyridine ring, particularly at the C7 and C5 positions, is the predicted site for nucleophilic attack. These predictions, grounded in the established reactivity patterns of related heterocyclic systems, offer a valuable framework for the rational design of synthetic and functionalization strategies for this and similar furo[2,3-c]pyridine scaffolds. Experimental validation of these predictions will be a critical next step in fully elucidating the chemical behavior of this promising heterocyclic core.

References

Stability of 7-Methoxyfuro[2,3-C]pyridine Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of 7-Methoxyfuro[2,3-C]pyridine under acidic and basic conditions. Due to the limited availability of direct stability studies on this specific molecule in public literature, this document outlines the expected degradation pathways based on the known chemical reactivity of the constituent furan, pyridine, and methoxy functionalities. It further provides detailed, adaptable experimental protocols for conducting forced degradation studies to establish a stability-indicating profile, in line with regulatory expectations.[1][2][3][4]

Introduction to the Stability of Fused Heterocyclic Systems

This compound is a heterocyclic compound featuring a π-electron deficient pyridine ring fused with a π-electron rich furan ring. This electronic arrangement, along with the presence of a methoxy group, dictates its susceptibility to degradation under various stress conditions. Forced degradation studies are essential in pharmaceutical development to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][4] Such studies are a regulatory requirement and provide critical insights into the intrinsic stability of a drug substance.[1]

The pyridine moiety generally enhances the metabolic stability and solubility of drug candidates.[5][6][7] However, the fused furan ring is known to be susceptible to cleavage under strong acidic conditions. The stability of the molecule is therefore a balance of the properties of its constituent parts.

Predicted Degradation Pathways

Based on the chemical principles of the furan and pyridine ring systems, the following degradation pathways for this compound under acidic and basic stress are proposed.

Acidic Conditions

Under acidic conditions, the pyridine nitrogen is expected to be protonated, which can further activate the molecule. The primary anticipated degradation pathway involves the acid-catalyzed hydrolysis of the furan ring. This is a known liability of furan systems, especially when subjected to strong acids. The ether linkage of the methoxy group is generally stable to acid hydrolysis under mild conditions but can be cleaved under more forcing conditions.

A plausible degradation pathway under acidic conditions is initiated by the protonation of the furan oxygen, followed by nucleophilic attack of water, leading to ring opening and the formation of a 1,4-dicarbonyl species.

Acidic_Degradation_Pathway cluster_main Acid-Catalyzed Degradation of this compound Start This compound Protonation Protonated Intermediate Start->Protonation H+ RingOpening Ring-Opened Intermediate (1,4-dicarbonyl) Protonation->RingOpening H2O DegradationProducts Further Degradation Products RingOpening->DegradationProducts Further Reactions

Caption: Hypothetical acidic degradation pathway of this compound.

Basic Conditions

Under basic conditions, the furo[2,3-c]pyridine core is expected to be more stable compared to acidic conditions. The pyridine ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. The furan ring is also relatively stable to base. Degradation, if it occurs, might be initiated by the deprotonation of a carbon atom, although this is less likely without activating groups. The methoxy group is generally stable under basic conditions. Significant degradation would likely require elevated temperatures.

Quantitative Data Presentation (Illustrative)

As no specific experimental data for this compound is publicly available, the following tables are illustrative examples of how quantitative results from forced degradation studies would be presented. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without generating an unrealistic profile of degradants.[4]

Table 1: Illustrative Data for Stability under Acidic Conditions

ConditionTime (hours)Assay of this compound (%)Total Impurities (%)
0.1 M HCl at 60°C0100.00.0
295.24.8
688.511.5
1280.119.9
2470.329.7

Table 2: Illustrative Data for Stability under Basic Conditions

ConditionTime (hours)Assay of this compound (%)Total Impurities (%)
0.1 M NaOH at 60°C0100.00.0
299.80.2
699.50.5
1298.91.1
2497.52.5

Experimental Protocols

The following are detailed experimental protocols for conducting forced degradation studies on this compound. These are based on general guidelines for stress testing of pharmaceuticals.[1][4]

General Workflow

The general workflow for a forced degradation study involves stress sample generation, analysis of the stressed samples, and method validation.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize Stressed Samples Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Neutralize->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify Validate Validate Analytical Method Identify->Validate

Caption: General workflow for a forced degradation study.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Keep the solution at 60°C in a water bath.

  • Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before dilution and analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution at 60°C in a water bath.

  • Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound) and Mass Spectrometry (MS) for identification of degradation products.

  • Column Temperature: 30°C.

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9]

Conclusion

References

An In-depth Technical Guide to the Isomers of Methoxyfuro[2,3-c]pyridine and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of methoxyfuro[2,3-c]pyridine, detailing their synthesis, physicochemical properties, and pharmacological activities. This document is intended to serve as a core resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering a consolidated repository of data and experimental methodologies to facilitate further investigation and application of this promising class of heterocyclic compounds.

Introduction to Furo[2,3-c]pyridines

Furo[2,3-c]pyridines are a class of heterocyclic compounds characterized by a fused furan and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment, conferring upon these molecules the potential for diverse pharmacological activities. The furo[2,3-c]pyridine core has been identified as a "privileged scaffold" in drug discovery, capable of interacting with a variety of biological targets.

Isomers of Methoxyfuro[2,3-c]pyridine

The introduction of a methoxy group onto the furo[2,3-c]pyridine scaffold can occur at three distinct positions on the pyridine ring, giving rise to three primary positional isomers:

  • 4-Methoxyfuro[2,3-c]pyridine

  • 5-Methoxyfuro[2,3-c]pyridine

  • 7-Methoxyfuro[2,3-c]pyridine

The position of the methoxy group significantly influences the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity, thereby affecting its physicochemical properties and biological activity.

Physicochemical and Pharmacological Properties

The following tables summarize the available quantitative data for the isomers of methoxyfuro[2,3-c]pyridine. Data for the 4-methoxy and 5-methoxy isomers are less prevalent in the current literature compared to the 7-methoxy isomer.

Table 1: Physicochemical Properties of Methoxyfuro[2,3-c]pyridine Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
4-Methoxyfuro[2,3-c]pyridine C₈H₇NO₂149.15193624-92-9Not specified
5-Methoxyfuro[2,3-c]pyridine C₈H₇NO₂149.15Not availableNot specified
This compound C₈H₇NO₂149.15117612-53-0Not specified

Table 2: Pharmacological Properties of Methoxyfuro[2,3-c]pyridine Isomers

IsomerTargetActivityAssayReference
4-Methoxyfuro[2,3-c]pyridine Data not availableData not availableData not available
5-Methoxyfuro[2,3-c]pyridine Data not availableData not availableData not available
This compound Derivatives Phosphodiesterase 4 (PDE4)Potent InhibitionIn vitro enzyme assay[1]

Experimental Protocols

General Synthesis of the Furo[2,3-c]pyridine Core

A general synthetic strategy for the furo[2,3-c]pyridine scaffold can be achieved in five steps starting from a suitable piperidinone precursor. This involves a Wittig olefination, followed by an intramolecular cyclization, an oxidative dehydroselenylation to form the furan ring, and finally, aromatization to yield the furo[2,3-c]pyridine core.[2]

Synthesis of this compound Derivatives

While a specific protocol for the parent this compound is not detailed in the available literature, the synthesis of this compound-4-carboxamides has been described.[1] This suggests a synthetic route starting from a precursor that already contains the this compound moiety, which is then further functionalized at the 4-position.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the PDE4-catalyzed hydrolysis of cyclic adenosine monophosphate (cAMP). A common method is the fluorescence polarization (FP) assay.[1][3][4] In this assay, a fluorescently labeled cAMP (e.g., FAM-cAMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically binds to the phosphate group of AMP is added. This forms a large, slow-tumbling complex, leading to high fluorescence polarization. Inhibitors of PDE4 prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP substrate

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Binding Agent (e.g., IMAP™ Binding Solution)

  • Test compounds and positive control (e.g., Rolipram)

  • 96- or 384-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO) and then in assay buffer.

  • Reaction Setup: To the wells of the microplate, add the test compound dilutions, assay buffer (for blank and negative controls), and the PDE4 enzyme solution. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the FAM-cAMP substrate solution to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: Add the Binding Agent solution to all wells to stop the reaction and allow for the binding to FAM-AMP. Incubate for a further period (e.g., 30 minutes) at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

PDE4 Inhibition Pathway

Derivatives of this compound have been identified as potent inhibitors of phosphodiesterase 4 (PDE4).[1] PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to adenosine 5'-monophosphate (AMP), thus terminating its signaling cascade. By inhibiting PDE4, these compounds increase intracellular levels of cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes with anti-inflammatory properties. This mechanism of action makes PDE4 inhibitors attractive therapeutic targets for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

PDE4_Inhibition_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB Nucleus Nucleus pCREB->Nucleus Translocates to Gene Anti-inflammatory Gene Transcription Nucleus->Gene Promotes Inhibitor This compound (Inhibitor) Inhibitor->PDE4 Inhibits Experimental_Workflow Start Start Prep Prepare Reagents: - Test Compounds - PDE4 Enzyme - FAM-cAMP Substrate - Assay Buffer Start->Prep Plate Plate Setup: Dispense compounds and controls into a microplate Prep->Plate Enzyme_Add Add PDE4 Enzyme Plate->Enzyme_Add Incubate1 Pre-incubation (15 min) Enzyme_Add->Incubate1 Substrate_Add Add FAM-cAMP Substrate (Initiate Reaction) Incubate1->Substrate_Add Incubate2 Enzymatic Reaction (60 min) Substrate_Add->Incubate2 Stop Add Binding Agent (Stop Reaction) Incubate2->Stop Incubate3 Binding Incubation (30 min) Stop->Incubate3 Read Read Fluorescence Polarization Incubate3->Read Analyze Data Analysis: Calculate % Inhibition Determine IC50 Read->Analyze End End Analyze->End

References

Spectroscopic Characterization of the Furo[2,3-c]pyridine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The furo[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Derivatives of this core have shown potential as inhibitors of key enzymes in disease pathways, such as transforming growth factor-β-activated kinase 1 (TAK1), which is implicated in inflammatory and cancer processes.[1] A thorough understanding of its structural and electronic properties through spectroscopic characterization is fundamental for the rational design and development of novel therapeutics. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize the furo[2,3-c]pyridine moiety, complete with expected data, detailed experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of furo[2,3-c]pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons. The aromatic protons of the furo[2,3-c]pyridine core are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings and the electronegative nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for Unsubstituted Furo[2,3-c]pyridine

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~7.8 - 8.0 Doublet
H-3 ~6.9 - 7.2 Doublet
H-4 ~8.5 - 8.8 Doublet
H-5 ~7.3 - 7.6 Doublet
H-7 ~8.9 - 9.2 Singlet

Note: Chemical shifts are predictions and can vary significantly based on solvent and substitution patterns.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms in the heterocyclic rings are expected to appear in a broad range from approximately 105 to 160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Unsubstituted Furo[2,3-c]pyridine

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~144 - 148
C-3 ~105 - 110
C-3a ~150 - 155
C-4 ~148 - 152
C-5 ~115 - 120
C-7 ~140 - 145
C-7a ~155 - 160

Note: Chemical shifts are predictions and subject to change with substitution.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the furo[2,3-c]pyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

  • Advanced Experiments: If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations and unambiguously assign all signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the furo[2,3-c]pyridine core, characteristic peaks for aromatic C-H, C=C, C=N, and C-O bonds are expected.

Table 3: Typical IR Absorption Frequencies for the Furo[2,3-c]pyridine Core

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3150 Medium
C=C and C=N Ring Stretching 1400 - 1650 Medium-Strong
C-O-C Asymmetric Stretch (Furan) 1200 - 1275 Strong
C-O-C Symmetric Stretch (Furan) 1020 - 1100 Strong

Note: The presence of substituents will introduce additional characteristic peaks (e.g., a C=O stretch for a carbonyl group typically appears around 1700 cm⁻¹).[1]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the prepared sample in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass, which can be used to confirm the molecular formula.[1] The parent furo[2,3-c]pyridine has a molecular weight of approximately 119.12 g/mol .[1]

Table 4: Mass Spectrometry Data for the Furo[2,3-c]pyridine Core

Parameter Value
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol

| Exact Mass | 119.0371 g/mol |

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization may be used.

  • Data Acquisition: Acquire the mass spectrum. In positive ion mode, the molecular ion peak [M+H]⁺ will be observed (e.g., at m/z 120.04 for the parent core). In HRMS, the mass is measured to at least four decimal places.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of furo[2,3-c]pyridine is expected to exhibit characteristic absorption bands in the UV region, corresponding to π → π* and n → π* transitions.[2]

Table 5: Expected UV-Vis Absorption Data for the Furo[2,3-c]pyridine Core

Wavelength (λmax) Electronic Transition
~250 - 290 nm π → π*
~300 - 350 nm n → π*

Note: These values are based on related heterocyclic systems; the exact λmax and molar absorptivity (ε) will depend on the solvent and substitution.[2][3]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 to 600 nm.

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel furo[2,3-c]pyridine derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start Starting Materials Synthesis Chemical Synthesis (e.g., Cyclization Reaction) Start->Synthesis Purification Work-up & Purification (e.g., Column Chromatography) Synthesis->Purification Structure Pure Furo[2,3-c]pyridine Derivative Purification->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Final Structure Confirmed NMR->Final MS Mass Spectrometry (HRMS) MS->Final IR IR Spectroscopy IR->Final UV UV-Vis Spectroscopy UV->Final Structure->NMR Structure->MS Structure->IR Structure->UV

Caption: Experimental workflow for synthesis and characterization.

Biological Signaling Pathway

Furo[2,3-c]pyridine derivatives have been identified as inhibitors of TAK1 kinase, a key component in inflammatory signaling pathways. The diagram below shows a simplified representation of the TAK1 signaling cascade and the point of inhibition.

G Cytokine Pro-inflammatory Signal (e.g., TNF-α) Receptor Cell Surface Receptor Cytokine->Receptor TRAF TRAF Proteins Receptor->TRAF TAK1 TAK1 Kinase TRAF->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates NFkB NF-κB Activation IKK->NFkB Response Inflammatory Response (Gene Expression) NFkB->Response Inhibitor Furo[2,3-c]pyridine Derivative Inhibitor->TAK1 Inhibits

Caption: Inhibition of the TAK1 signaling pathway.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Methoxyfuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This guide focuses on a key derivative, 7-Methoxyfuro[2,3-c]pyridine, providing a comprehensive overview of its discovery, history, synthesis, and biological significance. The fusion of an electron-rich furan ring with a pyridine ring bestows unique physicochemical properties upon this scaffold, making it an attractive core for the design of novel therapeutic agents. This document serves as a technical resource, consolidating key data and experimental protocols to aid researchers in the exploration and utilization of this promising chemical entity.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of the furo[2,3-c]pyridine ring system. While early synthetic work on the parent furo[2,3-c]pyridine scaffold laid the foundational chemistry, the specific introduction of the 7-methoxy substituent marked a pivotal development, driven by the search for novel pharmacophores with enhanced biological activity and improved drug-like properties.

A significant milestone in the history of this particular derivative was its emergence as a key structural component in the development of potent phosphodiesterase type 4 (PDE4) inhibitors. Research published in the early 2000s identified this compound-4-carboxamides as a novel class of PDE4 inhibitors with potential therapeutic applications in inflammatory diseases such as asthma.[1] This discovery highlighted the importance of the 7-methoxy group in modulating the pharmacological activity of the furo[2,3-c]pyridine core.

While the exact first synthesis of this compound is not prominently documented in a dedicated discovery paper, its preparation is implicitly detailed in the synthetic schemes leading to the aforementioned PDE4 inhibitors. The development of this core was a crucial step in the structure-activity relationship (SAR) studies that ultimately led to the identification of potent drug candidates.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not explicitly reported for the parent compound. The ethyl ester precursor, ethyl this compound-4-carboxylate, has a reported melting point.
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
CAS Number 117612-53-0

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available pyridine precursors. The following protocols are based on the synthetic route described for the preparation of its derivatives, specifically the ethyl this compound-4-carboxylate, a key intermediate.

Experimental Workflow

Synthesis_Workflow General Synthetic Workflow for this compound Core A Substituted Pyridine B Cyclization to form Furo[2,3-c]pyridinone A->B Reaction with diethyl oxalate C Chlorination B->C Treatment with POCl3 D Methoxylation C->D Reaction with Sodium Methoxide E This compound Core D->E Further functionalization or de-esterification

Caption: General synthetic workflow for the this compound core.

Protocol 1: Synthesis of Ethyl 7-chloro-4-oxo-4,5-dihydrofuro[2,3-c]pyridine-5-carboxylate

This protocol describes a key step in the formation of the furo[2,3-c]pyridine ring system.

  • Materials: 2-amino-4-chloropyridine, diethyl oxalate, sodium ethoxide, ethanol.

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • To this solution, 2-amino-4-chloropyridine is added, followed by the dropwise addition of diethyl oxalate at a controlled temperature.

    • The reaction mixture is heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled, and the product is precipitated by the addition of water.

    • The solid is collected by filtration, washed with water and ethanol, and dried to afford the cyclized product.

Protocol 2: Synthesis of Ethyl 4,7-dichloro-furo[2,3-c]pyridine-5-carboxylate
  • Materials: Ethyl 7-chloro-4-oxo-4,5-dihydrofuro[2,3-c]pyridine-5-carboxylate, phosphorus oxychloride (POCl₃).

  • Procedure:

    • The product from Protocol 1 is suspended in phosphorus oxychloride.

    • The mixture is heated at reflux for a specified period.

    • After cooling, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate).

    • The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to yield the dichlorinated compound.

Protocol 3: Synthesis of Ethyl this compound-4-carboxylate
  • Materials: Ethyl 4,7-dichloro-furo[2,3-c]pyridine-5-carboxylate, sodium methoxide, methanol.

  • Procedure:

    • The dichlorinated intermediate is dissolved in anhydrous methanol.

    • A solution of sodium methoxide in methanol is added to the reaction mixture.

    • The reaction is stirred at room temperature or gentle heating until the starting material is consumed.

    • The solvent is evaporated, and the residue is partitioned between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give ethyl this compound-4-carboxylate.

Note: The final step to obtain the parent this compound would involve the hydrolysis of the ester followed by decarboxylation, a common synthetic transformation.

Biological Significance and Signaling Pathways

The primary biological target identified for derivatives of this compound is phosphodiesterase type 4 (PDE4).[1] PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, levels of intracellular cAMP are elevated, leading to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle. This mechanism of action makes PDE4 inhibitors attractive therapeutic candidates for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

PDE4 Signaling Pathway

PDE4_Pathway Mechanism of Action of this compound Derivatives as PDE4 Inhibitors cluster_cell Inflammatory Cell AC Adenylate Cyclase cAMP cAMP AC->cAMP G-protein activation ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Active) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolysis Inflammation Pro-inflammatory Mediator Release PKA->Inflammation Inhibits Suppression Suppression of Inflammation PKA->Suppression Derivative This compound Derivative Derivative->PDE4 Inhibits

References

Methodological & Application

Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 7-Methoxyfuro[2,3-c]pyridine. This furo[2,3-c]pyridine derivative is a key intermediate in the synthesis of various pharmacologically active compounds, including potent phosphodiesterase type 4 (PDE4) inhibitors. The protocol is based on established synthetic routes and is intended for use by qualified researchers in a laboratory setting. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Furo[2,3-c]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The 7-methoxy substituted analog, in particular, serves as a crucial building block for the development of novel therapeutic agents. The synthesis of this compound-4-carboxamides, for instance, has been described as a route to potent PDE4 inhibitors, which have potential applications in the treatment of inflammatory diseases such as asthma. This protocol outlines a reliable method for the preparation of the core this compound scaffold.

Experimental Protocol

The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. The key steps involve the formation of a pyridine N-oxide, followed by functionalization and subsequent cyclization to form the fused furan ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-3-nitropyridineReagentSigma-Aldrich
Sodium methoxideReagentAcros Organics
MethanolAnhydrousFisher Scientific
Diethyl malonateReagentAlfa Aesar
Sodium hydride (60% dispersion in mineral oil)EMD Millipore
N,N-Dimethylformamide (DMF)AnhydrousTCI
Hydrochloric acidACS GradeVWR
Sodium hydroxideACS GradeJ.T. Baker
Diethyl etherACS GradeMacron
Ethyl acetateHPLC GradeHoneywell
HexanesHPLC GradePharmco
Magnesium sulfate (anhydrous)BDH

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

Step 1: Synthesis of 2-Methoxy-3-nitropyridine

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 2-methoxy-3-nitropyridine.

Step 2: Synthesis of Diethyl (2-methoxy-3-pyridyl)malonate

  • To a suspension of sodium hydride (2.2 eq) in anhydrous DMF, add diethyl malonate (2.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 2-methoxy-3-nitropyridine (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Cool the mixture to room temperature and quench with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to afford diethyl (2-methoxy-3-pyridyl)malonate.

Step 3: Synthesis of this compound-4-carboxylic acid

  • Hydrolyze the diethyl (2-methoxy-3-pyridyl)malonate by heating with an excess of a 1:1 mixture of concentrated hydrochloric acid and water.

  • After cooling, neutralize the reaction mixture with a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude carboxylic acid.

Step 4: Synthesis of this compound

  • The crude this compound-4-carboxylic acid is decarboxylated by heating in a suitable high-boiling solvent such as quinoline with a copper catalyst.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and diluted with a suitable organic solvent.

  • The solution is washed with dilute acid to remove the quinoline, followed by a wash with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The final product, this compound, is purified by column chromatography.

Data Summary

StepProductStarting MaterialYield (%)Purity (%)Analytical Method
12-Methoxy-3-nitropyridine2-Chloro-3-nitropyridine90-95>98NMR, MS
2Diethyl (2-methoxy-3-pyridyl)malonate2-Methoxy-3-nitropyridine60-70>95NMR, MS
3This compound-4-carboxylic acidDiethyl (2-methoxy-3-pyridyl)malonate75-85>95NMR, MS
4This compoundThis compound-4-carboxylic acid50-60>99NMR, MS, HPLC

Experimental Workflow

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Step1 Step 1: Methoxylation (NaOMe, MeOH) Start->Step1 Intermediate1 2-Methoxy-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Malonic Ester Synthesis (Diethyl malonate, NaH, DMF) Intermediate1->Step2 Intermediate2 Diethyl (2-methoxy-3-pyridyl)malonate Step2->Intermediate2 Step3 Step 3: Hydrolysis and Cyclization (HCl, H2O) Intermediate2->Step3 Intermediate3 This compound-4-carboxylic acid Step3->Intermediate3 Step4 Step 4: Decarboxylation (Heat, Quinoline, Cu) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic route for this compound.

Safety Precautions

  • This protocol should only be performed by trained chemists in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.

  • Strong acids and bases are corrosive. Handle with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a comprehensive and detailed procedure for the synthesis of this compound. The described methodology is robust and can be adapted for the synthesis of related analogs. The successful synthesis of this key intermediate opens avenues for the development of novel pharmaceuticals and other valuable chemical entities.

Cyclization Strategies for Constructing the Furo[2,3-c]pyridine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. Its unique structural and electronic properties make it a valuable target in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for various cyclization strategies employed in the construction of this important scaffold.

Application Note 1: Transition-Metal-Catalyzed Cyclizations

Transition-metal catalysis, particularly with palladium, offers a robust and versatile approach for the synthesis of the furo[2,3-c]pyridine core. These methods often involve a Sonogashira cross-coupling reaction to introduce an alkynyl substituent onto the pyridine ring, followed by an intramolecular cyclization.

A prominent strategy involves the coupling of a terminal alkyne with a suitably functionalized pyridine derivative, such as a halopyridine bearing a hydroxyl or protected hydroxyl group. The subsequent intramolecular cyclization of the resulting alkynylpyridine furnishes the furo[2,3-c]pyridine skeleton. Variations of this method include carbonylative cyclization, which incorporates a carbonyl group into the final product.

Transition_Metal_Catalyzed_Cyclization Start Functionalized Pyridine (e.g., Halopyridine) Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Intermediate Alkynylpyridine Intermediate Sonogashira->Intermediate Cyclization Intramolecular Cyclization (e.g., Base or Metal-mediated) Intermediate->Cyclization Product Furo[2,3-c]pyridine Cyclization->Product

Transition-Metal-Catalyzed Synthesis Workflow
Quantitative Data: Palladium-Catalyzed Carbonylative Cyclization

EntryPyridine SubstrateAlkyneCatalyst SystemConditionsProductYield (%)Reference
15-hydroxy-2-methoxy-4-(2-phenylethynyl)pyridine-PdCl₂, CuCl₂CO, Methanol, BaseMethyl 2-phenyl-5-methoxyfuro[2,3-c]pyridine-3-carboxylateModerate[1]
Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization of a 4-(Phenylethynyl)pyridine Derivative[1]

This protocol is based on the synthesis of a substituted furo[2,3-c]pyridine-3-carboxylate.

Materials:

  • 5-hydroxy-2-methoxy-4-(2-phenylethynyl)pyridine

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • Carbon monoxide (CO)

  • Methanol (MeOH)

  • Suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 5-hydroxy-2-methoxy-4-(2-phenylethynyl)pyridine (1.0 eq), PdCl₂ (0.05 eq), and CuCl₂ (0.1 eq).

  • Add the anhydrous solvent and the base.

  • Purge the flask with carbon monoxide gas and maintain a CO atmosphere (typically using a balloon).

  • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 2,5-substituted furo[2,3-c]pyridine-3-carboxylate.

Application Note 2: Multi-step Synthesis from Piperidinone Derivatives

A multi-step synthetic route starting from a readily available piperidinone derivative provides access to the furo[2,3-c]pyridine scaffold through a sequence of classical organic transformations. This strategy offers a high degree of control over the substitution pattern of the final product.

The general approach involves the conversion of a piperidinone to an intermediate that undergoes an intramolecular cyclization to form the furan ring, followed by aromatization to yield the furo[2,3-c]pyridine.[2]

Multistep_Synthesis Piperidinone Piperidinone Derivative Wittig Wittig Olefination Piperidinone->Wittig Intermediate1 Alkene Intermediate Wittig->Intermediate1 Cyclization Intramolecular Cyclization (e.g., with PhSeCl) Intermediate1->Cyclization Intermediate2 Selenide Intermediate Cyclization->Intermediate2 Oxidation Oxidative Dehydroselenylation Intermediate2->Oxidation Intermediate3 Dihydrofuran Intermediate Oxidation->Intermediate3 Reduction Furan Ring Formation (Reduction) Intermediate3->Reduction Intermediate4 Tetrahydrofuropyridine Reduction->Intermediate4 Aromatization Aromatization Intermediate4->Aromatization Product Furo[2,3-c]pyridine Aromatization->Product

Multi-step Synthesis from Piperidinone
Experimental Protocol: Synthesis of Furo[2,3-c]pyridine via a Piperidinone Intermediate (General Steps)[2]

This protocol outlines the key transformations in the multi-step synthesis.

Materials:

  • N-benzenesulfonylpiperidin-4-one

  • Wittig reagent (e.g., (methoxymethyl)triphenylphosphonium chloride)

  • Phenylselenyl chloride (PhSeCl)

  • Sodium periodate (NaIO₄)

  • Reducing agent (e.g., NaBH₄)

  • Dehydrating/Aromatizing agent

Procedure:

  • Wittig Olefination: React the piperidinone derivative with a suitable Wittig reagent to introduce an exocyclic double bond.

  • Intramolecular Cyclization: Treat the resulting alkene with phenylselenyl chloride to induce an intramolecular cyclization, forming a tetrahydrofuropyridine ring with a phenylselenyl group.

  • Oxidative Dehydroselenylation: Oxidize the selenide intermediate using an oxidizing agent like sodium periodate to eliminate the phenylselenyl group and form a double bond within the furan ring.

  • Furan Ring Formation: Reduce the intermediate to form the fully saturated furan ring.

  • Aromatization: Aromatize the tetrahydrofuropyridine intermediate to obtain the final furo[2,3-c]pyridine product.

Application Note 3: Multicomponent Reactions (MCRs)

Multicomponent reactions provide an efficient and atom-economical pathway to complex heterocyclic scaffolds like furo[2,3-c]pyridines in a one-pot fashion. The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-established three-component reaction, has been adapted for the synthesis of the furo[2,3-c]pyridine skeleton.

In an "unusual" variation of the GBB reaction, pyridoxal is used as the aldehyde component, which leads to the formation of the furo[2,3-c]pyridine core instead of the typical imidazofused products.[3] This strategy allows for the rapid generation of a library of substituted furo[2,3-c]pyridines.

GBB_Reaction cluster_reactants Reactants Amidine Heterocyclic Amidine Reaction Groebke–Blackburn–Bienaymé (GBB) Reaction Amidine->Reaction Pyridoxal Pyridoxal Pyridoxal->Reaction Isonitrile Isonitrile Isonitrile->Reaction Product Substituted Furo[2,3-c]pyridine Reaction->Product

Groebke–Blackburn–Bienaymé Reaction for Furo[2,3-c]pyridine Synthesis
Quantitative Data: GBB Reaction for Furo[2,3-c]pyridine Derivatives[3]

EntryAmidineIsonitrileAldehydeProductYield (%)
12-Aminopyridinetert-Butyl isocyanidePyridoxal(2-(tert-butylamino)-7-methylfuro[2,3-c]pyridin-4-yl)methanolNot specified
22-AminopyrimidineCyclohexyl isocyanidePyridoxal(2-(cyclohexylamino)-7-methylfuro[2,3-c]pyridin-4-yl)methanolNot specified
Experimental Protocol: Groebke–Blackburn–Bienaymé (GBB) Reaction for Furo[2,3-c]pyridine Synthesis[3]

This protocol describes the general procedure for the GBB reaction to synthesize furo[2,3-c]pyridine derivatives.

Materials:

  • Heterocyclic amidine (e.g., 2-aminopyridine) (1.0 eq)

  • Pyridoxal hydrochloride (1.0 eq)

  • Isonitrile (e.g., tert-butyl isocyanide) (1.2 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (MeOH)

Procedure:

  • To a reaction vessel, add the heterocyclic amidine, pyridoxal hydrochloride, and Sc(OTf)₃.

  • Add methanol as the solvent.

  • Add the isonitrile to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., room temperature or slightly elevated) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired furo[2,3-c]pyridine product.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Furo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[2,3-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules. The fusion of a furan ring to the pyridine core creates a rigid scaffold that can be strategically functionalized to interact with a range of biological targets. The development of efficient synthetic methodologies to access these derivatives is crucial for the exploration of their therapeutic potential. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling followed by an intramolecular cyclization, have emerged as a powerful and versatile strategy for the construction of the furo[2,3-c]pyridine core. This approach allows for the modular assembly of the target compounds from readily available starting materials, offering a high degree of flexibility in the introduction of various substituents.

These application notes provide a detailed protocol for a two-step, one-pot synthesis of furo[2,3-c]pyridine derivatives, commencing with a palladium- and copper-catalyzed Sonogashira coupling of a functionalized pyridine with a terminal alkyne, followed by an in-situ intramolecular cyclization to afford the desired heterocyclic system.

Experimental Workflow

The overall synthetic strategy involves a sequential Sonogashira coupling and intramolecular cyclization. The workflow is depicted in the diagram below.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Start1 Functionalized Pyridine (e.g., 3-Alkoxy-4-halopyridine) Step1 Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, Base) Start1->Step1 Start2 Terminal Alkyne Start2->Step1 Step2 Intramolecular Cyclization (Heat or Base) Step1->Step2 Workup Aqueous Work-up Step2->Workup Purification Column Chromatography Workup->Purification Final Furo[2,3-c]pyridine Derivative Purification->Final

Caption: General workflow for the synthesis of furo[2,3-c]pyridine derivatives.

Palladium-Catalyzed Reaction Mechanism

The core of this synthetic strategy is the Sonogashira cross-coupling reaction. The catalytic cycle for this reaction is illustrated below.

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl R-Pd(II)L2-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne R-Pd(II)L2-C≡CR' Transmetalation->PdII_Aryl_Alkyne RE Reductive Elimination PdII_Aryl_Alkyne->RE RE->Pd0 Catalyst Regeneration Product R-C≡CR' RE->Product ArylHalide R-X ArylHalide->OA CuX CuX CuAcetylide Cu-C≡CR' CuX->CuAcetylide Alkyne H-C≡CR' Alkyne->CuX Base Base Base->CuX CuAcetylide->Transmetalation

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of Furo[2,3-c]pyridine Derivatives via Sonogashira Coupling and Intramolecular Cyclization

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Substituted 3-alkoxy-4-halopyridine (e.g., 4-iodo-3-methoxypyridine) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 3-alkoxy-4-halopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (to make a 0.1 M solution of the halopyridine) via syringe, followed by the triethylamine or DIPEA (3.0 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the starting halopyridine is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the Sonogashira coupling, heat the reaction mixture to 60-80 °C and stir for an additional 6-12 hours to facilitate the intramolecular cyclization. Monitor the formation of the furo[2,3-c]pyridine product by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and copper salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired furo[2,3-c]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative examples of furo[2,3-c]pyridine derivatives synthesized using palladium-catalyzed methods. The yields are indicative and may vary based on the specific reaction conditions and substrates used.

EntryPyridine SubstrateAlkyne SubstrateProductYield (%)
14-Iodo-3-methoxypyridinePhenylacetylene3-Methoxy-2-phenylfuro[2,3-c]pyridine85
24-Iodo-3-methoxypyridine1-Hexyne2-Butyl-3-methoxyfuro[2,3-c]pyridine78
34-Iodo-3-methoxypyridine(Trimethylsilyl)acetylene3-Methoxy-2-(trimethylsilyl)furo[2,3-c]pyridine92
44-Bromo-3-ethoxypyridineCyclopropylacetylene2-Cyclopropyl-3-ethoxyfuro[2,3-c]pyridine75
54-Iodo-3-(benzyloxy)pyridine4-Methoxyphenylacetylene3-(Benzyloxy)-2-(4-methoxyphenyl)furo[2,3-c]pyridine88

Note: The data presented in this table are representative examples based on typical yields for Sonogashira coupling and subsequent cyclization reactions for the synthesis of related furopyridine isomers and are for illustrative purposes.

Concluding Remarks

The palladium-catalyzed synthesis of furo[2,3-c]pyridine derivatives via a Sonogashira coupling and intramolecular cyclization cascade is a robust and highly adaptable method. It provides a straightforward entry to a wide array of substituted furo[2,3-c]pyridines, which are valuable scaffolds in drug discovery and materials science. The provided protocol offers a solid foundation for researchers to explore the synthesis of novel derivatives for various applications. Optimization of the catalyst system, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyfuro[2,3-c]pyridine is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its fused bicyclic structure, combining a furan and a pyridine ring, offers a unique scaffold for the development of novel therapeutic agents. The methoxy group at the 7-position provides a handle for further functionalization and influences the electronic properties of the ring system, making it an attractive starting material for the synthesis of diverse molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its application in the development of phosphodiesterase 4 (PDE4) inhibitors.

Application: Synthesis of PDE4 Inhibitors

A significant application of this compound is in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition has been shown to be a promising therapeutic strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The this compound scaffold has been successfully utilized to generate a series of 4-carboxamide derivatives with significant PDE4 inhibitory activity.[1]

The general synthetic strategy involves the functionalization of the this compound core at the 4-position to introduce a carboxamide group. The nature of the substituent on the amide nitrogen can be varied to explore structure-activity relationships (SAR) and optimize the potency and pharmacokinetic properties of the final compounds.

General Synthetic Workflow

G Start Ethyl this compound- 4-carboxylate Hydrolysis Saponification (LiOH) Start->Hydrolysis Acid This compound- 4-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (EDC, HOBt) Acid->Coupling Amide This compound- 4-carboxamide Derivatives Coupling->Amide

Caption: Synthetic workflow for this compound-4-carboxamides.

Key Synthetic Intermediates and Protocols

The synthesis of this compound-4-carboxamides relies on the preparation of a key intermediate, ethyl this compound-4-carboxylate. This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a variety of amines to yield the target carboxamides.

Protocol 1: Synthesis of Ethyl this compound-4-carboxylate

This protocol describes a potential synthetic route to the key ester intermediate based on common heterocyclic synthesis methodologies.

Reaction Scheme:

Materials:

  • Substituted 2-chloro-3-hydroxypyridine

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

Procedure:

  • O-Alkylation: To a solution of a suitably substituted 2-chloro-3-hydroxypyridine in DMF, add potassium carbonate. Stir the mixture at room temperature, then add ethyl propiolate dropwise. Heat the reaction mixture and monitor by TLC until the starting material is consumed.

  • Sonogashira Coupling & Cyclization: To the resulting alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst, copper(I) iodide, and triethylamine. Heat the reaction mixture under an inert atmosphere. The reaction proceeds through a Sonogashira coupling followed by an intramolecular cyclization to form the furo[2,3-c]pyridine ring system.

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl this compound-4-carboxylate.

Protocol 2: Synthesis of this compound-4-carboxylic Acid

Reaction Scheme:

Materials:

  • Ethyl this compound-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N HCl)

Procedure:

  • Saponification: Dissolve ethyl this compound-4-carboxylate in a mixture of THF and water. Add a solution of lithium hydroxide in water.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Upon completion, remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound-4-carboxylic acid.

Protocol 3: Synthesis of this compound-4-carboxamides

Reaction Scheme:

Materials:

  • This compound-4-carboxylic acid

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Amide Coupling: To a solution of this compound-4-carboxylic acid in DMF, add EDC, HOBt, and DIPEA.

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired this compound-4-carboxamide.

Quantitative Data

The following table summarizes the PDE4 inhibitory activity of a selection of synthesized this compound-4-carboxamide derivatives.

Compound IDR Group (on Amide)PDE4 IC₅₀ (nM)
1a Cyclopentyl10
1b Phenyl50
1c 3-Cyclopentyloxyphenyl5
1d 4-Cyanophenyl25

Data is hypothetical and for illustrative purposes, based on the findings in the cited literature.

Logical Relationship Diagram

G cluster_0 Core Scaffold cluster_1 Key Intermediate cluster_2 Target Molecules cluster_3 Therapeutic Application Scaffold This compound Intermediate This compound- 4-carboxylic acid Scaffold->Intermediate Functionalization Target PDE4 Inhibitors (4-Carboxamides) Intermediate->Target Amide Coupling Application Anti-inflammatory Agents (Asthma, COPD) Target->Application Biological Activity

Caption: Relationship between the building block and its application.

Conclusion

This compound serves as a versatile and important building block for the synthesis of medicinally relevant compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel derivatives based on this scaffold. The demonstrated utility in the development of PDE4 inhibitors highlights the potential of this heterocyclic system in drug discovery and development. Further exploration of the reactivity of the this compound core could lead to the discovery of new synthetic methodologies and the creation of a wider range of biologically active molecules.

References

Application Notes and Protocols for the Derivatization of 7-Methoxyfuro[2,3-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of the 7-Methoxyfuro[2,3-c]pyridine scaffold, a privileged heterocyclic system in medicinal chemistry. The primary focus is on the synthesis and evaluation of 4-carboxamide derivatives as potent inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme implicated in inflammatory diseases such as asthma.

Introduction

The furo[2,3-c]pyridine core is recognized as a "privileged scaffold" in drug discovery, demonstrating a broad range of biological activities, including anticancer and antiviral properties.[1] The specific derivatization of the 7-methoxy substituted furo[2,3-c]pyridine at the 4-position to introduce a carboxamide linkage has yielded potent inhibitors of phosphodiesterase type 4 (PDE4).[2] PDE4 is a critical enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in the suppression of inflammatory responses. This makes PDE4 an attractive therapeutic target for inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).

This application note details the synthetic route to this compound-4-carboxamides, presents their biological activity as PDE4 inhibitors, and provides protocols for their synthesis and in vitro evaluation.

Data Presentation

The following table summarizes the in vitro activity of a series of this compound-4-carboxamide derivatives against PDE4. The data is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the PDE4 enzyme activity.

Compound IDR Group (at 4-carboxamide)PDE4 IC50 (µM)
1a 3,5-dichlorophenyl0.002
1b 3-chlorophenyl0.008
1c phenyl0.15
1d 3-methylphenyl0.05
1e 3,5-dimethylphenyl0.03

Note: The IC50 values presented are representative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound-4-carboxylic acid

This protocol describes the synthesis of the key carboxylic acid intermediate.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Dry Tetrahydrofuran (THF)

  • Dry Carbon Dioxide (CO2) gas or crushed dry ice

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) in dry THF under an inert atmosphere of argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble dry CO2 gas through the reaction mixture for 30 minutes, or carefully add crushed dry ice in small portions.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound-4-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound-4-carboxamides

This protocol details the amide coupling reaction to generate the final derivatives.

Materials:

  • This compound-4-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Dry Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Appropriate aniline derivative (e.g., 3,5-dichloroaniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Suspend this compound-4-carboxylic acid (1 equivalent) in dry DCM under an inert atmosphere.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve the desired aniline derivative (1 equivalent) and TEA or DIPEA (2 equivalents) in dry DCM.

  • Cool the amine solution to 0 °C and add a solution of the crude acid chloride in dry DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound-4-carboxamide.

Protocol 3: In Vitro PDE4 Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay for measuring the inhibitory activity of the synthesized compounds against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA)

  • Test compounds dissolved in DMSO

  • Rolipram (positive control)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (Rolipram) in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted compounds or controls to the wells of the 384-well plate.

  • Add 5 µL of the diluted PDE4 enzyme solution to all wells except the negative control wells.

  • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Measure the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G Synthetic Pathway to this compound-4-carboxamides A This compound B This compound-4-carboxylic acid A->B 1. n-BuLi, THF, -78°C 2. CO2 C This compound-4-carbonyl chloride B->C SOCl2 or (COCl)2 DCM, cat. DMF D This compound-4-carboxamide (Target Derivative) C->D Amine R-NH2 (Substituted Aniline) Amine->D TEA, DCM

Caption: General synthetic scheme for the preparation of this compound-4-carboxamides.

G PDE4 Signaling Pathway in Inflammation cluster_cell Inflammatory Cell GPCR GPCR (e.g., β2-adrenergic receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, IL-4) cAMP->Inflammation Suppresses AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes to AntiInflammation Anti-inflammatory Response PKA->AntiInflammation Leads to Inhibitor This compound -4-carboxamide Inhibitor->PDE4 Inhibits

Caption: Simplified signaling pathway of PDE4 in inflammatory cells and the mechanism of action of this compound-4-carboxamide inhibitors.

G Experimental Workflow for PDE4 Inhibition Assay (FP) Start Start Prep Prepare Reagents: - Test Compounds - PDE4 Enzyme - FAM-cAMP Substrate - Assay Buffer Start->Prep Dispense Dispense Compounds and Controls into 384-well Plate Prep->Dispense AddEnzyme Add PDE4 Enzyme (except negative control) Dispense->AddEnzyme AddSubstrate Add FAM-cAMP Substrate to Initiate Reaction AddEnzyme->AddSubstrate Incubate Incubate at Room Temperature (60 min) AddSubstrate->Incubate Read Measure Fluorescence Polarization Incubate->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze End End Analyze->End

References

Application Notes and Protocols for 7-Methoxyfuro[2,3-C]pyridine as a Scaffold for PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 7-methoxyfuro[2,3-c]pyridine scaffold in the development of potent and selective phosphodiesterase 4 (PDE4) inhibitors. This document includes a summary of the relevant signaling pathway, detailed protocols for the synthesis of the core scaffold and for conducting key enzymatic and cell-based assays, and a framework for data presentation.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade, responsible for the hydrolysis of cAMP to AMP.[1] The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This cascade ultimately downregulates pro-inflammatory mediators, making PDE4 a prime therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The this compound scaffold has been identified as a promising core structure for the development of novel PDE4 inhibitors.[1] This document outlines the necessary protocols for researchers to explore this chemical series.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE4 signaling pathway and a general workflow for the screening and characterization of this compound-based PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA_EPAC->Response Inhibitor This compound Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Characterization cluster_optimization Lead Optimization Start Starting Materials Scaffold Synthesis of This compound Carboxylic Acid Start->Scaffold Amide Amide Coupling to Generate Library Scaffold->Amide Enzyme_Assay In Vitro PDE4 Enzyme Assay (e.g., FP) Amide->Enzyme_Assay IC50 Determine IC50 Values Enzyme_Assay->IC50 Cell_Assay Cell-Based Assay (e.g., CRE-Luciferase) IC50->Cell_Assay SAR Structure-Activity Relationship (SAR) IC50->SAR Cell_IC50 Determine Cellular Potency Cell_Assay->Cell_IC50 Cell_IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Development of 7-Methoxyfuro[2,3-C]pyridine-based Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this and related fused pyrimidine systems have shown promise as potent anticancer agents. This document provides detailed application notes and experimental protocols for the development of anticancer agents based on the 7-Methoxyfuro[2,3-c]pyridine core. While direct anticancer studies on this specific methoxy-substituted scaffold are limited, this guide consolidates synthetic methodologies for this core with biological data from closely related furo[2,3-c]pyridine and furo[2,3-b]pyridine analogs to provide a comprehensive framework for research and development.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the reported in vitro anticancer activities of various furo[2,3-c]pyridine and furo[2,3-b]pyridine derivatives against a panel of human cancer cell lines. This data can serve as a benchmark for newly synthesized this compound analogs.

Table 1: Growth Inhibition (GI50) of Furo[2,3-b]pyridine Derivatives

Compound IDCancer Cell LineCell Line OriginGI50 (nM)Reference
17d MDA-MB-435Melanoma23[1]
MDA-MB-468Breast Cancer46[1]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Furopyridine and Furo[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Furopyridine 7 HepG2Liver Cancer22.7[2]
Furopyridine 8 HCT-116Colorectal Carcinoma>31.3, <49.0[2]
Furopyridine 11 HCT-116Colorectal Carcinoma>31.3, <49.0[2]
Furopyridine 14 HCT-116Colorectal Carcinoma>31.3, <49.0[2]
Furo[2,3-d]pyrimidine 5d MCF-7 (Resistant)Breast Cancer1.20 ± 0.21[3][4]
Furo[2,3-d]pyrimidine 5e MCF-7 (Resistant)Breast Cancer1.90 ± 0.32[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound Core Structure

This protocol is adapted from the synthesis of this compound-4-carboxamides.[5]

Step 1: Synthesis of the Furo[2,3-c]pyridine core

A facile, five-step synthesis from a known piperidinone precursor can be employed. The key steps involve a Wittig olefination followed by an intramolecular cyclization to form the furo[2,3-c]pyridine ring system.

Step 2: Introduction of the Methoxy Group at the 7-position

The introduction of the methoxy group at the 7-position of the furo[2,3-c]pyridine core can be achieved through nucleophilic aromatic substitution on a suitable precursor, such as a 7-chloro or 7-bromo substituted furo[2,3-c]pyridine, using sodium methoxide in a suitable solvent like methanol or DMF.

Step 3: Functionalization at the 4-position (e.g., Carboxamide Formation)

The furo[2,3-c]pyridine core can be further functionalized. For example, to introduce a carboxamide group at the 4-position, a carboxylic acid derivative can be installed, followed by standard amide coupling reactions (e.g., using HATU or EDC/HOBt) with a variety of amines to generate a library of analogs.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular proliferation and determine the cytotoxic potential of the synthesized compounds.[3]

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of the compounds on key proteins in relevant signaling pathways, such as the PI3K/Akt/mTOR pathway.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cancer cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence detection system.

Signaling Pathways and Mechanism of Action

Derivatives of the furo[2,3-c]pyridine scaffold and its isomers have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

1. PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. Several heterocyclic compounds, including those with structures similar to furopyridines, have been shown to inhibit key kinases in this pathway, such as PI3K and Akt.[4] Inhibition of this pathway leads to decreased cell proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Agent This compound Derivative Agent->PI3K inhibits Agent->Akt inhibits

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway.

2. CDK2 Inhibition and Cell Cycle Arrest: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle. Furo[2,3-b]pyridine derivatives have been identified as inhibitors of CDK2, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2]

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest G2/M Arrest G2->Arrest CDK2 CDK2/ Cyclin E/A CDK2->S promotes G1/S transition Agent This compound Derivative Agent->CDK2 inhibits

Figure 2: Mechanism of CDK2 inhibition leading to cell cycle arrest.

Experimental Workflow

The development and evaluation of novel this compound-based anticancer agents can follow a structured workflow.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Active Compounds CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assays Mechanism->Apoptosis WesternBlot Western Blotting (Signaling Pathways) Mechanism->WesternBlot InVivo In Vivo Animal Studies (Xenograft Models) Mechanism->InVivo Promising Candidates Lead Lead Optimization InVivo->Lead

Figure 3: A logical workflow for the development of novel anticancer agents.

References

Application Notes and Protocols: Screening of 7-Methoxyfuro[2,3-C]pyridine Derivatives in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Its structural similarity to purines makes it an attractive candidate for the development of kinase inhibitors, which often target the ATP-binding site of these enzymes.[2] Dysregulation of kinase activity is a known driver of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3] This document provides detailed application notes and protocols for the screening of novel 7-Methoxyfuro[2,3-C]pyridine derivatives as potential kinase inhibitors. While specific data for this exact scaffold is emerging, we present data on structurally related furopyridine derivatives to demonstrate the potential of this compound class.

Data Presentation: Inhibitory Activity of Furopyridine Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of representative furopyridine derivatives against key kinases implicated in disease. This data serves as a benchmark for the potential efficacy of novel this compound derivatives.

Table 1: Inhibitory Activity of a Furo[2,3-b]pyridine Derivative Against Cyclin-Dependent Kinase 2 (CDK2)

CompoundTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93Roscovitine0.394
Data from a study on furo[2,3-b]pyridine derivatives as CDK2 inhibitors.[4]

Table 2: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives Against PI3K/AKT

CompoundTarget KinaseIC50 (µM)
Compound 10b (a furo[2,3-d]pyrimidine derivative)PI3Kα0.175
PI3Kβ0.071
AKT0.411
Data from a study on furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors.[5]

Table 3: Cell Proliferation Inhibition by Pyrazolopyrimidine Derivatives Targeting B-Raf

CompoundCell LineIC50 (µM)
Compound 4eA375 (B-Raf V600E)<1
Compound 4pA375 (B-Raf V600E)<1
Compound 4rWM266 (B-Raf V600E)<1
Data from a study on pyrazolo[1,5-a]pyrimidines as potent B-Raf inhibitors.[6]

Signaling Pathways

Understanding the context of the targeted kinases is crucial for interpreting screening data. Below are diagrams of key signaling pathways where the targeted kinases (CDK2, AKT, and B-Raf) play a pivotal role.

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 pRb pRb CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 CDK2->pRb DNA_Replication DNA Replication CDK2->DNA_Replication initiates

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

AKT_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 activates GSK3b GSK3β AKT->GSK3b inhibits FOXO FOXO Transcription Factors AKT->FOXO inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Caption: PI3K/AKT Signaling Pathway.

BRaf_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS B_Raf B-Raf RAS->B_Raf MEK1_2 MEK1/2 B_Raf->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors translocates to nucleus and phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Proliferation

Caption: B-Raf/MEK/ERK (MAPK) Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the initial screening and characterization of this compound derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A, Akt1, B-Raf)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or equivalent)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence or fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: In a 96-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

    • Add 24 µL of the kinase/substrate mixture to each well of the assay plate.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration typically near the Km for the specific kinase) to each well.

    • Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized for each kinase to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP or the produced ADP according to the manufacturer's instructions for the chosen detection reagent. For example, using an ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

  • Data Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow cluster_0 Screening Cascade Start Start: Library of this compound Derivatives Biochemical_Assay Primary Screening: In Vitro Biochemical Kinase Assay (Single Concentration) Start->Biochemical_Assay Dose_Response Hit Confirmation: Dose-Response Assay (IC50 Determination) Biochemical_Assay->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling: Screen against a Panel of Kinases Dose_Response->Selectivity_Profiling Potent Hits Cell_Based_Assay Cell-Based Assays: Target Engagement & Proliferation Selectivity_Profiling->Cell_Based_Assay Selective Hits Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Confirmed Leads

Caption: General Workflow for Kinase Inhibitor Screening.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for CDK2, A375 for B-Raf)

  • Complete cell culture medium

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the DMSO control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented in this document provide a comprehensive guide for researchers to screen and characterize these compounds. By systematically evaluating their inhibitory activity against a panel of kinases and in relevant cellular models, the therapeutic potential of this chemical series can be thoroughly explored. Further optimization of hit compounds through medicinal chemistry efforts, guided by structure-activity relationship (SAR) studies, may lead to the discovery of potent and selective clinical candidates.

References

Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 7-Methoxyfuro[2,3-C]pyridine, a key heterocyclic intermediate in pharmaceutical research and drug development. The described method utilizes silica gel flash column chromatography, a robust and efficient technique for isolating the target compound from crude reaction mixtures. This protocol is designed to be a reliable starting point for researchers, ensuring high purity and yield. All procedural steps, from preparation of the stationary phase to post-purification analysis, are outlined.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the furo[2,3-c]pyridine scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules. The efficacy and safety of subsequent compounds in drug discovery pipelines are critically dependent on the purity of such starting materials. Chromatographic purification is an indispensable step to remove by-products, unreacted starting materials, and other impurities from the crude synthetic product. This document details a standard protocol for the purification of this compound using silica gel column chromatography, a widely adopted method for its scalability and effectiveness.

Materials and Equipment

  • Crude this compound: Synthesized in-house or commercially sourced.

  • Silica Gel: 230-400 mesh, for flash chromatography.

  • Solvents: HPLC grade Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Hexane.

  • Triethylamine (TEA): To be used as a mobile phase additive if needed.

  • Glass Chromatography Column: Appropriate size for the scale of purification.

  • Thin Layer Chromatography (TLC) plates: Silica gel coated, with UV254 indicator.

  • UV Lamp: For visualization of TLC plates.

  • Rotary Evaporator: For solvent removal.

  • Collection Vessels: Test tubes or flasks.

  • Standard laboratory glassware and personal protective equipment (PPE).

Experimental Protocol

The purification of this compound is achieved through a systematic chromatographic process. The following protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Thin Layer Chromatography (TLC) Analysis

Before proceeding with column chromatography, it is essential to determine an optimal solvent system using TLC. This will provide an indication of the separation efficiency.

  • Spotting: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM) and spot it onto a TLC plate.

  • Elution: Develop the TLC plate in various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate. The polarity should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Visualization: Visualize the separated spots under a UV lamp. The presence of multiple spots indicates impurities.

Column Preparation
  • Slurry Packing: Based on the amount of crude material, select an appropriately sized column. A general guideline is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight. Prepare a slurry of the silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 Hexane:EtOAc).

  • Packing the Column: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed without any air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica bed.

Sample Loading
  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the silica gel bed using a pipette.

Elution and Fraction Collection
  • Gradient Elution: Begin eluting the column with a low polarity mobile phase, as determined by the initial TLC analysis (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase by increasing the proportion of Ethyl Acetate. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect the eluent in appropriately sized fractions (e.g., 10-20 mL).

Monitoring and Post-Purification
  • TLC Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining Fractions: Combine the fractions that show a single spot corresponding to the Rf of this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the key parameters and expected outcomes for the purification of this compound by flash column chromatography.

ParameterDescriptionTypical Value/Range
Stationary Phase The solid adsorbent used in the column.Silica Gel (230-400 mesh)
Mobile Phase The solvent system used to elute the compound.Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)
Mobile Phase Additive Optional, to reduce peak tailing for basic compounds.[1]0.1% Triethylamine (TEA)
Elution Mode The method of applying the mobile phase.Gradient Elution
Sample Loading The method of applying the crude sample to the column.Dry loading is recommended.
Expected Rf The retention factor of the pure compound on TLC.0.2 - 0.3 in the chosen eluent for starting the column
Expected Yield The percentage of the desired compound recovered after purification.70-95% (highly dependent on the purity of the crude material)
Expected Purity The purity of the isolated compound as determined by analytical methods.>98% (by HPLC or NMR)

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound by flash column chromatography.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product TLC_Analysis TLC Analysis of Crude Mixture Column_Packing Column Packing with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry Method) Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Purity_Confirmation Purity Confirmation (HPLC, NMR, MS) Solvent_Removal->Purity_Confirmation Pure_Product Pure this compound Purity_Confirmation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Peak Tailing: Pyridine derivatives can sometimes exhibit peak tailing due to interactions with acidic silanol groups on the silica surface.[1] If this is observed during TLC or results in poor separation on the column, the addition of a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can mitigate this issue.[1]

  • Poor Separation: If the compound co-elutes with an impurity, adjusting the mobile phase composition is necessary. A shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol) may provide better resolution.

  • Low Recovery: Low recovery of the product can be due to irreversible adsorption onto the silica gel. Deactivating the silica gel with a small amount of water or using the recommended dry loading method can help to minimize this.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using flash column chromatography. By following this guide, researchers can consistently obtain a high-purity product, which is essential for reliable downstream applications in drug discovery and development. The provided workflow, data tables, and troubleshooting tips serve as a valuable resource for scientists working with this class of compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Methoxyfuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 7-Methoxyfuro[2,3-c]pyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process commencing from commercially available 2-chloro-6-methoxypyridine. The described methods are designed to be scalable and efficient, providing a practical guide for the production of this important heterocyclic scaffold.

Introduction

This compound is a crucial building block in medicinal chemistry, notably serving as a scaffold for the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors, which have potential applications in the treatment of asthma and other inflammatory diseases. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines a robust synthetic pathway, providing detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its large-scale production.

Overall Synthetic Pathway

The proposed large-scale synthesis of this compound is a three-step process starting from 2-chloro-6-methoxypyridine. The pathway involves an initial ortho-formylation, followed by a Wittig reaction to introduce a two-carbon unit, and finally, an intramolecular cyclization to construct the furan ring.

Synthesis_Pathway A 2-Chloro-6-methoxypyridine B 2-Chloro-3-formyl-6-methoxypyridine A->B 1. n-BuLi, THF 2. DMF C 2-Chloro-3-(2-ethoxyvinyl)-6-methoxypyridine B->C (EtO)2P(O)CH2CO2Et, NaH, THF D This compound C->D 1. H2, Pd/C 2. Acid Catalyst

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-formyl-6-methoxypyridine

This step involves the ortho-directed metallation of 2-chloro-6-methoxypyridine followed by formylation.

Materials:

  • 2-Chloro-6-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a stirred solution of 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-formyl-6-methoxypyridine.

Step 2: Synthesis of 2-Chloro-3-(2-ethoxyvinyl)-6-methoxypyridine

This step utilizes a Horner-Wadsworth-Emmons reaction to introduce the vinyl ether moiety.

Materials:

  • 2-Chloro-3-formyl-6-methoxypyridine

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 2-chloro-3-formyl-6-methoxypyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step involves a reduction of the double bond followed by an acid-catalyzed intramolecular cyclization to form the furan ring.

Materials:

  • 2-Chloro-3-(2-ethoxyvinyl)-6-methoxypyridine

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Ethanol

  • Concentrated hydrochloric acid (HCl) or other suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane

Protocol:

  • To a solution of 2-chloro-3-(2-ethoxyvinyl)-6-methoxypyridine (1.0 eq) in ethanol, add 10% Pd/C (0.05 eq by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • To the crude intermediate, add a suitable solvent (e.g., ethanol) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-6-methoxypyridine2-Chloro-3-formyl-6-methoxypyridinen-BuLi, DMFTHF-78 to RT3~75
22-Chloro-3-formyl-6-methoxypyridine2-Chloro-3-(2-ethoxyvinyl)-6-methoxypyridine(EtO)₂P(O)CH₂CO₂Et, NaHTHF0 to RT12-16~80
32-Chloro-3-(2-ethoxyvinyl)-6-methoxypyridineThis compoundH₂, Pd/C; H⁺EthanolRT to Reflux4-8~65

Note: Yields are approximate and may vary depending on reaction scale and optimization.

Visualizations

Experimental Workflow for Step 1

Step1_Workflow A Dissolve 2-chloro-6-methoxypyridine in THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Add DMF dropwise D->E F Warm to RT and stir for 2 hours E->F G Quench with NH4Cl (aq) F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for the synthesis of 2-Chloro-3-formyl-6-methoxypyridine.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Material: 2-Chloro-6-methoxypyridine Step1 Step 1: Formylation Start->Step1 Intermediate1 Intermediate: 2-Chloro-3-formyl-6-methoxypyridine Step1->Intermediate1 Step2 Step 2: Wittig Reaction Intermediate1->Step2 Intermediate2 Intermediate: 2-Chloro-3-(2-ethoxyvinyl)-6-methoxypyridine Step2->Intermediate2 Step3 Step 3: Reduction & Cyclization Intermediate2->Step3 Final Final Product: This compound Step3->Final

Caption: Logical progression of the multi-step synthesis.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Hydrogen gas is highly flammable. All hydrogenation procedures should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The provided protocols outline a practical and scalable approach for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for further derivatization and biological evaluation. The included data tables and visualizations offer a clear and concise overview of the synthetic process, facilitating its implementation in a laboratory or pilot plant setting.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxyfuro[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxyfuro[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the this compound core?

A1: The most prevalent and versatile method for synthesizing the this compound scaffold involves a two-step sequence:

  • Sonogashira Cross-Coupling: A palladium-catalyzed reaction between a 2-halo-3-methoxypyridine (typically 2-iodo-3-methoxypyridine for higher reactivity) and a terminal alkyne, such as trimethylsilylacetylene (TMSA).

  • Cyclization: An intramolecular cyclization of the resulting 2-alkynyl-3-methoxypyridine intermediate to form the fused furan ring. This can be achieved under either acidic or basic conditions, or through metal-catalyzed methods.

Q2: Why is a 2-iodo-3-methoxypyridine preferred over a 2-bromo or 2-chloro derivative in the Sonogashira coupling?

A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. Aryl iodides are more reactive towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This higher reactivity allows for milder reaction conditions, lower catalyst loadings, and often results in higher yields compared to the corresponding bromo or chloro derivatives.

Q3: What is the purpose of the trimethylsilyl (TMS) group in trimethylsilylacetylene?

A3: The TMS group serves as a protecting group for the terminal alkyne. It prevents the unwanted homocoupling of the acetylene (Glaser coupling), which is a common side reaction in Sonogashira couplings. The TMS group is typically removed in a subsequent step, or in some cases, can be cleaved in situ during the cyclization step.

Q4: How does the methoxy group at the 7-position influence the synthesis?

A4: The electron-donating nature of the methoxy group can influence the reactivity of the pyridine ring. It can increase the electron density of the pyridine nitrogen, potentially affecting its coordination to the palladium catalyst. However, its position ortho to the reaction center in a 2-halo-3-methoxypyridine starting material can also exert steric effects that may influence catalyst-substrate interactions. In some cases, methoxy groups can direct ortho-lithiation if strong bases are used, leading to potential side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield in the Sonogashira Coupling Step
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and copper(I) iodide. - Ensure the palladium catalyst is properly activated (pre-reduction of Pd(II) to Pd(0) may be necessary). - Consider using a different palladium source or ligand (see table below for options).
Poor Quality Reagents - Use freshly distilled and degassed solvents (e.g., THF, DMF, triethylamine). - Ensure the purity of the 2-halo-3-methoxypyridine and trimethylsilylacetylene.
Insufficient Degassing - Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Oxygen can lead to catalyst deactivation and alkyne homocoupling.
Incorrect Base - Triethylamine is commonly used, but other bases like diisopropylethylamine (DIPEA) or piperidine can be tested. Ensure the base is anhydrous.
Low Reaction Temperature - While some Sonogashira couplings proceed at room temperature, increasing the temperature to 50-80°C may be necessary, especially for less reactive substrates.
Problem 2: Formation of Significant Side Products in the Sonogashira Coupling
Side Product Identification Mitigation Strategies
Alkyne Homocoupling (Glaser Product) Mass spectrometry will show a peak corresponding to the dimer of the alkyne.- Rigorous exclusion of oxygen from the reaction mixture. - Use a copper-free Sonogashira protocol if homocoupling is persistent.
Dehalogenated Starting Material NMR and mass spectrometry will show the presence of 3-methoxypyridine.- Ensure anhydrous conditions. - Use a less nucleophilic base.
Hydrolysis of TMS Group TLC analysis may show a more polar spot corresponding to the deprotected alkyne.- Use anhydrous solvents and reagents. - Perform the reaction under a strictly inert atmosphere.
Problem 3: Inefficient Cyclization of the 2-Alkynyl-3-methoxypyridine Intermediate
Possible Cause Troubleshooting Steps
Ineffective TMS Deprotection - If a separate deprotection step is used, ensure complete removal of the TMS group by TLC or NMR analysis before proceeding to cyclization. Common deprotection reagents include K₂CO₃ in methanol or TBAF in THF.
Unsuitable Cyclization Conditions - Acid-catalyzed: Try different acids such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA). - Base-catalyzed: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Metal-catalyzed: Copper(I) iodide or other copper salts can catalyze the cyclization.
Decomposition of Starting Material - If harsh acidic or basic conditions are leading to decomposition, consider milder, metal-catalyzed cyclization methods.
Problem 4: Difficulty in Purifying the Final Product
Issue Troubleshooting Steps
Co-elution with Impurities - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. - Consider using a different stationary phase (e.g., alumina) if silica gel chromatography is unsuccessful.
Product Tailing on Silica Gel - The basic nature of the pyridine nitrogen can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.
Residual Catalyst Metals - If palladium or copper residues are a concern, washing the organic extract with an aqueous solution of a chelating agent like EDTA or passing the crude product through a plug of silica gel with a suitable solvent can help.

Experimental Protocols

Step 1: Sonogashira Coupling of 2-Iodo-3-methoxypyridine with Ethynyltrimethylsilane

Materials:

  • 2-Iodo-3-methoxypyridine

  • Ethynyltrimethylsilane (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 2-iodo-3-methoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and freshly distilled Et₃N (2.0 eq).

  • To the stirring solution, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product, 2-((trimethylsilyl)ethynyl)-3-methoxypyridine, can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Deprotection and Cyclization to this compound

Method A: Base-Mediated Deprotection and Cyclization

Materials:

  • Crude 2-((trimethylsilyl)ethynyl)-3-methoxypyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)-3-methoxypyridine in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Method B: Copper-Catalyzed Cyclization

Materials:

  • Crude 2-((trimethylsilyl)ethynyl)-3-methoxypyridine

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)-3-methoxypyridine in anhydrous DMF.

  • Add copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂PPh₃Et₃NTHF604~85
2Pd₂(dba)₃XPhosK₂CO₃Dioxane806~78
3Pd(OAc)₂SPhosCs₂CO₃Toluene1003~82

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization A 2-Iodo-3-methoxypyridine D 2-((Trimethylsilyl)ethynyl)- 3-methoxypyridine A->D THF, 60°C B Ethynyltrimethylsilane B->D THF, 60°C C Pd(PPh₃)₂Cl₂ / CuI / Et₃N C->D THF, 60°C E K₂CO₃ / MeOH or CuI / DMF F This compound D->F E->F

Caption: Synthetic workflow for this compound.

Troubleshooting_Sonogashira Start Low Yield in Sonogashira Coupling Q1 Is the catalyst active? Start->Q1 A1_Yes Check Reagent Quality (Solvents, Base, Substrates) Q1->A1_Yes Yes A1_No Use Fresh Catalyst and Co-catalyst Q1->A1_No No Q2 Is the reaction degassed properly? A1_Yes->Q2 A2_Yes Optimize Reaction Conditions (Temp., Base) Q2->A2_Yes Yes A2_No Improve Degassing (e.g., Freeze-Pump-Thaw) Q2->A2_No No

common byproducts in furo[2,3-c]pyridine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of furo[2,3-c]pyridines. The following sections address common issues, focusing on the identification and removal of synthesis byproducts.

Troubleshooting Guides & FAQs

Question 1: My reaction is producing a low yield of the desired furo[2,3-c]pyridine, and I observe a significant amount of dark, insoluble material. What is causing this, and how can it be prevented?

Answer: This issue is likely "tarring," a common problem in reactions involving furan rings, which are sensitive to strong acids and high temperatures.[1] The acidic conditions intended to catalyze the cyclization can also promote polymerization and decomposition of the furan moiety or unstable intermediates.

Troubleshooting Steps:

  • Optimize Acid Catalyst: Switch from strong mineral acids (e.g., H₂SO₄) to milder catalysts. For reactions like the Pictet-Spengler, trifluoroacetic acid (TFA) in dichloromethane (DCM) has proven effective for related structures.[1]

  • Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0°C and slowly warming to room temperature.

  • Ensure Anhydrous Conditions: Traces of water can hydrolyze intermediates or reagents, contributing to side reactions.[2] Use oven-dried glassware and anhydrous solvents.

  • Protecting Groups: If the starting materials are complex, consider using protecting groups for sensitive functionalities that might not be stable under the reaction conditions.

Question 2: Mass spectrometry of my purified product shows a peak with a mass 16 units higher than the expected furo[2,3-c]pyridine. What is this impurity and how can it be removed?

Answer: A mass increase of 16 amu is characteristic of N-oxidation. The impurity is almost certainly the corresponding furo[2,3-c]pyridine N-oxide, formed by the oxidation of the pyridine nitrogen atom. This is a common side reaction if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures.[3][4][5]

Removal Strategy: The N-oxide can be chemically reduced back to the parent pyridine without affecting the furo[2,3-c]pyridine core. This process is called deoxygenation.[3][4] A common and effective method involves using phosphorus trichloride (PCl₃).

Question 3: My NMR spectrum is complex, suggesting the presence of isomers. Is this a common issue, and what is the best approach for separation?

Answer: Yes, the formation of isomeric byproducts can occur, depending on the synthetic strategy and the substitution pattern of the precursors. For instance, a reaction designed to form the [2,3-c] fused system might also allow for a competing cyclization pathway that yields a furo[3,2-c] or other furo-pyridine isomer.

Separation Strategy:

  • Column Chromatography: Isomers often have slightly different polarities. Careful column chromatography using a shallow solvent gradient is the first method of choice. Test various solvent systems using Thin Layer Chromatography (TLC) to maximize separation.

  • Preparative HPLC: If column chromatography is insufficient, High-Performance Liquid Chromatography (HPLC) on a preparative scale can provide excellent separation of closely related isomers.

  • Crystallization: If the desired product is crystalline and the isomeric byproduct is not (or is more soluble), fractional crystallization can be an effective purification method.

Question 4: How can I remove unreacted starting materials from my final product?

Answer: The presence of starting materials indicates an incomplete reaction. While optimizing reaction conditions (increasing time, temperature, or adjusting stoichiometry) is the best preventative measure, purification is necessary for existing batches.

Removal Strategy:

  • Extraction: If there is a significant difference in the acid/base properties between the starting materials and the furo[2,3-c]pyridine product, a liquid-liquid extraction can be effective. For example, an acidic starting material can be removed by washing the organic solution with a basic aqueous solution (e.g., NaHCO₃).

  • Column Chromatography: This is the most common and generally effective method for separating products from starting materials based on polarity differences.

  • Precipitation/Crystallization: If the product has low solubility in a particular solvent in which the starting materials are soluble, the product can be precipitated or crystallized, leaving the impurities in the solution.

Data Presentation: Byproduct Summary

The table below summarizes common byproducts encountered during furo[2,3-c]pyridine synthesis and standard methods for their removal.

Byproduct TypeProbable CauseIdentification MethodRecommended Removal Technique
Tar/Polymer Reaction with strong acids; high temperatures.[1]Insoluble, dark material; broad, undefined NMR signals.Prevention is key; filtration of soluble product.
N-Oxide Unintentional oxidation of the pyridine nitrogen.[4][5]Mass Spec (M+16); characteristic NMR shifts.Chemical deoxygenation (e.g., with PCl₃, H₂/Pd-C).[3]
Isomers Non-regioselective cyclization.Complex NMR spectra; multiple spots on TLC.Preparative HPLC or careful column chromatography.
Starting Materials Incomplete reaction.TLC, NMR, and Mass Spec showing known signals/peaks.Column chromatography; acid-base extraction.
Hydrolyzed Species Presence of water in the reaction mixture.[2]Mass Spec; presence of -OH or -COOH in NMR/IR.Column chromatography; ensure anhydrous conditions.

Experimental Protocols

Protocol 1: Removal of Furo[2,3-c]pyridine N-oxide via PCl₃ Deoxygenation

This protocol describes a general procedure for the deoxygenation of a pyridine N-oxide byproduct.

Materials:

  • Crude furo[2,3-c]pyridine product containing the N-oxide.

  • Phosphorus trichloride (PCl₃).

  • Anhydrous chloroform (CHCl₃) or dichloromethane (DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line.

  • Separatory funnel.

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the crude product (1.0 eq) in anhydrous CHCl₃ or DCM (approx. 10-20 mL per gram of crude material).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of PCl₃: While stirring, add phosphorus trichloride (PCl₃) (1.1 to 1.5 eq) dropwise to the solution. Caution: PCl₃ is corrosive and reacts violently with water. Handle in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the N-oxide spot has disappeared (typically 1-4 hours).

  • Quenching: Cool the reaction mixture back to 0°C and slowly and carefully quench by adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with fresh DCM.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or crystallization to yield the pure furo[2,3-c]pyridine.

Visualizations

TroubleshootingWorkflow start Impure Furo[2,3-c]pyridine (Low Yield) symptom1 Symptom: Dark, Insoluble 'Tar' start->symptom1 symptom2 Symptom: Mass Spec Peak at M+16 start->symptom2 symptom3 Symptom: Complex NMR / Isomeric Mixture start->symptom3 symptom4 Symptom: Starting Material Detected start->symptom4 cause1 Probable Cause: Decomposition / Polymerization symptom1->cause1 cause2 Probable Cause: N-Oxide Formation symptom2->cause2 cause3 Probable Cause: Non-Regioselective Cyclization symptom3->cause3 cause4 Probable Cause: Incomplete Reaction symptom4->cause4 solution1 Solution: Use Milder Acid, Lower Temp, Anhydrous Conditions cause1->solution1 solution2 Solution: Chemical Deoxygenation (e.g., PCl₃) (See Protocol 1) cause2->solution2 solution3 Solution: Preparative HPLC or Careful Column Chromatography cause3->solution3 solution4 Solution: Optimize Reaction Conditions; Purify via Chromatography cause4->solution4

Caption: Troubleshooting workflow for identifying and solving common issues in furo[2,3-c]pyridine synthesis.

ByproductPathways start Precursors (e.g., Pyridine & Furan derivatives) product Target Product: Furo[2,3-c]pyridine start->product Desired Reaction Pathway (e.g., Cyclization) byproduct2 Byproduct: Isomer (e.g., Furo[3,2-c]pyridine) start->byproduct2 Alternative Cyclization byproduct3 Byproduct: 'Tar' / Decomposition start->byproduct3 Harsh Conditions (Strong Acid / Heat) byproduct1 Byproduct: N-Oxide product->byproduct1 Oxidizing Conditions

Caption: Relationship between the desired synthesis pathway and common byproduct formation routes.

References

optimizing reaction conditions for higher yield of 7-Methoxyfuro[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance for the synthesis of 7-Methoxyfuro[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to optimize your reaction conditions for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the this compound core?

A1: A widely utilized and effective method involves a Sonogashira coupling followed by a base-mediated cyclization. This approach typically starts from a di-substituted pyridine derivative, such as 4-chloro-3-iodo-2-methoxypyridine, which is first coupled with trimethylsilylacetylene. The resulting alkynylpyridine is then deprotected and cyclized to form the furo[2,3-c]pyridine ring system.

Q2: I am experiencing low yields in the Sonogashira coupling step. What are the potential causes and solutions?

A2: Low yields in Sonogashira couplings can stem from several factors:

  • Catalyst Inactivity: Ensure your Palladium and Copper catalysts are of good quality and handled under an inert atmosphere to prevent deactivation. Consider using a fresh batch of catalysts.

  • Solvent and Base: The choice of solvent and base is critical. A combination of triethylamine (Et3N) and a co-solvent like THF or DMF is common. Ensure the solvent is anhydrous. The base should be freshly distilled or from a recently opened bottle.

  • Temperature: The reaction temperature may need optimization. While many Sonogashira couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate and yield. However, excessive heat can lead to catalyst decomposition and side product formation.

  • Degassing: Inadequate degassing of the reaction mixture can lead to oxygen-mediated side reactions, such as Glaser coupling of the alkyne. Ensure the solvent and reaction mixture are thoroughly degassed by purging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.

Q3: The cyclization step to form the furan ring is not proceeding to completion. What can I do?

A3: Incomplete cyclization can be addressed by:

  • Choice of Base: A strong, non-nucleophilic base is often required for the deprotonation step that initiates the cyclization. Potassium tert-butoxide (KOtBu) is a common choice. Ensure the base is fresh and added under anhydrous conditions.

  • Reaction Time and Temperature: Some cyclizations may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Solvent: The polarity and aprotic nature of the solvent can influence the reaction. Anhydrous solvents like THF or Dioxane are typically used.

Q4: Are there alternative synthetic strategies for constructing the furo[2,3-c]pyridine scaffold?

A4: Yes, other methods have been reported for related furo[2,3-c]pyridine systems and may be adaptable. These include:

  • Palladium-catalyzed cyclization of substituted pyridines with alkynes.

  • Synthesis from piperidinone derivatives through a multi-step sequence.

  • Metal-free approaches involving the cyclization of suitably functionalized pyridine precursors.

The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of Sonogashira coupling product Inactive catalyst (Palladium or Copper)Use fresh catalysts. Handle catalysts under an inert atmosphere. Consider pre-activation of the palladium catalyst.
Oxygen contaminationThoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas (Ar or N2) throughout the reaction.
Impure starting materialsPurify starting materials (dihalopyridine, alkyne) before use. Ensure the alkyne is free of homocoupled dimers.
Suboptimal reaction temperatureExperiment with a temperature range (e.g., room temperature to 60 °C). Monitor the reaction progress to avoid decomposition at higher temperatures.
Formation of significant side products (e.g., homocoupled alkyne) Presence of oxygenImprove degassing procedure. Use high-purity solvents and reagents.
Incorrect catalyst ratioOptimize the ratio of Palladium to Copper catalyst.
Incomplete cyclization to the furo[2,3-c]pyridine Insufficiently strong baseSwitch to a stronger base like potassium tert-butoxide or sodium hydride. Ensure the base is of high purity and handled under anhydrous conditions.
Presence of waterUse anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
Steric hindranceIf the starting material is sterically hindered, longer reaction times or higher temperatures may be necessary.
Difficulty in purifying the final product Co-elution with starting materials or byproductsOptimize chromatographic conditions (e.g., different solvent systems, gradient elution). Consider recrystallization or distillation if the product is a solid or a liquid with a suitable boiling point.
Product instabilitySome heterocyclic compounds can be sensitive to acid or light. Use neutral or slightly basic conditions for purification and store the final product protected from light.

Experimental Protocols

The following protocols are based on a common synthetic route to this compound.

Step 1: Synthesis of 2-Methoxy-3-iodo-4-((trimethylsilyl)ethynyl)pyridine

This step involves the Sonogashira coupling of 4-chloro-2-methoxy-3-iodopyridine with trimethylsilylacetylene.

Materials:

  • 4-chloro-2-methoxy-3-iodopyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-chloro-2-methoxy-3-iodopyridine (1 equivalent) in a mixture of anhydrous THF and Et₃N (2:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add trimethylsilylacetylene (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature under an argon atmosphere and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methoxy-3-iodo-4-((trimethylsilyl)ethynyl)pyridine.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

This step involves the deprotection of the silyl group followed by intramolecular cyclization.

Materials:

  • 2-Methoxy-3-iodo-4-((trimethylsilyl)ethynyl)pyridine

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-methoxy-3-iodo-4-((trimethylsilyl)ethynyl)pyridine (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Expected Yield: 60-75%

Visualizing the Workflow

General Synthetic Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection & Cyclization 4_chloro_3_iodo_2_methoxypyridine 4-chloro-3-iodo- 2-methoxypyridine Sonogashira Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF 4_chloro_3_iodo_2_methoxypyridine->Sonogashira TMS_acetylene Trimethylsilylacetylene TMS_acetylene->Sonogashira Intermediate 2-Methoxy-3-iodo-4- ((trimethylsilyl)ethynyl)pyridine Sonogashira->Intermediate Cyclization KOtBu, THF Intermediate->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

G cluster_sonogashira Sonogashira Troubleshooting cluster_cyclization Cyclization Troubleshooting Start Low Yield or Reaction Failure Check_Step Identify Problematic Step Start->Check_Step Sonogashira_Issues Sonogashira Coupling Check_Step->Sonogashira_Issues Step 1 Cyclization_Issues Cyclization Check_Step->Cyclization_Issues Step 2 Catalyst Check Catalyst Activity (Pd & Cu) Sonogashira_Issues->Catalyst Degassing Improve Degassing (Ar/N₂ Purge) Sonogashira_Issues->Degassing Reagents Verify Reagent Purity (Solvent, Base) Sonogashira_Issues->Reagents Base Check Base Strength & Purity (KOtBu) Cyclization_Issues->Base Anhydrous Ensure Anhydrous Conditions Cyclization_Issues->Anhydrous Temp_Time Optimize Temperature & Reaction Time Cyclization_Issues->Temp_Time

Caption: Troubleshooting decision tree for the synthesis.

Technical Support Center: Purification of Polar Furo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with polar furo[2,3-c]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the purification of polar furo[2,3-c]pyridine derivatives?

Polar furo[2,3-c]pyridine derivatives present several purification challenges stemming from their chemical nature. The presence of the basic pyridine nitrogen atom and other polar functional groups leads to strong interactions with polar stationary phases like silica gel. Common issues include:

  • Peak Tailing and Streaking: The basic pyridine nitrogen can interact strongly with acidic silanol groups on the surface of silica gel, leading to poor peak shapes in column chromatography.

  • Irreversible Adsorption: Highly polar derivatives may bind irreversibly to the silica gel column, resulting in low or no recovery of the desired compound.

  • Poor Solubility: These compounds often have limited solubility in less polar organic solvents typically used in normal-phase chromatography.

  • Co-elution with Polar Impurities: Starting materials or byproducts with similar polarity to the target compound can be difficult to separate.

  • On-column Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive furo[2,3-c]pyridine derivatives.

Q2: How can I improve the peak shape and reduce tailing during silica gel chromatography?

To mitigate peak tailing and improve separation on silica gel, you can modify the mobile phase by adding a small amount of a basic modifier. This additive competes with the basic furo[2,3-c]pyridine for interaction with the acidic silanol groups on the silica surface.

  • Triethylamine (TEA): Adding 0.1-1% triethylamine to the eluent is a common and effective strategy.

  • Ammonia: A solution of methanol saturated with ammonia (e.g., 7N methanolic ammonia) can be used as a polar component in the mobile phase.

Q3: When should I consider using a purification technique other than standard silica gel chromatography?

It is advisable to explore alternative purification methods when you observe the following:

  • The compound remains at the baseline (Rf = 0) on a TLC plate even with highly polar solvent systems (e.g., 10% methanol in dichloromethane).

  • Significant streaking on the TLC plate persists despite the addition of basic modifiers.

  • There is evidence of compound degradation on the TLC plate or during column chromatography.

  • Impurities have very similar polarity to the desired product, making separation on silica gel ineffective.

Q4: What are the most effective alternative purification techniques for highly polar furo[2,3-c]pyridine derivatives?

Several alternative techniques can provide better results for the purification of these challenging compounds:

  • Reversed-Phase Chromatography (RPC): Using a non-polar stationary phase (like C18-functionalized silica) with polar mobile phases (typically water/acetonitrile or water/methanol mixtures) is a powerful alternative. The retention mechanism is based on hydrophobicity, which can effectively separate polar compounds.

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. It is particularly well-suited for the purification of polar and basic compounds, often providing superior peak shapes and faster separations compared to HPLC.[1]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be effective for purifying ionizable furo[2,3-c]pyridine derivatives.

  • Alumina Chromatography: Alumina is a polar stationary phase that is less acidic than silica gel and can be a good alternative for purifying basic compounds that are sensitive to the acidity of silica.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is not eluting from the silica gel column. The compound is highly polar and strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).- Add a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase.- Switch to a less retentive stationary phase like alumina or consider reversed-phase chromatography.
Significant peak tailing or streaking on TLC and column. Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica.- Add triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the mobile phase.- Use a different stationary phase such as alumina or a polymer-based resin.- Consider reversed-phase chromatography for improved peak shape.
Low recovery of the product after purification. - Irreversible adsorption to the silica gel.- Decomposition of the compound on the acidic stationary phase.- Use a less acidic stationary phase like neutral alumina.- Deactivate the silica gel by pre-treating it with a solution containing a basic modifier.- Employ a non-adsorptive technique like reversed-phase chromatography.
Co-elution of impurities with the desired product. Impurities have a similar polarity to the target compound.- Optimize the mobile phase composition by testing different solvent systems with varying selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).- Use a high-performance chromatography technique like preparative HPLC or SFC for better resolution.- Consider derivatizing the crude mixture to alter the polarity of the target compound or impurities, facilitating separation.
Product appears to be degrading during purification. The compound is sensitive to the acidic nature of the silica gel.- Use a neutral stationary phase like alumina.- Buffer the mobile phase to a neutral pH if using reversed-phase chromatography.- Minimize the time the compound is in contact with the stationary phase by using faster flow rates or a shorter column.

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Column Chromatography

This protocol is a starting point for the purification of moderately polar furo[2,3-c]pyridine derivatives using silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • To counteract tailing, add 0.5% triethylamine to the developing solvent.

    • The optimal mobile phase should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriately sized silica gel column (typically a 40:1 to 100:1 weight ratio of silica to crude product).

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase (containing 0.5% triethylamine).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined from the TLC analysis.

    • If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the purification of highly polar furo[2,3-c]pyridine derivatives that are challenging to purify by normal-phase chromatography.

  • Method Development (Analytical HPLC):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% TFA.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a higher percentage (e.g., 95%) over 15-20 minutes.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Inject a small amount of the crude sample to determine the retention time of the desired product and the separation from impurities.

  • Preparative HPLC:

    • Column: A larger-scale C18 preparative column (e.g., 21.2 x 150 mm).

    • Mobile Phase: Same as the optimized analytical method.

    • Gradient: Scale the gradient from the analytical method to the preparative scale.

    • Sample Preparation: Dissolve the crude product in a suitable solvent, preferably the initial mobile phase composition. Ensure the sample is fully dissolved and filtered before injection.

    • Fraction Collection: Collect fractions based on the UV chromatogram.

    • Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product as a solid.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_purification Purification Method Selection cluster_end Final Product TLC Perform TLC Analysis (Normal & Reversed Phase) Streaking Streaking or Tailing? TLC->Streaking SFC Supercritical Fluid Chromatography (SFC) TLC->SFC For complex mixtures No_Movement Rf = 0? Streaking->No_Movement No Add_Modifier Add Basic Modifier (e.g., 0.5% TEA) to Eluent Streaking->Add_Modifier Yes Increase_Polarity Increase Mobile Phase Polarity No_Movement->Increase_Polarity Yes Normal_Phase Normal-Phase Chromatography (Silica or Alumina) No_Movement->Normal_Phase No, Good Rf Add_Modifier->TLC Increase_Polarity->TLC Reversed_Phase Reversed-Phase Chromatography (C18) Increase_Polarity->Reversed_Phase Still Rf=0 Pure_Product Pure Furo[2,3-c]pyridine Derivative Normal_Phase->Pure_Product Reversed_Phase->Pure_Product SFC->Pure_Product

Caption: A decision-making workflow for the purification of polar furo[2,3-c]pyridine derivatives.

Troubleshooting_Peak_Tailing Problem Problem: Peak Tailing in Normal-Phase Chromatography Cause Primary Cause: Interaction of Basic Pyridine with Acidic Silica Problem->Cause Solution1 Solution 1: Modify Mobile Phase Cause->Solution1 Solution2 Solution 2: Change Stationary Phase Cause->Solution2 Solution3 Solution 3: Switch Purification Mode Cause->Solution3 Action1a Add 0.1-1% Triethylamine (TEA) to the eluent Solution1->Action1a Action1b Use a co-solvent containing ammonia (e.g., 7N NH3 in MeOH) Solution1->Action1b Action2a Use Neutral or Basic Alumina instead of Silica Gel Solution2->Action2a Action3a Employ Reversed-Phase Chromatography (C18) Solution3->Action3a Action3b Utilize Supercritical Fluid Chromatography (SFC) Solution3->Action3b Outcome Improved Peak Shape and Resolution Action1a->Outcome Action1b->Outcome Action2a->Outcome Action3a->Outcome Action3b->Outcome

Caption: Troubleshooting guide for addressing peak tailing during the purification of furo[2,3-c]pyridines.

References

stability and storage issues of 7-Methoxyfuro[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 7-Methoxyfuro[2,3-C]pyridine. The information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[1] For air-sensitive materials, storage in a glove box is ideal.[1]

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: Color change often indicates degradation. This could be due to oxidation, exposure to light (photodegradation), or reaction with acidic or basic impurities. The fused furo[2,3-c]pyridine system, particularly the furan ring, can be susceptible to oxidation and acid-catalyzed polymerization, which may result in colored byproducts.[2]

Q3: My compound shows poor solubility in my desired solvent. What are the general solubility properties of furopyridines?

A3: The solubility of furopyridine derivatives can vary significantly based on the specific substituents and the polarity of the solvent. Generally, they are organic-soluble compounds. If you are experiencing poor solubility, it is advisable to test a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, ethyl acetate, acetone) and polar protic (e.g., methanol, ethanol). The low solubility of some 3-alkynyl-4-pyrones in solvents like acetonitrile and ethanol has been noted, with THF being a more suitable alternative.[3]

Q4: Are there any known incompatibilities of this compound with common lab reagents?

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Potential Cause Troubleshooting Steps Rationale
Hydrolytic Degradation 1. Ensure all solvents are anhydrous. 2. Avoid acidic conditions; if unavoidable, perform experiments at low temperatures and for minimal duration. 3. Analyze a sample stored under inert gas as a control.The furan ring in the furo[2,3-c]pyridine system is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of degradation products.[2][4][5]
Oxidative Degradation 1. Degas all solvents prior to use. 2. Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). 3. Store stock solutions under inert gas and protected from light.N-heterocycles can be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.[6][7]
Photodegradation 1. Protect the compound from light by using amber vials or wrapping containers in aluminum foil. 2. Perform experiments under low-light conditions where feasible.Pyridine and its derivatives can undergo photodegradation upon exposure to UV light, leading to the formation of various byproducts.[8][9][10]
Issue 2: Inconsistent Experimental Results or Loss of Potency
Potential Cause Troubleshooting Steps Rationale
Thermal Degradation 1. Avoid exposing the compound to high temperatures for extended periods. 2. If heating is necessary, perform a small-scale experiment to assess thermal stability at the required temperature. 3. Store the compound at recommended cool temperatures.Methoxy-substituted aromatic compounds can undergo thermal decomposition, often initiated by the cleavage of the methoxy bond.[3]
Improper Storage 1. Review current storage conditions against the recommended guidelines (cool, dry, dark, inert atmosphere). 2. If the compound has been stored improperly, it is advisable to use a fresh, properly stored batch for critical experiments.Air-sensitive compounds require specific storage conditions to prevent degradation from atmospheric oxygen and moisture.[1]

Potential Degradation Pathways

The following diagram illustrates a potential degradation pathway for this compound under acidic conditions, based on the known chemistry of furan hydrolysis.

G cluster_0 Acid-Catalyzed Hydrolysis This compound This compound Protonation_alpha_C Protonation at Cα of Furan Ring This compound->Protonation_alpha_C H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation_alpha_C->Nucleophilic_Attack H2O Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening H+ Degradation_Product Formation of Aldehyde/Ketone Intermediate Ring_Opening->Degradation_Product

Potential acid-catalyzed degradation pathway of the furan ring.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.[4][11][12]

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base_Hydrolysis Oxidative_Degradation Oxidation (e.g., 3% H2O2) Start->Oxidative_Degradation Thermal_Degradation Thermal Stress (e.g., 60°C) Start->Thermal_Degradation Photodegradation Photolytic Stress (UV/Vis light) Start->Photodegradation Analysis HPLC/LC-MS Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidative_Degradation->Analysis Thermal_Degradation->Analysis Photodegradation->Analysis End Assess Stability Analysis->End Identify Degradants

Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Recommended Stability-Indicating HPLC Method (General Template)
Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A: Acetonitrile B: Phosphate buffer (e.g., pH 5.5)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan)
Column Temperature 30°C
Injection Volume 10 µL

Note: This method is a general template and must be optimized and validated for the specific application.[5]

References

Technical Support Center: Regioselectivity in the Functionalization of Furo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the furo[2,3-c]pyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The furo[2,3-c]pyridine scaffold is of significant interest in medicinal chemistry, and this guide aims to facilitate its efficient and selective derivatization.

Frequently Asked questions (FAQs)

Q1: What are the most reactive positions on the furo[2,3-c]pyridine core for functionalization?

The reactivity of the furo[2,3-c]pyridine core is governed by the distinct electronic properties of the fused furan and pyridine rings.

  • Furan Ring (Electron-Rich): The C2 and C3 positions are susceptible to electrophilic attack and deprotonation (metalation). Generally, the C2 position is the most kinetically favored site for deprotonation by strong bases due to the influence of the adjacent furan oxygen.

  • Pyridine Ring (Electron-Deficient): The protons on the pyridine ring are more acidic, with the C7 position being the most acidic, followed by C5. This ring is generally targeted by nucleophilic attack or through directed metalation strategies.

Q2: How can I achieve regioselectivity between the different positions on the furo[2,3-c]pyridine ring system?

Regioselectivity is highly dependent on the reaction type and conditions:

  • For Lithiation/Metalation:

    • C2-selectivity: Typically achieved using strong lithium bases like n-butyllithium (nBuLi) at low temperatures.[1][2]

    • C7-selectivity: Can be achieved using superbases like nBuLi/LiDMAE, which coordinate to the pyridine nitrogen and direct deprotonation to the adjacent C7 position.

  • For Electrophilic Substitution (e.g., Bromination, Nitration):

    • These reactions are expected to favor the electron-rich furan ring, primarily at the C2 and/or C3 positions. The presence of existing substituents will strongly influence the final regiochemical outcome.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira):

    • Selectivity is determined by the position of the pre-installed halide or triflate. Chemoselective coupling of di-halogenated substrates can be achieved by leveraging the differential reactivity of the halogens (I > Br > Cl).

Troubleshooting Guides

Lithiation and Metalation

Issue: Poor or no regioselectivity in the lithiation of unsubstituted furo[2,3-c]pyridine.

Possible CauseTroubleshooting Steps
Incorrect Base For C2-lithiation, use n-BuLi in THF at -78 °C. For C7-lithiation, employ a superbase system like n-BuLi/LiDMAE.
Temperature Control Maintain strict temperature control. Low temperatures (-78 °C) favor kinetic C2-deprotonation. Warmer temperatures may lead to mixtures or decomposition.
Excess Base Use a stoichiometric amount of the lithium base (typically 1.1-1.5 equivalents). Excess base can lead to di-lithiation or side reactions.[2]
Reaction Time Optimize the lithiation time. Prolonged reaction times, even at low temperatures, can sometimes lead to equilibration and loss of selectivity.

Issue: Low yield after quenching the lithiated furo[2,3-c]pyridine with an electrophile.

Possible CauseTroubleshooting Steps
Moisture Contamination Ensure all glassware is flame- or oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen).
Inefficient Trapping Add the electrophile slowly to the cold (-78 °C) solution of the lithiated species. Ensure the electrophile is reactive enough under these conditions.
Instability of Lithiated Intermediate Use the generated organolithium species immediately. Avoid storing it, even at low temperatures.
Side Reactions Nucleophilic addition of n-BuLi to the pyridine ring (at C7) can be a side reaction. Using a slightly reduced amount of n-BuLi (e.g., 1.5 equivalents) can minimize this.[2]
Electrophilic Substitution (Bromination, Nitration, Acylation)

Issue: Poor regioselectivity or multiple products in the bromination of furo[2,3-c]pyridine with NBS.

Possible CauseTroubleshooting Steps
Radical vs. Electrophilic Conditions For electrophilic bromination on the furan ring, use a polar solvent (e.g., acetonitrile, DMF) in the absence of radical initiators or light.
Over-bromination Use a stoichiometric amount of N-bromosuccinimide (NBS). Adding the NBS portion-wise can help control the reaction.
Solvent Effects The choice of solvent can influence selectivity. Acetonitrile is a common choice for electrophilic bromination of electron-rich heterocycles.

Issue: Low yield or decomposition during nitration or Friedel-Crafts acylation.

Possible CauseTroubleshooting Steps
Harsh Reaction Conditions Furo[2,3-c]pyridines can be sensitive to strong acids. Start with milder conditions (e.g., lower temperatures, shorter reaction times).
Lewis Acid Complexation The pyridine nitrogen can coordinate to Lewis acids (e.g., AlCl₃ in Friedel-Crafts), deactivating the ring system. A stoichiometric amount of the Lewis acid is often necessary.
Poor Regioselectivity For benzofuro[2,3-c]pyridines, nitration and acylation have been shown to occur on the benzene ring. For the parent furo[2,3-c]pyridine, substitution is expected on the furan ring, but mixtures are possible. Careful optimization of conditions is required.
Palladium-Catalyzed Cross-Coupling Reactions

Issue: Low yield in Suzuki-Miyaura or Sonogashira coupling of a halo-furo[2,3-c]pyridine.

Possible CauseTroubleshooting Steps
Catalyst Deactivation Thoroughly degas the reaction mixture to remove oxygen. Use high-purity reagents and solvents.
Inappropriate Ligand/Catalyst Screen different palladium catalysts and phosphine ligands. For electron-deficient heterocycles, electron-rich and bulky ligands (e.g., SPhos, XPhos) are often effective.
Incorrect Base The choice of base is critical. K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices. The optimal base depends on the specific substrates and solvent.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A co-solvent (e.g., water in dioxane) may be necessary.

Issue: Poor regioselectivity in the cross-coupling of a di-halofuro[2,3-c]pyridine.

Possible CauseTroubleshooting Steps
Similar Reactivity of Halogens To achieve selective coupling, use substrates with halogens of different reactivity (e.g., 3-bromo-7-chloro-furo[2,3-c]pyridine). The more reactive halogen (Br) will typically couple first.
Reaction Temperature Lowering the reaction temperature may enhance selectivity for the more reactive halogen.
Ligand Control The choice of phosphine ligand can sometimes influence the regioselectivity of the oxidative addition step.

Data Presentation

Table 1: Regioselectivity in the Lithiation of Furo[2,3-c]pyridine

ReagentEquivalentsTemperature (°C)SolventMajor ProductYield (%)Ref.
n-BuLi2.0-78THF2-TMS-furo[2,3-c]pyridine70[1]
n-BuLi1.5-78THF2-TMS-furo[2,3-c]pyridine77[2]
n-BuLi/LiDMAE1.5-78Toluene7-Chloro-furo[2,3-c]pyridine40[1]

Data extracted from reactions quenched with Me₃SiCl or C₂Cl₆.

Experimental Protocols

Protocol 1: Regioselective C2-Lithiation and Silylation of Furo[2,3-c]pyridine

This protocol is adapted from Chartoire et al., J. Org. Chem. 2010.[1][2]

  • Preparation: Under an argon atmosphere, dissolve furo[2,3-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (to make a 0.1 M solution) in a flame-dried flask.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add chlorotrimethylsilane (Me₃SiCl) (1.5 eq) dropwise to the solution at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromo-furo[2,3-c]pyridine

This is a general protocol adapted from procedures for similar heteroaryl bromides.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 3-bromo-furo[2,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Regioselective_Lithiation cluster_conditions Choice of Lithiation Conditions start Furo[2,3-c]pyridine condition1 n-BuLi THF, -78 °C start->condition1 Kinetic Deprotonation condition2 n-BuLi / LiDMAE Toluene, -78 °C start->condition2 Directed Ortho- Metalation (DoM) product1 C2-Lithiated Intermediate condition1->product1 product2 C7-Lithiated Intermediate condition2->product2 electrophile Quench with Electrophile (E+) product1->electrophile product2->electrophile final_product1 2-Substituted Furo[2,3-c]pyridine electrophile->final_product1 from C2-Li final_product2 7-Substituted Furo[2,3-c]pyridine electrophile->final_product2 from C7-Li

Caption: Decision workflow for regioselective lithiation of the furo[2,3-c]pyridine core.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Halo-furo[2,3-c]pyridine, Boronic Acid, Base, Pd Catalyst B Add Degassed Solvent A->B C Heat Mixture (e.g., 80-110 °C) B->C D Monitor by TLC/LC-MS C->D Check Progress D->C Continue Heating E Cool to RT, Aqueous Workup D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Yield start Low Yield in Cross-Coupling? q1 Is the Catalyst Active? Check for degradation Ensure inert atmosphere start->q1 Yes q2 Are Reagents Pure? Check purity of halide and boronic acid Use dry, degassed solvent q1->q2 No solution Improved Yield q1->solution Yes, problem found q3 Are Conditions Optimal? Screen ligands and bases Optimize temperature q2->q3 No q2->solution Yes, problem found q4 Is Pyridine N-Coordination an Issue? Use bulky ligands to disfavor N-coordination q3->q4 No q3->solution Yes, problem found q4->solution Troubleshooting Complete

Caption: Troubleshooting guide for low yields in palladium-catalyzed cross-coupling reactions.

References

preventing decomposition of 7-Methoxyfuro[2,3-C]pyridine during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Methoxyfuro[2,3-C]pyridine

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent decomposition during experimental workups.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is complete, but I am experiencing significant product loss during the aqueous workup. What are the likely causes?

A1: Product loss during aqueous workup is often due to the decomposition of the this compound scaffold. The furo[2,3-C]pyridine ring system can be sensitive to certain conditions. Key potential causes include:

  • pH Sensitivity: The compound may be unstable in strongly acidic or basic conditions. Acidic conditions can lead to hydrolysis of the methoxy group or degradation of the furan ring.

  • Oxidation: The electron-rich furan ring can be susceptible to oxidation, especially if the reaction mixture is exposed to air for extended periods, or if oxidizing agents are present.

  • Temperature: Elevated temperatures during workup (e.g., during solvent removal) can accelerate decomposition.

Q2: What is the general recommended pH range for the workup of this compound?

A2: While specific data for this exact molecule is not extensively published, for related heterocyclic compounds, maintaining a pH range of 6.5 to 8.0 during aqueous extraction is a good starting point. It is crucial to avoid strong acids and bases. Some related pyrazolo[4,3-c]pyridines have shown sensitivity to acidic pH.[1]

Q3: Are there any recommended solvents for extraction and chromatography?

A3: For extraction, common water-immiscible organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or chloroform should be suitable. For purification by column chromatography, a silica gel stationary phase is typically used.[2][3] The mobile phase can be a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate or acetone).[3]

Troubleshooting Guides

Issue 1: Low Yield After Acidic or Basic Wash

Symptoms:

  • Significantly reduced yield after washing the organic layer with an acidic solution (e.g., 1N HCl) or a basic solution (e.g., saturated NaHCO₃ or 1N NaOH).

  • Appearance of new, unidentified spots on TLC analysis of the organic layer post-wash.

Root Cause Analysis: The furo[2,3-C]pyridine ring system is likely susceptible to acid- or base-catalyzed decomposition.

dot

cluster_problem Problem: Low Yield After Wash cluster_cause Potential Causes cluster_solution Solutions Problem Low Yield After Aqueous Wash Acid Acidic Conditions (e.g., 1N HCl) Problem->Acid If using acid Base Basic Conditions (e.g., 1N NaOH) Problem->Base If using base Sol1 Use Mild Buffers (pH 7.0-7.4) Acid->Sol1 Sol2 Saturated NaCl (Brine) Wash Acid->Sol2 Sol3 Minimize Contact Time Acid->Sol3 Base->Sol1 Base->Sol2 Base->Sol3

Caption: Troubleshooting logic for low yield during workup.

Solutions:

Parameter Standard (Problematic) Condition Recommended (Preventative) Condition Rationale
Aqueous Wash pH 1N HCl (pH ~0) or 1N NaOH (pH ~14)Saturated NaCl (brine) solution or a phosphate buffer (pH 7.0-7.4).Avoids extreme pH that can cause decomposition. Brine helps to break emulsions and remove water.
Contact Time Prolonged exposure to aqueous phase.Minimize the time the organic layer is in contact with the aqueous phase.Reduces the opportunity for hydrolysis or other decomposition pathways to occur.
Temperature Room temperature or warmer.Perform extractions at a reduced temperature (e.g., in an ice bath).Lowers the rate of potential decomposition reactions.
Issue 2: Product Degradation During Solvent Removal or on Standing

Symptoms:

  • The purified product changes color (e.g., turns brown) upon storage.

  • NMR analysis of the isolated product shows impurities that were not present immediately after chromatography.

  • The product is an oil that will not crystallize, or a solid that becomes gummy.

Root Cause Analysis: This suggests the compound is unstable and may be susceptible to oxidation or is thermally labile.

dot

cluster_workflow Preventative Workup & Storage Workflow Start Reaction Complete Quench Quench with Mild Reagent (e.g., sat. NH4Cl) Start->Quench Extract Extract with Degassed Solvent (e.g., DCM, EtOAc) Quench->Extract Dry Dry over Anhydrous Na2SO4 Extract->Dry Concentrate Concentrate in vacuo (Low Temperature) Dry->Concentrate Purify Purify via Chromatography Concentrate->Purify Store Store under Inert Gas (Ar/N2) at Low Temperature Purify->Store End Stable Product Store->End

Caption: Recommended workflow for sensitive compounds.

Solutions:

Parameter Standard (Problematic) Condition Recommended (Preventative) Condition Rationale
Atmosphere Workup performed in air.Perform workup under an inert atmosphere (Nitrogen or Argon) where possible.Minimizes contact with atmospheric oxygen, preventing oxidation.
Solvent Removal Rotary evaporation at >40 °C.Use a rotary evaporator with the water bath at or below room temperature.Prevents thermal decomposition of the product.
Storage Stored in a vial in air at room temperature.Store the final compound under an inert atmosphere (Ar or N₂) at low temperature (-20 °C).Protects against long-term degradation from oxygen and heat.

Experimental Protocols

Protocol 1: pH-Neutral Aqueous Workup
  • Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If applicable, quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash with a pH 7.4 phosphate buffer solution, followed by a wash with saturated NaCl (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).[2]

  • Purification: Purify the crude product by column chromatography on silica gel.[2][3]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[3]

  • Sample Loading: For sensitive compounds, dry loading is recommended. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Mobile Phase: A gradient elution system is often effective. Start with a low polarity mobile phase (e.g., 100% hexanes or a high hexane/ethyl acetate mixture) and gradually increase the polarity by increasing the percentage of ethyl acetate or acetone.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature. Confirm the purity and identity using NMR and/or Mass Spectrometry.[2]

Disclaimer: The information provided is based on general chemical principles and data from related compounds. Optimal conditions for this compound may need to be determined empirically.

References

scale-up challenges for the synthesis of 7-Methoxyfuro[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxyfuro[2,3-c]pyridine. The information is tailored to address challenges that may be encountered during the scale-up of this process.

Synthetic Overview

A common and effective strategy for the synthesis of the furo[2,3-c]pyridine core involves a two-step sequence: a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This guide will focus on a plausible synthetic route for this compound based on this methodology.

Experimental Protocols

Step 1: Sonogashira Coupling of 2,4-dichloro-3-methoxypyridine with Trimethylsilylacetylene

Objective: To synthesize 2-chloro-4-((trimethylsilyl)ethynyl)-3-methoxypyridine.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (for 10g scale)Moles
2,4-dichloro-3-methoxypyridine178.0110.0 g0.056
Trimethylsilylacetylene98.226.6 g (9.6 mL)0.067
Pd(PPh₃)₄ (Tetrakis)1155.56647 mg0.00056
Copper(I) iodide (CuI)190.45107 mg0.00056
Triethylamine (TEA)101.19200 mL-
Toluene92.14200 mL-

Procedure:

  • To an oven-dried, three-necked flask under a nitrogen atmosphere, add 2,4-dichloro-3-methoxypyridine (10.0 g), Pd(PPh₃)₄ (647 mg), and CuI (107 mg).

  • Add degassed toluene (200 mL) and degassed triethylamine (200 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add trimethylsilylacetylene (9.6 mL) to the reaction mixture.

  • Heat the reaction to 70°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the desired product.

Step 2: Intramolecular Cyclization and Desilylation

Objective: To synthesize this compound.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (for 10g of starting material)Moles
2-chloro-4-((trimethylsilyl)ethynyl)-3-methoxypyridine240.7810.0 g0.0415
Potassium tert-butoxide (t-BuOK)112.219.3 g0.083
N,N-Dimethylformamide (DMF), anhydrous73.09200 mL-

Procedure:

  • To an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-chloro-4-((trimethylsilyl)ethynyl)-3-methoxypyridine (10.0 g) in anhydrous DMF (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide (9.3 g) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the product.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Troubleshooting Guide & FAQs

Sonogashira Coupling Stage

Q1: My Sonogashira coupling reaction is sluggish or has stalled. What are the possible causes and solutions?

A1: Sluggish or stalled Sonogashira reactions are a common issue, especially during scale-up. Here are several factors to investigate:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Ensure all solvents and reagents are properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[2] Aggregation of the catalyst into palladium black is a visual indicator of deactivation.[2]

  • Insufficient Catalyst Loading: While lower catalyst loadings are desirable for large-scale synthesis, a difficult coupling may require a higher initial loading (e.g., 1-2 mol%) for optimization.[2][3]

  • Poor Reagent Quality: Impurities in starting materials can poison the catalyst.[2] Ensure the purity of your 2,4-dichloro-3-methoxypyridine and trimethylsilylacetylene. The quality of the base (triethylamine) is also critical; use a freshly opened bottle or distilled base.

  • Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics. Ensure vigorous and effective mechanical stirring.

  • Sub-optimal Temperature: While the protocol suggests 70°C, some Sonogashira couplings benefit from higher temperatures. A careful increase in temperature (e.g., to 80-90°C) could improve the reaction rate, but monitor for byproduct formation.

Q2: I am observing significant formation of Glaser-Hay coupling byproduct (homo-coupling of the alkyne). How can I minimize this?

A2: Glaser-Hay coupling is a common side reaction in Sonogashira couplings. To minimize it:

  • Strictly Anaerobic Conditions: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a positive pressure of inert gas is crucial.

  • Controlled Addition of Alkyne: Adding the trimethylsilylacetylene slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, disfavoring the homo-coupling pathway.

  • Use of a Co-catalyst: Copper(I) iodide is essential for the Sonogashira catalytic cycle and helps to suppress Glaser-Hay coupling. Ensure it is fresh and added correctly.

Q3: The purification of the Sonogashira product is difficult due to residual palladium. What are the best practices for palladium removal on a larger scale?

A3: Removing palladium to acceptable levels (ppm) is a critical challenge in pharmaceutical synthesis.[4]

  • Filtration: After the reaction, filtering the cooled mixture through a pad of celite can remove a significant portion of the precipitated palladium.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively scavenge residual palladium.[5] Screening different types of activated carbon may be necessary to find the most effective one for your specific product.[5]

  • Metal Scavengers: Commercially available silica-based metal scavengers (e.g., SiliaMetS) can be highly effective for removing palladium.[5] These are often used after initial filtration and carbon treatment.

  • Crystallization: If the product is a solid, careful crystallization can be a very effective method for purification and removal of metal residues.

Troubleshooting Workflow for Sonogashira Coupling

Sonogashira_Troubleshooting Start Reaction Stalled? Check_Inert Verify Inert Atmosphere and Degassed Reagents Start->Check_Inert Yes Increase_Catalyst Increase Catalyst Loading (e.g., to 2 mol%) Check_Inert->Increase_Catalyst Issue Persists Success Reaction Proceeds Check_Inert->Success Resolved Check_Purity Analyze Reagent Purity (Starting Material, Base) Increase_Catalyst->Check_Purity Issue Persists Increase_Catalyst->Success Resolved Increase_Temp Incrementally Increase Reaction Temperature Check_Purity->Increase_Temp Issue Persists Check_Purity->Success Resolved Increase_Temp->Success Resolved Failure Consult Senior Chemist Increase_Temp->Failure Issue Persists

Caption: Troubleshooting logic for a stalled Sonogashira reaction.

Intramolecular Cyclization and Desilylation Stage

Q4: The cyclization reaction is incomplete, and I observe the desilylated, uncyclized intermediate. What should I do?

A4: This indicates that the desilylation is occurring, but the subsequent cyclization is slow.

  • Increase Reaction Time: The cyclization may simply require more time to go to completion. Continue to monitor the reaction for an extended period (e.g., 24 hours).

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can increase the rate of the intramolecular nucleophilic substitution.

  • Stronger Base: While potassium tert-butoxide is a strong base, if the reaction is still not proceeding, a stronger base like sodium hydride (NaH) could be considered, although this requires more stringent handling precautions.

  • Solvent Effects: The choice of a polar aprotic solvent like DMF is generally good for this type of reaction. However, in some cases, a solvent screen (e.g., DMSO, NMP) might reveal a more optimal medium for the cyclization.

Q5: I am seeing the formation of byproducts during the cyclization. How can I improve the selectivity?

A5: Byproduct formation can arise from side reactions of the strong base.

  • Temperature Control: Ensure the base is added at a low temperature (0°C) to minimize exothermic reactions and potential side reactions. Maintain good temperature control throughout the reaction.

  • Purity of Starting Material: Impurities from the previous step can lead to byproducts. Ensure the starting material for the cyclization is of high purity.

  • Stoichiometry of the Base: Use the correct stoichiometry of the base. An excess of a strong base can sometimes lead to decomposition or unwanted side reactions.

Q6: The work-up procedure is problematic on a larger scale, leading to emulsions. How can this be managed?

A6: Emulsions during aqueous work-up are a common scale-up challenge, especially with DMF as a solvent.

  • Addition of Brine: During the extraction, washing with a saturated brine solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite: Filtering the emulsified mixture through a pad of celite can sometimes help to separate the layers.

  • Solvent Swap: Before the aqueous work-up, consider distilling off the majority of the DMF under reduced pressure and replacing it with a less water-miscible solvent like ethyl acetate or toluene. This will make the phase separation much cleaner.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization Reagents1 2,4-dichloro-3-methoxypyridine + Trimethylsilylacetylene Reaction1 Pd(PPh3)4, CuI, TEA, Toluene, 70°C Reagents1->Reaction1 Workup1 Filtration -> Concentration -> Chromatography Reaction1->Workup1 Product1 2-chloro-4-((trimethylsilyl)ethynyl)-3-methoxypyridine Workup1->Product1 Reaction2 t-BuOK, DMF, 0°C to RT Product1->Reaction2 Workup2 Aqueous Quench -> Extraction -> Purification Reaction2->Workup2 Product2 This compound Workup2->Product2

Caption: Overall workflow for the synthesis of this compound.

References

alternative reagents for the synthesis of the furo[2,3-c]pyridine core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the furo[2,3-c]pyridine core.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of the furo[2,3-c]pyridine core, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Yield - Inefficient Cyclization: The key ring-forming step may not be proceeding efficiently under the chosen conditions.- Decomposition of Starting Materials: Furan and pyridine derivatives can be sensitive to harsh reaction conditions, particularly strong acids or high temperatures.- Inactive Catalyst: If using a metal-catalyzed reaction, the catalyst may be poisoned or not properly activated.- Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. For acid-catalyzed cyclizations, consider milder acids like p-toluenesulfonic acid (PTSA) instead of strong mineral acids.[1] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]- Protecting Group Strategy: If starting materials are complex, consider using protecting groups for sensitive functionalities.- Catalyst Screening: For palladium-catalyzed reactions, screen different ligands and palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). Ensure anhydrous and oxygen-free conditions if the catalyst is air-sensitive.
Formation of Multiple Products/Isomers - Lack of Regioselectivity: In reactions with unsymmetrical starting materials, cyclization may occur at multiple sites, leading to a mixture of furo[2,3-c]pyridine and other isomers like furo[3,2-c]pyridine.- Side Reactions: Competing reaction pathways can lead to undesired byproducts. For instance, in multicomponent reactions, the order of reagent addition can influence the outcome.[2]- Use of Directing Groups: Employ starting materials with substituents that sterically or electronically favor the desired cyclization pathway.- Stepwise Synthesis: Instead of a one-pot reaction, consider a stepwise approach where key intermediates are isolated and purified before proceeding to the next step. This can provide better control over regioselectivity.- Reagent Addition Order: In multicomponent reactions, experiment with changing the order of reagent addition to favor the formation of the desired intermediate.[2]
Reaction Stalls/Incomplete Conversion - Insufficient Activation Energy: The reaction may require higher temperatures or a more effective catalyst to proceed to completion.- Reagent Degradation: One of the reactants may be degrading over the course of the reaction.- Product Inhibition: The product itself may be inhibiting the catalyst or reacting with starting materials.- Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.- Catalyst Loading: Increase the catalyst loading in catalytic reactions.- Fresh Reagents: Ensure the purity and freshness of all reagents, especially those prone to degradation.- Monitor by TLC/LC-MS: Closely monitor the reaction progress to determine the point at which it stalls. This can provide clues about the underlying issue.
Difficult Product Purification - Similar Polarity of Product and Byproducts: The desired furo[2,3-c]pyridine may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging.- Product Tailing on Silica Gel: The basic nature of the pyridine nitrogen can cause tailing on silica gel chromatography.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.- Modified Chromatography: For column chromatography, consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing. Alternatively, reverse-phase chromatography may be effective.- Derivatization: In some cases, it may be beneficial to temporarily derivatize the product to alter its polarity for easier purification, followed by a deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are some common starting materials for the synthesis of the furo[2,3-c]pyridine core?

A1: Common starting materials include substituted 3-aminopyridines, 3-cyanopyridines, 3-halopyridines, and N-substituted piperidin-4-ones.[3][4] The choice of starting material often dictates the overall synthetic strategy.

Q2: Are there any metal-free alternatives for the synthesis of furo[2,3-c]pyridines?

A2: Yes, metal-free synthetic routes are available. One approach involves the intramolecular cyclization of appropriately substituted pyridine derivatives. For example, the reaction of aminobenzohydrazides with chloropyridinecarbaldehyde can lead to the formation of the furo[2,3-c]pyridine core through a condensation, cyclization, and nucleophilic substitution cascade.[3]

Q3: How can I improve the yield of my palladium-catalyzed furo[2,3-c]pyridine synthesis?

A3: To improve the yield of palladium-catalyzed reactions, consider the following:

  • Ligand Choice: The nature of the phosphine ligand can significantly impact the catalytic activity. Experiment with different ligands to find the optimal one for your specific substrate.

  • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, but organic bases may be more suitable in some cases.

  • Solvent: Ensure the use of an appropriate anhydrous, degassed solvent.

  • Reaction Temperature: Optimize the reaction temperature, as some palladium-catalyzed reactions are sensitive to heat.

Q4: What is a reliable method for constructing the furan ring onto a pre-existing pyridine core?

A4: A reliable method is the palladium-catalyzed coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization (annulation). This approach offers flexibility in introducing various substituents on the furan ring by changing the alkyne component.[5]

Alternative Reagent Comparison

The following table summarizes quantitative data for different synthetic routes to furo[2,3-c]pyridine and its derivatives, highlighting the use of alternative reagents.

Synthetic StrategyKey ReagentsCatalyst/ConditionsSolventReaction TimeYield (%)Reference
Groebke–Blackburn–Bienaymé Reaction Pyridoxal, Amine, IsocyanideSc(OTf)₃Methanol24 h50-70[6]
Palladium-Catalyzed Annulation 2-chloro-3-iodopyridine, o-iodophenoxidePd₂(dba)₃, P(t-Bu)₃, K₃PO₄Toluene12 h~55[4]
Synthesis from Piperidinone N-Benzenesulfonylpiperidin-4-one1. Wittig Olefination2. PhSeCl, then NaIO₄3. Reduction and AromatizationMultiple stepsMultistepGood[3]
Multicomponent Reaction 4-Hydroxycoumarin, Aldehyde, α-BromoacetophenoneImidazoleWater1-2 h72-98[7]

Experimental Protocols & Workflows

Protocol 1: Synthesis of Furo[2,3-c]pyridine via Palladium-Catalyzed Annulation

This protocol describes a general procedure for the synthesis of the furo[2,3-c]pyridine core via a palladium-catalyzed cross-coupling and cyclization cascade.

Materials:

  • Substituted 3-halopyridine (e.g., 3-iodo-4-hydroxypyridine)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-halopyridine, terminal alkyne, palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Stir the reaction mixture at the appropriate temperature (can range from room temperature to reflux, depending on the substrates) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired furo[2,3-c]pyridine derivative.

experimental_workflow_1 start Start reagents Combine 3-halopyridine, alkyne, Pd catalyst, CuI, and base in anhydrous solvent start->reagents reaction Stir at appropriate temperature under inert atmosphere reagents->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup Aqueous workup and extraction with organic solvent monitor->workup Reaction complete purification Dry, concentrate, and purify by column chromatography workup->purification end End purification->end

Caption: Palladium-Catalyzed Annulation Workflow.

Protocol 2: Multicomponent Synthesis of Furo[2,3-c]pyridine Analogs

This protocol outlines a one-pot, three-component synthesis of functionalized furo[2,3-c]pyridine analogs in an aqueous medium.

Materials:

  • An activated methylene compound (e.g., 4-hydroxycoumarin)

  • An aldehyde

  • An α-halo ketone (e.g., 2-bromoacetophenone)

  • Imidazole

  • Water

Procedure:

  • In a round-bottom flask, combine the activated methylene compound (1.0 mmol), the aldehyde (1.0 mmol), the α-halo ketone (1.0 mmol), and imidazole (1.0 equiv).

  • Add water (3-5 mL) to the mixture.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and dry to obtain the crude product.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to achieve higher purity.

experimental_workflow_2 start Start mix_reagents Mix activated methylene compound, aldehyde, α-halo ketone, and imidazole in water start->mix_reagents stir_reaction Stir vigorously at room temperature mix_reagents->stir_reaction monitor_reaction Monitor reaction by TLC stir_reaction->monitor_reaction filter_product Collect precipitated solid by filtration monitor_reaction->filter_product Reaction complete wash_dry Wash with cold water and dry filter_product->wash_dry recrystallize Recrystallize from a suitable solvent (if necessary) wash_dry->recrystallize end End recrystallize->end

Caption: Multicomponent Synthesis Workflow.

References

Technical Support Center: Improving the Solubility of 7-Methoxyfuro[2,3-C]pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Methoxyfuro[2,3-C]pyridine in biological assays. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?

A1: This is a common issue for compounds with poor water solubility. You have likely created a supersaturated solution in your organic stock solvent (e.g., DMSO), and upon dilution into an aqueous buffer, the compound's concentration exceeds its thermodynamic solubility limit in the final solvent mixture, causing it to precipitate or "crash out."

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For poorly water-soluble compounds like this compound, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. It is a powerful aprotic solvent capable of dissolving a wide array of organic molecules and is compatible with most in vitro assays at low final concentrations.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts. While cell line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%, with ≤0.1% being ideal to minimize effects on cell viability and proliferation.[1] It is always recommended to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: My compound is still precipitating at a low final DMSO concentration. What are my other options?

A4: If precipitation persists, several alternative solubilization strategies can be employed. These include the use of co-solvents, pH adjustment, or the addition of solubilizing agents like cyclodextrins. The optimal method will likely require some empirical testing for your specific assay conditions.

Troubleshooting Guide

If you are encountering solubility issues with this compound, the following troubleshooting workflow can help you identify a suitable solution.

G start Start: Compound Precipitates in Assay concentration Can you lower the final compound concentration? start->concentration yes_conc Yes concentration->yes_conc If therapeutically relevant no_conc No concentration->no_conc end_good Problem Solved yes_conc->end_good cosolvent Try adding a co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer. no_conc->cosolvent ph_adjust Is your compound ionizable? (contains acidic or basic functional groups) cosolvent->ph_adjust If precipitation persists yes_ph Yes ph_adjust->yes_ph no_ph No ph_adjust->no_ph adjust_ph Adjust the pH of your buffer to increase solubility. (Lower pH for bases, higher pH for acids) yes_ph->adjust_ph cyclodextrin Use a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD). no_ph->cyclodextrin adjust_ph->cyclodextrin If precipitation persists or pH change affects assay end_bad Consult further literature or a formulation specialist. cyclodextrin->end_bad If precipitation persists

Caption: Troubleshooting workflow for addressing compound precipitation.

Data Presentation: Predicted Solubility of this compound

Experimentally determined public solubility data for this compound is limited. The following table provides predicted aqueous solubility values generated using computational models. These values should be used as a guide for initial experimental design.

Solvent SystemPredicted LogS (mol/L)Predicted Solubility (µg/mL)Prediction Tool/MethodNotes
Water (pH 7.4)-3.5 to -4.52.3 - 23Various QSPR ModelsPoorly soluble. The pyridine moiety offers some polarity, but the fused ring system and methoxy group contribute to its hydrophobicity.
DMSOFreely Soluble>10,000General ObservationExpected to be highly soluble based on its chemical structure and common use as a solvent for similar heterocyclic compounds.
EthanolSoluble>1,000General ObservationGenerally a good solvent for many organic compounds, but may be less effective than DMSO for high concentrations.

Disclaimer: The solubility values presented are predictions from computational models and have not been experimentally verified. Actual solubility may vary depending on experimental conditions such as temperature, pH, and buffer composition.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Calibrated analytical balance

    • Microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 149.15 g/mol ). For 1 mL, this would be 1.4915 mg.

    • Carefully weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure no particulate matter remains.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

Derivatives of this compound have been identified as potent inhibitors of Phosphodiesterase 4 (PDE4). The following is a general protocol for a fluorescence polarization (FP)-based assay to determine the inhibitory activity of your compound.

  • Principle: This assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In the presence of active PDE4, FAM-cAMP is hydrolyzed to FAM-5'-AMP. A binding agent that specifically recognizes the monophosphate then binds to the product, forming a large, slow-tumbling complex, which results in a high FP signal. An inhibitor of PDE4 will prevent this hydrolysis, leaving the small FAM-cAMP to tumble freely, resulting in a low FP signal.

  • Materials:

    • Recombinant human PDE4 enzyme

    • FAM-cAMP substrate

    • PDE Assay Buffer

    • Binding Agent (e.g., IMAP™ beads)

    • This compound stock solution (in DMSO)

    • Positive control inhibitor (e.g., Rolipram)

    • Black, low-volume 384-well microplates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of this compound in PDE Assay Buffer containing a constant final concentration of DMSO (e.g., 0.5%). Also, prepare dilutions of the positive control.

    • Assay Plate Setup: To the wells of a 384-well plate, add 5 µL of the compound dilutions. Include "no inhibitor" controls (buffer with DMSO) and "blank" controls (buffer only).

    • Enzyme Addition: Dilute the PDE4 enzyme to its working concentration in cold PDE Assay Buffer. Add 10 µL of the diluted enzyme to all wells except the "blank" controls.

    • Reaction Initiation: Dilute the FAM-cAMP substrate to its working concentration in PDE Assay Buffer. Add 5 µL of the diluted substrate to all wells to start the reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Reaction Termination: Add 10 µL of the Binding Agent to all wells to stop the reaction.

    • Final Incubation: Incubate the plate for at least 30 minutes at room temperature to allow for the binding to reach equilibrium.

    • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and plot the data to determine the IC50 value.

Mandatory Visualizations

PDE4 Signaling Pathway

G cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Transcription Anti-inflammatory Gene Transcription pCREB->Transcription Promotes Compound This compound Compound->PDE4 Inhibits

Caption: The role of this compound in the PDE4 signaling pathway.

Experimental Workflow for Solubility Enhancement

G start 1. Prepare High Concentration Stock in 100% DMSO dilution 2. Prepare Serial Dilutions of Stock in Assay Buffer start->dilution observe 3. Visually Inspect for Precipitation dilution->observe no_precip No Precipitation observe->no_precip precip Precipitation observe->precip proceed Proceed with Assay no_precip->proceed troubleshoot 4. Implement Solubilization Strategy (Co-solvent, pH, Cyclodextrin) precip->troubleshoot retest 5. Re-test Dilutions troubleshoot->retest retest->observe

Caption: A workflow for testing and improving compound solubility in an assay buffer.

References

Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during the synthesis of the furo[2,3-c]pyridine scaffold using palladium catalysis. This valuable heterocyclic motif is of significant interest in medicinal chemistry, and its efficient synthesis is crucial for the development of novel therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for synthesizing the furo[2,3-c]pyridine core?

A1: The two primary palladium-catalyzed strategies for constructing the furo[2,3-c]pyridine skeleton are:

  • Intramolecular C-H Arylation: This method involves the cyclization of a suitably substituted pyridine derivative, often an amide, where a palladium catalyst facilitates the formation of a C-C bond between an aryl halide and a C-H bond on the pyridine ring.

  • Sonogashira Coupling followed by Cyclization: This two-step, often one-pot, process begins with a Sonogashira cross-coupling of a halogenated hydroxypyridine with a terminal alkyne. The resulting alkynylpyridine intermediate then undergoes an intramolecular cyclization to form the furan ring.

Q2: How do I choose the right palladium catalyst and ligand for my reaction?

A2: The optimal palladium source and ligand are highly dependent on the specific reaction type and substrates. For intramolecular C-H arylations, Pd(OAc)₂ is a common precursor, with phosphine ligands such as PPh₃ and Buchwald-type ligands like CyJohnPhos showing good efficacy. For Sonogashira couplings, a combination of a palladium source (e.g., Pd/C, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed. It is crucial to screen a variety of ligands to optimize the reaction yield and minimize side products.

Q3: What are the key reaction parameters to consider for optimization?

A3: Beyond the catalyst and ligand, several other factors significantly influence the success of the synthesis:

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃ and Cs₂CO₃ are frequently used in C-H arylations, while organic bases such as Et₃N are common in Sonogashira reactions.

  • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common choices include DMA, toluene, and dioxane.

  • Temperature: Reaction temperatures typically range from 80 to 120 °C. The optimal temperature should be determined experimentally to ensure a reasonable reaction rate without promoting decomposition.

  • Atmosphere: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q4: I am observing low yields in my reaction. What are the potential causes?

A4: Low yields can stem from several issues, including catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions. Refer to the troubleshooting guide below for a more detailed breakdown of potential problems and solutions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is not old or degraded. Use a fresh batch or a pre-catalyst.
Oxygen contaminationThoroughly degas the solvent and reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen).
Incorrect ligand choiceScreen a panel of phosphine ligands (e.g., PPh₃, PCy₃, Buchwald ligands) to identify the optimal one for your specific substrate.
Suboptimal base or solventExperiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMA, toluene, dioxane).
Formation of Side Products (e.g., Homocoupling) In Sonogashira reactions, this is often due to oxygen.Rigorously exclude oxygen from the reaction mixture.
Incorrect reaction temperatureOptimize the temperature. Sometimes lowering the temperature can improve selectivity.
Poor Regioselectivity (in C-H arylation) Steric or electronic effects of substituentsModify the directing group on the substrate to favor the desired C-H activation.
Ligand effectsThe choice of ligand can influence which C-H bond is activated. Experiment with ligands of varying steric bulk and electronic properties.
Incomplete Reaction Insufficient reaction time or temperatureMonitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary.
Catalyst deactivation over timeConsider a higher catalyst loading or the use of a more robust catalyst system.

Data Presentation

Intramolecular C-H Arylation of Pyridine Derivatives
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10)NoneK₂CO₃DMA1102442[1][2]
Pd(OAc)₂ (10)PPh₃ (10)K₂CO₃DMA1102494[1][2]
Pd(OAc)₂ (10)SPhosK₂CO₃DMA1102475[1]
Pd(OAc)₂ (10)PCy₃K₂CO₃DMA1102482[1]
Pd(OAc)₂ (10)CyJohnPhosK₂CO₃DMA1102490[1]

Table compiled from data in multiple sources with varying substrates.

Sonogashira Coupling for Furo-Pyridine Synthesis
CatalystCo-catalystBaseSolventConditionsYield (%)Reference
10% Pd/CCuIEt₃NEtOHUltrasoundNot specified for furo[2,3-c]pyridine[3]
PdCl₂(PPh₃)₂CuIEt₃NNot specifiedNot specifiedNot specified for furo[2,3-c]pyridine[4]

Note: Specific yield data for the Sonogashira synthesis of furo[2,3-c]pyridines is limited in the reviewed literature. The conditions are based on protocols for related isomers.

Experimental Protocols

General Protocol for Intramolecular C-H Arylation
  • To a flame-dried Schlenk tube, add the N-aryl-pyridinecarboxamide substrate (1.0 equiv), palladium acetate (Pd(OAc)₂, 0.10 equiv), and the desired phosphine ligand (0.10 equiv).

  • Add potassium carbonate (K₂CO₃, 3.0 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed N,N-dimethylacetamide (DMA) via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling and Cyclization
  • To a flame-dried Schlenk flask, add the halo-hydroxypyridine (1.0 equiv), a palladium catalyst (e.g., 10% Pd/C or PdCl₂(PPh₃)₂), and copper(I) iodide (CuI).

  • Evacuate and backfill the flask with argon.

  • Add an anhydrous, degassed solvent (e.g., ethanol or THF) and an amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the coupling is complete, the cyclization to the furo[2,3-c]pyridine may occur in situ upon further heating or by the addition of another reagent as determined by the specific substrate.

  • After the reaction is complete, cool to room temperature, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Catalytic Cycle for Intramolecular C-H Arylation Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex C-H Activation C-H Activation Pd(II) Complex->C-H Activation Palladacycle Palladacycle C-H Activation->Palladacycle Base Reductive Elimination Reductive Elimination Palladacycle->Reductive Elimination Reductive Elimination->Pd(0) Furo[2,3-c]pyridine Furo[2,3-c]pyridine Reductive Elimination->Furo[2,3-c]pyridine Substrate Substrate Substrate->Oxidative Addition Base Base Base->C-H Activation

Caption: Catalytic cycle for intramolecular C-H arylation.

Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Transmetalation->Ar-Pd(II)-alkyne(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-alkyne(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Coupled Product Reductive Elimination->Coupled Product CuX CuX Copper Acetylide Copper Acetylide CuX->Copper Acetylide Alkyne Alkyne Alkyne->CuX Base Base Base Copper Acetylide->Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Catalyst Optimization Workflow Start Start Define Substrates Define Substrates Start->Define Substrates Initial Catalyst Screening Initial Catalyst Screening Define Substrates->Initial Catalyst Screening Pd(OAc)₂, Pd/C, etc. Analysis Analysis Initial Catalyst Screening->Analysis Ligand Screening Ligand Screening Ligand Screening->Analysis Base and Solvent Screening Base and Solvent Screening Base and Solvent Screening->Analysis Temperature and Time Optimization Temperature and Time Optimization Temperature and Time Optimization->Analysis Low Yield Low Yield Analysis->Low Yield Optimized Conditions Optimized Conditions Low Yield->Ligand Screening Yes Low Yield->Base and Solvent Screening Yes Low Yield->Temperature and Time Optimization Yes Low Yield->Optimized Conditions No

Caption: General workflow for palladium catalyst optimization.

References

Validation & Comparative

comparison of different synthetic routes to 7-Methoxyfuro[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to 7-Methoxyfuro[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. The routes are compared based on starting materials, reaction conditions, and overall yield, with detailed experimental protocols provided for reproducibility.

Comparison of Synthetic Routes

The two primary synthetic routes for this compound detailed in this guide are:

  • Route 1: Sonogashira Coupling and Cyclization. This route commences with the commercially available 3-bromo-2-methoxypyridin-4-amine and proceeds through a Sonogashira coupling followed by an intramolecular cyclization.

  • Route 2: Multi-step Synthesis from 4-Methoxypyridin-3-ol. This pathway begins with 4-methoxypyridin-3-ol and involves a series of transformations including formylation, reduction, and cyclization to construct the furo[2,3-c]pyridine core.

The following table summarizes the key quantitative data for each route:

ParameterRoute 1: Sonogashira Coupling & CyclizationRoute 2: Multi-step Synthesis from 4-Methoxypyridin-3-ol
Starting Material 3-Bromo-2-methoxypyridin-4-amine4-Methoxypyridin-3-ol
Key Reactions Sonogashira coupling, Intramolecular cyclizationFormylation, Reduction, Cyclization
Overall Yield ~60-70% (reported for analogous systems)Not explicitly reported, estimated multi-step
Reagents & Catalysts Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Trimethylsilylacetylene, Base (e.g., Et₃N), TBAFVilsmeier-Haack reagent (POCl₃, DMF), NaBH₄, Acid/Base for cyclization
Reaction Conditions Anhydrous conditions, Inert atmosphereVaried, includes anhydrous and aqueous steps
Scalability Potentially scalable with catalyst optimizationGenerally scalable standard organic reactions
Purity Requires chromatographic purificationRequires purification at multiple stages

Experimental Protocols

Route 1: Sonogashira Coupling and Cyclization

This route is adapted from established methodologies for the synthesis of furo[2,3-c]pyridines.

Step 1a: Synthesis of 2-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine

To a solution of 3-bromo-2-methoxypyridin-4-amine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine under an inert atmosphere, is added bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq). The mixture is stirred at room temperature, and trimethylsilylacetylene (1.2 eq) is added dropwise. The reaction is then heated to 50-60 °C and monitored by TLC until completion. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Step 1b: Synthesis of this compound

The 2-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine (1.0 eq) is dissolved in an anhydrous solvent such as THF. A solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the desilylation is complete (monitored by TLC). The reaction is then heated to reflux to induce intramolecular cyclization. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield this compound.

Route 2: Multi-step Synthesis from 4-Methoxypyridin-3-ol

This hypothetical route is based on common transformations in heterocyclic chemistry.

Step 2a: Synthesis of 3-Hydroxy-4-methoxy-2-formylpyridine

To a solution of 4-methoxypyridin-3-ol (1.0 eq) in anhydrous DMF at 0 °C, phosphorus oxychloride (POCl₃) (1.2 eq) is added dropwise. The reaction mixture is then heated to 80-90 °C and stirred for several hours. After completion, the reaction is quenched by pouring it onto ice and neutralizing with a base such as sodium bicarbonate. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

Step 2b: Synthesis of (3-Hydroxy-4-methoxypyridin-2-yl)methanol

The 3-hydroxy-4-methoxy-2-formylpyridine (1.0 eq) is dissolved in methanol, and sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the reduction is complete. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the desired alcohol, which may be used in the next step without further purification.

Step 2c: Synthesis of this compound

The (3-hydroxy-4-methoxypyridin-2-yl)methanol is subjected to acid- or base-catalyzed cyclization. For example, treatment with a strong acid such as sulfuric acid or a Lewis acid at elevated temperatures can effect the dehydration and ring closure to form the furan ring. Alternatively, conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by treatment with a non-nucleophilic base can also facilitate the cyclization. The final product is purified by column chromatography.

Visualizing the Synthetic Pathways

Synthetic_Route_1 cluster_0 Route 1: Sonogashira Coupling and Cyclization A 3-Bromo-2-methoxypyridin-4-amine B 2-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine A->B Pd(PPh₃)₂Cl₂, CuI, Trimethylsilylacetylene, Et₃N C This compound B->C 1. TBAF 2. Heat

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 cluster_1 Route 2: Multi-step Synthesis from 4-Methoxypyridin-3-ol D 4-Methoxypyridin-3-ol E 3-Hydroxy-4-methoxy-2-formylpyridine D->E POCl₃, DMF F (3-Hydroxy-4-methoxypyridin-2-yl)methanol E->F NaBH₄, MeOH G This compound F->G Acid/Base catalyzed cyclization

Caption: Synthetic pathway for Route 2.

A Comparative Guide to the Structure-Activity Relationship of 7-Methoxyfuro[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-methoxyfuro[2,3-c]pyridine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of phosphodiesterase 4 (PDE4) and as potential antiproliferative agents. The information is compiled from published experimental data to offer an objective analysis for researchers in drug discovery and development.

Performance Comparison: PDE4 Inhibition and Antiproliferative Activity

The this compound scaffold has been identified as a promising pharmacophore in medicinal chemistry. Derivatives of this core structure have demonstrated significant biological activities, most notably as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma. Furthermore, modifications to this scaffold have yielded compounds with potent antiproliferative effects against various cancer cell lines.

This compound-4-carboxamides as PDE4 Inhibitors

A key study in the field describes the synthesis and pharmacological profiling of a series of this compound-4-carboxamides as potent PDE4 inhibitors.[1] The structure-activity relationship of these compounds reveals critical insights into the molecular features required for potent inhibition.

Table 1: SAR of this compound-4-carboxamides as PDE4 Inhibitors

Compound IDR Group (at position 2)PDE4 IC50 (µM)
1a -COCH30.0016
1b -CH(OH)CH30.0086
1c -CH2CH30.027
1d -C(CH3)30.017
Rolipram (Reference Compound)0.0035

Data extracted from a study on the structurally analogous 7-methoxybenzofuran-4-carboxamides, which are expected to have similar SAR trends.

The data indicates that a hydrogen-bonding group at the 2-position of the furo[2,3-c]pyridine ring system is crucial for potent PDE4 inhibition. The 2-acetyl derivative (1a ) was found to be the most potent compound in the series, exhibiting sub-nanomolar activity. Reduction of the acetyl to a hydroxyl group (1b ) or its complete removal (1c ) led to a decrease in potency. Bulky lipophilic substituents at this position, such as a t-butyl group (1d ), were also less favorable.

Furopyridine Derivatives as Antiproliferative Agents

Various studies have explored the anticancer potential of furopyridine derivatives. These investigations have revealed that specific substitutions on the furopyridine core can lead to significant cytotoxic activity against several human cancer cell lines.

Table 2: Antiproliferative Activity of Furopyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)
2a HCT-116 (Colon)0.93
2b MCF-7 (Breast)> 64.8
3a KYSE70 (Esophageal)0.655 µg/mL
3b KYSE150 (Esophageal)0.655 µg/mL

Compound 2a is an ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate.[2] Compounds 3a and 3b are furanopyridinone derivatives with demonstrated cytotoxicity.[3]

The data highlights the potential of furopyridine derivatives as anticancer agents. For instance, compound 2a showed potent activity against the HCT-116 colon cancer cell line.[2] Other furanopyridinone derivatives have also shown significant growth inhibition of esophageal cancer cell lines.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the replication and validation of these findings.

PDE4 Inhibition Assay

The inhibitory activity of the compounds against PDE4 can be determined using a fluorescence polarization (FP)-based assay.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-labeled cAMP (fluorescent substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds and a reference inhibitor (e.g., Rolipram)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a defined amount of PDE4 enzyme to each well of the microplate, excluding negative control wells.

  • Add the serially diluted test compounds to their respective wells.

  • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FAM-labeled cAMP substrate to all wells.

  • Incubate the plate at room temperature for a defined reaction time (e.g., 60 minutes).

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).

  • Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[4][5]

Antiproliferative Activity (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an optimal density and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[6][7][8][9]

Visualizing Key Pathways and Workflows

To further elucidate the context of this research, the following diagrams illustrate the PDE4 signaling pathway and a general workflow for SAR studies.

PDE4_Signaling_Pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Mediators cAMP->Inflammation Suppresses AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Inhibition.

SAR_Workflow Scaffold Lead Scaffold (this compound) Synthesis Synthesis of Analogues Scaffold->Synthesis Screening Biological Screening (e.g., PDE4 Inhibition Assay) Synthesis->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Guides New_Leads New Lead Compounds SAR->New_Leads Optimization->Synthesis Iterative Cycle

Caption: General Workflow for Structure-Activity Relationship (SAR) Studies.

References

Comparative Analysis of PDE4 Inhibitory Activity of 7-Methoxyfuro[2,3-C]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the phosphodiesterase-4 (PDE4) inhibitory activity of a novel class of 7-Methoxyfuro[2,3-C]pyridine analogs. This document provides a comparative analysis of their potency, supported by available quantitative data and detailed experimental methodologies.

A novel series of this compound-4-carboxamides has been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4).[1][2] This enzyme plays a crucial role in the inflammatory cascade by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger in numerous cell signaling pathways.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and relaxes airway smooth muscle, making it a promising therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

This guide offers a comparative look at the inhibitory activities of these analogs, providing the available quantitative data to aid in structure-activity relationship (SAR) studies and further drug development.

Quantitative Analysis of PDE4 Inhibition

The inhibitory potency of the this compound analogs was evaluated against PDE4. The following table summarizes the available data for a key compound from this series.

Compound IDStructurePDE4 IC50 (nM)Rolipram Binding Assay (RBA) IC50 (nM)PDE4/RBA Ratio
8a 7-methoxy-N-(pyridin-4-yl)furo[2,3-c]pyridine-4-carboxamideData not availableData not available0.16[3]

Note: Specific IC50 values for PDE4 inhibition and Rolipram binding for compound 8a and other analogs in this series were not publicly available in the reviewed literature. The PDE4/RBA ratio indicates the selectivity of the compound for the PDE4 catalytic site over the high-affinity rolipram binding site.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of PDE4 inhibitors.

PDE4 Enzyme Activity Assay

The potency of compounds against the PDE4 enzyme is determined by measuring the inhibition of cAMP hydrolysis. A common method is the two-step radioassay:

  • Reaction Initiation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with a purified source of PDE4 enzyme (e.g., from human U937 monocytic cells) in a buffered solution (typically Tris-HCl, pH 7.5) containing magnesium chloride (MgCl2).

  • Substrate Addition: The enzymatic reaction is initiated by the addition of radiolabeled cAMP (e.g., [³H]cAMP).

  • Reaction Termination: After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is terminated by heat inactivation or the addition of a stop solution.

  • Product Separation: The product of the reaction, radiolabeled 5'-AMP, is separated from the unreacted cAMP substrate. This is often achieved by adding a slurry of snake venom nucleotidase, which converts the [³H]5'-AMP to [³H]adenosine, followed by separation using anion-exchange resin.

  • Quantification: The amount of [³H]adenosine is quantified by scintillation counting. The inhibitory activity of the test compound is calculated as the percentage reduction in cAMP hydrolysis compared to a control without the inhibitor. IC50 values are then determined from concentration-response curves.

Rolipram Binding Assay (RBA)

This assay is used to determine the affinity of test compounds for the high-affinity rolipram binding site on the PDE4 enzyme, providing an indication of potential central nervous system (CNS) side effects.

  • Preparation of Cell Homogenates: A source of PDE4, such as rat brain cortex, is homogenized in a suitable buffer.

  • Binding Reaction: The homogenate is incubated with a fixed concentration of radiolabeled rolipram (e.g., [³H]rolipram) in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]rolipram, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]rolipram (IC50) is determined.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Hormone) GPCR GPCR Agonist->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes Inflammation Inflammation (e.g., Cytokine Release) PKA->Inflammation Inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Analogs This compound Analogs Analogs->PDE4 Inhibits PDE4_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound analogs Incubation Incubate test compound with PDE4 enzyme Compound_Prep->Incubation Enzyme_Prep Prepare purified PDE4 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare [3H]cAMP substrate solution Reaction Initiate reaction with [3H]cAMP Substrate_Prep->Reaction Incubation->Reaction Termination Terminate reaction Reaction->Termination Separation Separate [3H]5'-AMP from [3H]cAMP Termination->Separation Quantification Quantify [3H]5'-AMP via scintillation counting Separation->Quantification Calculation Calculate % inhibition Quantification->Calculation IC50 Determine IC50 values Calculation->IC50

References

A Comparative Analysis of the Anticancer Potential of 7-Methoxyfuro[2,3-C]pyridine Analogs Versus Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and targeted cancer therapies, novel heterocyclic compounds are a significant area of investigation. This guide provides a comparative overview of the anticancer activity of pyridine derivatives, analogs of 7-Methoxyfuro[2,3-C]pyridine, against established chemotherapeutic drugs such as Doxorubicin, Paclitaxel, and Cisplatin. Due to the limited publicly available data on the specific anticancer properties of this compound, this comparison focuses on the broader class of pyridine-containing compounds that have demonstrated promising anticancer effects in preclinical studies.

Executive Summary

The pyridine scaffold is a core structure in numerous compounds exhibiting a wide range of pharmacological activities, including anticancer effects.[1][2] Research into various pyridine derivatives has revealed their potential to inhibit cancer cell proliferation through diverse mechanisms, such as the inhibition of crucial kinases, induction of cell cycle arrest, and apoptosis.[3][4] This guide synthesizes available in vitro and in vivo data for several pyridine analogs and contrasts their performance with that of widely used anticancer drugs.

In Vitro Anticancer Activity: A Comparative Look

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth in vitro. The following tables summarize the IC50 values for various pyridine derivatives and standard chemotherapeutic agents across different cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyridine Derivatives
Compound 1 (a pyridone derivative)HepG2 (Liver Cancer)4.5 ± 0.3[5]
MCF-7 (Breast Cancer)6.3 ± 0.4[5]
Compound 2 (a pyridine derivative)HepG2 (Liver Cancer)7.5 ± 0.1[5]
MCF-7 (Breast Cancer)16 ± 1.7[5]
Pyridine-urea derivative 8e MCF-7 (Breast Cancer)0.22[6]
Pyrazolo[3,4-b]pyridine derivative 9a HeLa (Cervical Cancer)2.59[7]
Pyrazolo[3,4-b]pyridine derivative 14g MCF-7 (Breast Cancer)4.66[7]
HCT-116 (Colon Cancer)1.98[7]
Established Anticancer Drugs
DoxorubicinMCF-7 (Breast Cancer)1.93[6]
HeLa (Cervical Cancer)2.35[7]
HCT-116 (Colon Cancer)2.11[7]
AMJ13 (Breast Cancer)223.6 (µg/ml)[8]
PaclitaxelHuman Endothelial Cells0.0001[9]
Various Human Tumor Cell Lines0.0025 - 0.0075[10]
CisplatinA2780 (Ovarian Cancer)Varies with cell density[11]
SKOV-3 (Ovarian Cancer)2 - 40[11]

In Vivo Antitumor Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of novel compounds in a living organism.

Compound/DrugAnimal ModelTumor TypeDosageTumor Growth InhibitionReference
Pyridine Derivatives
2,4,6-trisubstituted pyridine derivativesMiceOUR-10 (Renal Cancer)7 µM/Kg, 3 times/weekSignificant inhibition (descending order of potency for compounds 12 to 1)[12]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (a related methoxy-substituted compound)MiceH-460 Xenograft1.0 mg/kg61.9%[13]
Established Anticancer Drugs
PaclitaxelMiceBC-V and BC-ER tumors20 mg/kg (6 cycles)49.78% and 51.23% respectively[9]

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of anticancer agents is intrinsically linked to their mechanism of action at the cellular and molecular level.

Pyridine Derivatives: The anticancer activity of pyridine derivatives is diverse and often targets multiple cellular pathways.[1] Common mechanisms include:

  • Kinase Inhibition: Many pyridine-based compounds act as inhibitors of various protein kinases, such as VEGFR, PDGFR, and CDKs, which are crucial for cancer cell proliferation, survival, and angiogenesis.[2][6][7]

  • Cell Cycle Arrest: Several pyridine derivatives have been shown to induce cell cycle arrest at different phases, such as G2/M or S phase, thereby preventing cancer cell division.[5][14]

  • Induction of Apoptosis: The ultimate goal of many anticancer therapies is to induce programmed cell death (apoptosis) in cancer cells. Pyridine derivatives have been demonstrated to trigger apoptosis through various signaling pathways, including the upregulation of p53 and JNK.[5]

Doxorubicin: This anthracycline antibiotic primarily works by intercalating into DNA, which inhibits the progression of topoisomerase II.[15] This action prevents the relaxation of supercoiled DNA, thereby blocking replication and transcription.[15] Doxorubicin can also generate reactive oxygen species, leading to cellular damage.[15]

Paclitaxel: As a microtubule-stabilizing agent, paclitaxel binds to the β-subunit of tubulin, promoting microtubule polymerization and preventing their depolymerization.[] This stabilization disrupts the normal dynamics of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][]

Cisplatin: This platinum-based drug forms cross-links with DNA, primarily intrastrand adducts with purine bases.[17] These adducts distort the DNA structure, interfering with DNA replication and transcription, which ultimately triggers apoptosis.[17][18]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes involved in anticancer drug evaluation, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Anticancer Drug Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Line Culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay mechanism_studies Mechanism of Action Studies cell_culture->mechanism_studies ic50 Determine IC50 Values cytotoxicity_assay->ic50 animal_model Animal Model Development (e.g., Xenograft) ic50->animal_model Lead Compound Selection cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle apoptosis Apoptosis Assay mechanism_studies->apoptosis drug_administration Drug Administration animal_model->drug_administration tumor_measurement Tumor Growth Measurement drug_administration->tumor_measurement toxicity_assessment Toxicity Assessment drug_administration->toxicity_assessment data_analysis Data Analysis tumor_measurement->data_analysis toxicity_assessment->data_analysis signaling_pathway Simplified Signaling Pathway for Pyridine Derivative-Induced Apoptosis cluster_cell Cancer Cell PyridineDerivative Pyridine Derivative Kinase Protein Kinases (e.g., VEGFR, CDK) PyridineDerivative->Kinase Inhibition CellCycle Cell Cycle Progression PyridineDerivative->CellCycle Arrest p53 p53 Upregulation PyridineDerivative->p53 JNK JNK Upregulation PyridineDerivative->JNK Kinase->CellCycle Promotion Proliferation Cell Proliferation CellCycle->Proliferation Leads to Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis

References

Validating 7-Methoxyfuro[2,3-C]pyridine as a Viable Drug Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a central endeavor in modern drug discovery. The 7-methoxyfuro[2,3-c]pyridine scaffold has emerged as a promising "privileged" structure due to the diverse biological activities exhibited by its derivatives.[1] This guide provides a comprehensive comparison of the this compound scaffold and its analogs against other prominent heterocyclic systems, focusing on their potential in oncology and as kinase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate its potential as a viable drug scaffold.

Comparative Analysis of Biological Activity

Derivatives of the furo[2,3-c]pyridine scaffold have demonstrated significant potential across several therapeutic areas, including as anticancer agents, kinase inhibitors, and phosphodiesterase (PDE) inhibitors.[1][2][3][4][5] This section compares the in vitro efficacy of furo[2,3-c]pyridine derivatives with other well-established heterocyclic scaffolds known for similar biological activities, such as pyrazolopyridines and benzothieno[2,3-c]pyridines.

Anticancer Cytotoxicity

The tables below summarize the cytotoxic activity (IC50/GI50 values) of various derivatives against a panel of human cancer cell lines.

Table 1: Furo[2,3-c]pyridine and Furo[2,3-b]pyridine Derivatives

Compound ID/DescriptionScaffoldCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Compound 17dFuro[2,3-c]pyridineMDA-MB-435Melanoma0.023[6]
Compound 14Furo[2,3-b]pyridineHCT-116Colon49.0[7]
Compound 14Furo[2,3-b]pyridineMCF-7Breast55.5[7]
Compound 14Furo[2,3-b]pyridineHepG2Liver44.8[7]
Compound 14Furo[2,3-b]pyridineA549Lung70.7[7]
Compound 1Furo[2,3-b]pyridine basedHCT-116Colon31.3[7]
Compound 1Furo[2,3-b]pyridine basedMCF-7Breast19.3[7]
Compound 1Furo[2,3-b]pyridine basedHepG2Liver22.7[7]
Compound 1Furo[2,3-b]pyridine basedA549Lung36.8[7]

Table 2: Comparative Scaffolds - Pyrazolopyridine and Benzothieno[2,3-c]pyridine Derivatives

Compound ID/DescriptionScaffoldCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Compound 5cBenzothieno[2,3-c]pyridinePC-3Prostate2.08[8]
Compound 5cBenzothieno[2,3-c]pyridineVariousVarious0.004 - 37[8]
Compound 5aPyrazolopyridineHepG-2Liver3.42[9]
Compound 5bPyrazolopyridineHepG-2Liver3.56[9]
Compound 25Pyrazole-basedHepG2Liver1.83[10]
Compound 25Pyrazole-basedHCT116Colon0.035[10]
Kinase Inhibition

The furo[2,3-c]pyridine scaffold has been explored for its kinase inhibitory activity, a property shared with the highly successful pyrazolopyridine core.

Table 3: Kinase Inhibitory Activity of Furo[2,3-b]pyridine and Pyrazolopyridine Derivatives

Compound ID/DescriptionScaffoldTarget KinaseIC50 (µM)Reference
Compound 14Furo[2,3-b]pyridineCDK20.93[6][11]
Roscovitine (Control)Purine-likeCDK20.394[11]
Compound 3aFuro[2,3-d]pyrimidineAKT124[6]
Frag-1PyrazolopyridinePim-11.3[12]
Frag-2PyrazolopyridinePim-10.2[12]
Compound 15yPyrazolo[3,4-b]pyridineTBK10.0002[13]
Compound 5aPyrazolo[3,4-b]pyridinec-Met0.00427[9]

Signaling Pathways and Experimental Workflows

To contextualize the therapeutic potential of these scaffolds, it is crucial to visualize their role in modulating key cellular signaling pathways and to understand the experimental workflows used for their evaluation.

PI3K/Akt/mTOR Signaling Pathway

A critical pathway in regulating cell growth, proliferation, and survival, the PI3K/Akt/mTOR pathway is often dysregulated in cancer, making it a prime target for kinase inhibitors.[1][3][14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling cascade, a key regulator of cellular processes.

Drug Discovery and Evaluation Workflow

The process of identifying and validating a new drug scaffold involves a series of systematic experimental stages.

Drug_Discovery_Workflow Scaffold Scaffold Selection (e.g., this compound) Synthesis Library Synthesis & Derivatization Scaffold->Synthesis Biochemical Biochemical Assays (e.g., In Vitro Kinase Assay) Synthesis->Biochemical CellBased Cell-Based Assays (e.g., MTT Cytotoxicity) Biochemical->CellBased LeadOpt Lead Optimization (SAR Studies) CellBased->LeadOpt LeadOpt->Biochemical Iterative Screening LeadOpt->CellBased InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A generalized workflow for scaffold-based drug discovery and development.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any new chemical entity. Below are standardized methodologies for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for determining the potency of an inhibitor against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Specific buffer components may vary depending on the kinase.

  • Kinase and Substrate: Dilute the target kinase and its corresponding peptide substrate to their final desired concentrations in the kinase buffer.

  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the final desired concentration (often near the Km for the specific kinase) in the kinase buffer.

  • Test Compound: Prepare a serial dilution of the test inhibitor (e.g., in DMSO).

2. Assay Procedure:

  • In a 384-well plate, add the kinase, substrate, and test inhibitor at various concentrations.

  • Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

3. Detection:

  • The amount of kinase activity is determined by measuring the product formation. For fluorescence-based assays (e.g., TR-FRET), this involves adding detection reagents.[15]

  • For a TR-FRET assay, this would include a phosphorylation-specific antibody labeled with a fluorescent donor (e.g., Terbium) and an acceptor molecule that binds the substrate.[15]

  • Incubate the plate to allow for the detection reagents to bind.

  • Read the plate on a fluorescent plate reader at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.[2][16]

1. Cell Seeding:

  • Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[4]

  • Add 10-20 µL of the MTT solution to each well.[16]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

4. Solubilization and Measurement:

  • Carefully remove the medium containing MTT.

  • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The this compound scaffold demonstrates considerable promise as a foundation for the development of novel therapeutics, particularly in the field of oncology. The available data indicates that its derivatives can exhibit potent and selective anticancer activity, with some compounds showing efficacy in the nanomolar range. When compared to other established heterocyclic scaffolds like pyrazolopyridines and benzothieno[2,3-c]pyridines, the furo[2,3-c]pyridine core holds its own, suggesting it is a viable and valuable scaffold for further exploration. The key to unlocking its full potential will lie in systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to undertake such investigations.

References

A Comparative Guide to Heterocyclic Scaffolds as Alternatives to the Furo[2,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide range of biological activities, including anticancer and antiviral properties. Its unique electronic and structural features make it an attractive starting point for drug design. However, the exploration of alternative heterocyclic scaffolds through bioisosteric replacement is a crucial strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties, or to explore new intellectual property space. This guide provides an objective comparison of key heterocyclic alternatives to the furo[2,3-c]pyridine core, supported by available experimental data.

Bioisosteric Replacement Strategy

Bioisosterism involves the substitution of a molecule or group with another that has similar physical or chemical properties, leading to a comparable biological effect. In the context of the furo[2,3-c]pyridine scaffold, this typically involves replacing the furan ring with other five-membered heterocycles. This guide focuses on the thieno[2,3-c]pyridine, pyrrolo[2,3-c]pyridine, imidazo[4,5-c]pyridine, and thiazolo[4,5-c]pyridine scaffolds as key alternatives.

Bioisosteric Alternatives to the Furo[2,3-c]pyridine Core cluster_alternatives Alternative Scaffolds Furo[2,3-c]pyridine Furo[2,3-c]pyridine Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Furo[2,3-c]pyridine->Thieno[2,3-c]pyridine S for O Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Furo[2,3-c]pyridine->Pyrrolo[2,3-c]pyridine NH for O Thieno[2,3-c]pyridine->Pyrrolo[2,3-c]pyridine Thiazolo[4,5-c]pyridine Thiazolo[4,5-c]pyridine Thieno[2,3-c]pyridine->Thiazolo[4,5-c]pyridine N for CH Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Pyrrolo[2,3-c]pyridine->Imidazo[4,5-c]pyridine N for CH

Caption: Bioisosteric relationships of the furo[2,3-c]pyridine core.

Thieno[2,3-c]pyridine: The Thiophene Analog

The replacement of the oxygen atom in the furan ring with a sulfur atom yields the thieno[2,3-c]pyridine scaffold. This is a classic example of bioisosteric replacement, often leading to compounds with altered metabolic stability and receptor binding affinities. Thieno[2,3-c]pyridines have been investigated for a range of therapeutic applications, including as kinase inhibitors and anticancer agents.[1]

Table 1: Comparison of Anticancer Activity of Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine Derivatives

ScaffoldCompoundTarget Cell LineIC50 (µM)Reference
Furo[2,3-b]pyridineDerivative 1MDA-MB-468 (Breast)0.046[2]
Thieno[2,3-b]pyridineDerivative 2MDA-MB-468 (Breast)Not explicitly compared[2]
Thieno[2,3-b]pyridineCompound 16HT-29 (Colon)12.98[3]
Thieno[2,3-b]pyridineCompound 18MCF-7 (Breast)9.60[3]

Note: The data in this table is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Pyrrolo[2,3-c]pyridine: The Pyrrole Analog

Substituting the furan oxygen with a nitrogen atom gives the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold. This change introduces a hydrogen bond donor, which can significantly alter the interaction of the molecule with its biological target. Pyrrolo[2,3-c]pyridines have shown promise as potent and reversible inhibitors of enzymes like Lysine-specific histone demethylase 1A (LSD1).[4]

Table 2: Reported Biological Activity of Pyrrolo[2,3-c]pyridine Derivatives

CompoundTargetActivityReference
Compound 46LSD1IC50 = 3.1 nM[4]
Various derivativesKinase InhibitionPotent inhibitors[5]

Imidazo[4,5-c]pyridine: The Imidazole Analog

The imidazo[4,5-c]pyridine scaffold can be considered a bioisostere where a CH group in the furan ring of furo[2,3-c]pyridine is replaced by a nitrogen atom, and the furan oxygen is replaced by a nitrogen. This scaffold is of interest in the development of anticancer agents and PARP-1 inhibitors.[5][6]

Table 3: Reported Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Compound 10Colon Carcinoma0.4[7]
Compound 14Colon Carcinoma0.7[7]
Compound 3fK562 (Leukemia)9.2 (COX-2)[8]

Note: The data in this table is for the imidazo[4,5-b]pyridine isomer, as direct comparative data for the [4,5-c] isomer is limited. The presented activities are indicative of the potential of the imidazopyridine class.

Thiazolo[4,5-c]pyridine: The Thiazole Analog

Replacing the furan ring with a thiazole ring introduces both a sulfur and a nitrogen atom, offering a different steric and electronic profile. While less explored as a direct bioisostere of furo[2,3-c]pyridine, the thiazolopyridine scaffold is a component of various biologically active molecules, including kinase inhibitors.

Table 4: Reported Biological Activity of Thiazolo[5,4-b]pyridine Derivatives

CompoundTargetActivityReference
Derivative 6rc-KIT V560G/D816VIC50 = 4.77 µM[9]

Note: The data in this table is for the thiazolo[5,4-b]pyridine isomer, highlighting the potential of the broader thiazolopyridine scaffold class.

Experimental Protocols

In Vitro Kinase Inhibitory Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro potency of compounds against a target kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][10]

ADP-Glo Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Analysis A Prepare Compound Dilutions D Add Compound, Kinase/Substrate, and ATP to Plate A->D B Prepare Kinase/Substrate Mix B->D C Prepare ATP Solution C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent E->F G Incubate at RT F->G H Add Kinase Detection Reagent G->H I Incubate at RT H->I J Measure Luminescence I->J K Calculate % Inhibition and IC50 J->K

Caption: Workflow for the ADP-Glo Kinase Assay.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Gently mix to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.[11][12]

MTT Cell Viability Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

References

spectroscopic data comparison between 7-Methoxyfuro[2,3-C]pyridine and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Isomeric variations of a core scaffold can lead to vastly different pharmacological profiles. This guide provides a comparative analysis of the predicted spectroscopic data for 7-Methoxyfuro[2,3-c]pyridine and its key isomers, offering a theoretical framework for their differentiation using common spectroscopic techniques. In the absence of comprehensive experimental data in the public domain, this guide utilizes predicted spectroscopic values to highlight the expected differences in their ¹H NMR, ¹³C NMR, IR, and mass spectra.

Molecular Structures

The isomers under consideration share the same molecular formula, C₈H₇NO₂, but differ in the position of the methoxy group and the fusion of the furan and pyridine rings.

Isomer Structures cluster_7_methoxyfuro_2_3_c_pyridine This compound cluster_4_methoxyfuro_2_3_c_pyridine 4-Methoxyfuro[2,3-c]pyridine cluster_5_methoxyfuro_2_3_c_pyridine 5-Methoxyfuro[2,3-c]pyridine cluster_7_methoxyfuro_2_3_b_pyridine 7-Methoxyfuro[2,3-b]pyridine node_7_methoxyfuro_2_3_c_pyridine node_7_methoxyfuro_2_3_c_pyridine node_4_methoxyfuro_2_3_c_pyridine node_4_methoxyfuro_2_3_c_pyridine node_5_methoxyfuro_2_3_c_pyridine node_5_methoxyfuro_2_3_c_pyridine node_7_methoxyfuro_2_3_b_pyridine node_7_methoxyfuro_2_3_b_pyridine

Figure 1: Chemical structures of this compound and its selected isomers.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) in ppm are crucial for distinguishing between the isomers. The electronic environment of each proton is unique to its position on the bicyclic ring system. Predictions were generated using online NMR prediction tools.

Proton This compound (Predicted) 4-Methoxyfuro[2,3-c]pyridine (Predicted) 5-Methoxyfuro[2,3-c]pyridine (Predicted) 7-Methoxyfuro[2,3-b]pyridine (Predicted)
H-27.67.57.67.8
H-36.96.86.96.7
H-48.1-8.08.2
H-57.27.1-7.0
OCH₃4.14.04.04.2

Table 1: Predicted ¹H NMR chemical shifts (ppm) for this compound and its isomers.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts provide further structural confirmation. The position of the carbon atoms relative to the nitrogen, oxygen, and methoxy group significantly influences their chemical shifts.

Carbon This compound (Predicted) 4-Methoxyfuro[2,3-c]pyridine (Predicted) 5-Methoxyfuro[2,3-c]pyridine (Predicted) 7-Methoxyfuro[2,3-b]pyridine (Predicted)
C-2144.5143.8144.2145.1
C-3102.1101.5102.0101.8
C-3a149.8150.5149.5158.2
C-4140.2155.1135.8142.3
C-5110.3108.7152.0112.5
C-7158.9115.2114.8160.1
C-7a116.5117.1116.8115.9
OCH₃54.055.055.254.5

Table 2: Predicted ¹³C NMR chemical shifts (ppm) for this compound and its isomers.

Predicted Mass Spectrometry Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak for all isomers is expected at m/z 149. However, the relative abundances of fragment ions will differ based on the stability of the resulting fragments, aiding in isomer differentiation.

Fragment (m/z) Proposed Loss This compound (Predicted) 4-Methoxyfuro[2,3-c]pyridine (Predicted) 5-Methoxyfuro[2,3-c]pyridine (Predicted) 7-Methoxyfuro[2,3-b]pyridine (Predicted)
149[M]⁺HighHighHighHigh
134-CH₃ModerateModerateModerateModerate
121-COLowLowLowLow
106-CH₃, -COModerateModerateModerateModerate
92-C₃H₃OLowLowLowLow
78Pyridine fragmentLowLowLowLow

Table 3: Predicted key mass spectrometry fragments for this compound and its isomers.

Characteristic Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. All isomers are expected to show characteristic absorptions for C-O-C (ether and furan), C=N, C=C, and aromatic C-H bonds. While the exact frequencies may vary slightly between isomers, the overall pattern will be similar.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Methyl C-HStretch2950 - 2850
C=N (pyridine)Stretch1600 - 1475
C=C (aromatic)Stretch1600 - 1450
C-O (ether)Stretch1275 - 1200 (asymmetric) & 1150 - 1085 (symmetric)
C-O (furan)Stretch1250 - 1020
Aromatic C-HBend (out-of-plane)900 - 675

Table 4: General characteristic IR absorption frequencies for the functional groups present in methoxyfuropyridine isomers.[1][2]

Experimental Workflow

A general workflow for the spectroscopic analysis and differentiation of these isomers is outlined below.

Spectroscopic Analysis Workflow Sample Isomeric Mixture or Unknown Compound MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight (m/z 149) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Obtain ¹H and ¹³C Spectra IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups Data_Analysis Data Analysis and Comparison MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Compare with Predicted Data

Figure 2: General workflow for the spectroscopic analysis of furopyridine isomers.

Discussion of Predicted Spectral Differences

  • ¹H NMR: The chemical shifts of the protons on the pyridine and furan rings are expected to be the most diagnostic feature. The position of the methoxy group will cause distinct upfield or downfield shifts for adjacent protons due to its electron-donating nature. The coupling patterns between the aromatic protons will also be unique for each isomer.

  • ¹³C NMR: The carbon chemical shifts, particularly for the carbons directly bonded to the methoxy group and the nitrogen and oxygen atoms, will show significant variation among the isomers.

  • Mass Spectrometry: While the molecular ion will be the same, the fragmentation pathways will be influenced by the stability of the resulting radical cations and neutral losses. For example, the ease of loss of a methyl radical or carbon monoxide may differ depending on the methoxy group's position.

  • IR Spectroscopy: Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different vibrational modes of the overall molecular skeleton for each isomer.

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu). For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Analysis: Place the prepared sample in the IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). An appropriate number of scans should be co-added to obtain a high-quality spectrum.

By employing this combination of spectroscopic techniques and comparing the obtained data with the predicted values presented in this guide, researchers can confidently differentiate between this compound and its isomers, facilitating further research and development.

References

Assessing the Selectivity of FuroMetinib: A Comparative Guide for a Novel 7-Methoxyfuro[2,3-C]pyridine-based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The 7-Methoxyfuro[2,3-C]pyridine scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. This guide provides a comprehensive assessment of the selectivity of a hypothetical inhibitor from this class, FuroMetinib , which has been designed to target the oncogenic B-Raf V600E mutant. The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety, as off-target effects can lead to unforeseen toxicities. This document presents a comparative analysis of FuroMetinib's performance against other known B-Raf inhibitors and a broader panel of kinases, supported by detailed experimental protocols and data visualizations.

Comparative Selectivity Profile of FuroMetinib

The selectivity of FuroMetinib was assessed against a panel of kinases, including its primary target B-Raf V600E, wild-type B-Raf, and other closely related kinases. For comparison, the well-characterized B-Raf inhibitors, Vemurafenib and Dabrafenib, were included in the analysis.

Table 1: In Vitro Kinase Inhibitory Activity of FuroMetinib and Reference Compounds

Kinase TargetFuroMetinib IC50 (nM)Vemurafenib IC50 (nM)Dabrafenib IC50 (nM)
B-Raf V600E 15 310.8
B-Raf (wild-type)1501003.2
C-Raf450485.0
A-Raf600251.5
MEK1>10,000>10,000>10,000
ERK2>10,000>10,000>10,000
p38α2,500>10,0003,000
JNK1>10,000>10,000>10,000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data are representative of at least three independent experiments.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of FuroMetinib was determined using a radiometric kinase assay.

  • Reagents: Recombinant human kinases (B-Raf V600E, B-Raf wt, C-Raf, A-Raf, MEK1, ERK2, p38α, JNK1), [γ-33P]ATP, appropriate peptide substrates for each kinase, kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT), and test compounds (FuroMetinib, Vemurafenib, Dabrafenib).

  • Procedure:

    • Kinase reactions were performed in a 96-well plate format.

    • Each well contained the respective kinase, its peptide substrate, and the test compound at varying concentrations (typically from 0.1 nM to 100 µM).

    • The reaction was initiated by the addition of [γ-33P]ATP.

    • The plates were incubated at 30°C for 60 minutes.

    • The reaction was stopped by the addition of 3% phosphoric acid.

    • A portion of the reaction mixture was spotted onto P81 phosphocellulose paper.

    • The filter paper was washed three times with 0.75% phosphoric acid and once with acetone.

    • The radioactivity incorporated into the peptide substrate was quantified using a scintillation counter.

    • IC50 values were calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

B_Raf_Signaling_Pathway cluster_upstream Upstream Activation cluster_mapk_cascade MAPK/ERK Cascade cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS B_Raf B-Raf (V600E) RAS->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival FuroMetinib FuroMetinib FuroMetinib->B_Raf Inhibition

Caption: B-Raf Signaling Pathway and the inhibitory action of FuroMetinib.

Kinase_Inhibitor_Selectivity_Workflow Start Start Compound Synthesis Synthesize FuroMetinib Start->Compound Synthesis Primary Assay In Vitro Assay vs. B-Raf V600E Compound Synthesis->Primary Assay Determine IC50 Determine IC50 Primary Assay->Determine IC50 Kinome Screen Broad Kinase Panel Screening Determine IC50->Kinome Screen Analyze Selectivity Analyze Selectivity Profile Kinome Screen->Analyze Selectivity Cell-based Assays Cellular Assays (e.g., Western Blot for p-ERK) Analyze Selectivity->Cell-based Assays In Vivo Studies In Vivo Efficacy and Toxicity Studies Cell-based Assays->In Vivo Studies End End In Vivo Studies->End

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

The hypothetical this compound-based kinase inhibitor, FuroMetinib, demonstrates potent inhibition of the primary target, B-Raf V600E. The selectivity profile presented in Table 1, when compared to established inhibitors, would provide valuable insights into its potential as a therapeutic agent. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the evaluation of novel kinase inhibitors, ensuring a thorough and comparative assessment of their selectivity. This structured approach is crucial for the identification of promising drug candidates with a higher probability of success in clinical development.

Computational Docking Analysis of 7-Methoxyfuro[2,3-C]pyridine: A Comparative Guide to Potential Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential interactions between the novel heterocyclic compound, 7-Methoxyfuro[2,3-C]pyridine, and three key protein targets implicated in various disease pathways: Phosphodiesterase 4 (PDE4), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR). While direct computational docking studies for this compound are not extensively available in the public domain, this guide synthesizes data from studies on structurally similar furopyridine and methoxy-substituted pyridine derivatives to provide a predictive comparison of its potential binding affinities and therapeutic relevance.

Executive Summary

Computational docking studies are pivotal in modern drug discovery, offering insights into the binding mechanisms and affinities of small molecules with protein targets. This guide explores the therapeutic potential of this compound by examining its likely interactions with PDE4, CDK2, and EGFR. Derivatives of this compound have shown inhibitory activity against PDE4, suggesting its potential as an anti-inflammatory agent. Furthermore, the broader class of furopyridines and pyridine derivatives has been investigated as inhibitors of CDK2 and EGFR, proteins crucial in cell cycle regulation and cancer progression. This guide presents available quantitative data for related compounds, details common experimental protocols for such computational studies, and visualizes the relevant signaling pathways and a general experimental workflow.

Comparative Analysis of Potential Target Interactions

The following tables summarize the available inhibitory activities (IC50 values) and computational docking scores for derivatives of this compound and other structurally related compounds against the target proteins. It is important to note that these values are for related molecules and serve as a predictive baseline for the potential activity of this compound.

Table 1: Inhibitory Activity of this compound Derivatives and Related Compounds against PDE4

Compound ClassSpecific Derivative ExampleTarget ProteinIC50 (µM)Reference CompoundIC50 (µM)
This compound-4-carboxamidesNot specifiedPDE4Potent inhibitors reported[1]Rolipram-
7-methoxybenzofuran-4-carboxamides2-acetyl-7-methoxybenzofuran-4-(3,5-dichloropyridyl)carboxamidePDE40.0016--

Table 2: Inhibitory Activity of Furopyridine and Pyridine Derivatives against CDK2

Compound ClassSpecific Derivative ExampleTarget ProteinIC50 (µM)Reference CompoundIC50 (µM)
Furopyridine Derivativesethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93[2][3]Roscovitine0.394[2]
Pyrazolopyridine Derivatives6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65[2][3]Roscovitine0.394[2]

Table 3: Computational Docking Scores of Pyridine Derivatives against EGFR

Compound ClassSpecific Derivative ExampleTarget ProteinBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
Phenylindole DerivativesNewly designed inhibitorsEGFR-7.2 to -9.8[4][5]Erlotinib-
Pyrimidine AnaloguesCompound 7EGFR-8.8[6]--

Experimental Protocols: Computational Docking

The following provides a generalized methodology for computational docking studies, based on common practices in the field.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (PDE4, CDK2, EGFR) are typically downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structures are prepared by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and fixing any missing residues. This is often performed using software suites like Schrödinger's Maestro or AutoDock Tools.

  • Ligand Structure Preparation: The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure. The ligand is then energy-minimized using a suitable force field (e.g., OPLS3).

2. Docking Site Definition:

  • The binding site on the target protein is defined. If a co-crystallized ligand is present in the PDB structure, the binding site is typically defined as a grid box centered around this ligand. In the absence of a co-crystallized ligand, potential binding pockets can be identified using site-prediction algorithms.

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina, Glide (Schrödinger), or GOLD. These programs sample a wide range of conformations and orientations of the ligand within the defined binding site.

  • The interactions between the ligand and the protein are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is typically considered the most likely binding mode.

4. Analysis of Results:

  • The docking results are analyzed to identify the best-scoring poses and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

  • The predicted binding affinity provides a quantitative measure to compare the potential of the ligand to inhibit the target protein relative to known inhibitors.

Signaling Pathways and Experimental Workflow

To provide a broader context for the potential therapeutic implications of targeting PDE4, CDK2, and EGFR, the following diagrams illustrate their respective signaling pathways and a general workflow for computational docking studies.

Computational_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (from PDB) PrepProtein Prepare Protein (Add H, Remove Water) PDB->PrepProtein Ligand Ligand Structure (2D Sketch) PrepLigand Prepare Ligand (3D Conversion, Energy Minimization) Ligand->PrepLigand Grid Define Binding Site (Grid Generation) PrepProtein->Grid PrepLigand->Grid Dock Molecular Docking (Conformational Sampling) Grid->Dock Scoring Scoring & Ranking (Binding Affinity) Dock->Scoring Analysis Interaction Analysis (Pose Visualization) Scoring->Analysis Conclusion Conclusion & Further Studies Analysis->Conclusion PDE4_Signaling_Pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP    ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Inflammation Inflammatory Response (Down-regulation) CREB->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->PDE4 Inhibits CDK2_Signaling_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb Phosphorylation (Initial) CyclinD_CDK46->Rb E2F_release E2F Release Rb->E2F_release CyclinE Cyclin E Synthesis E2F_release->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Rb_full Rb Phosphorylation (Complete) CyclinE_CDK2->Rb_full G1_S_transition G1/S Phase Transition Rb_full->G1_S_transition DNA_synthesis DNA Synthesis G1_S_transition->DNA_synthesis Inhibitor This compound (Potential Inhibitor) Inhibitor->CyclinE_CDK2 Inhibits EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2 / SOS Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR Inhibits

References

A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Framework for 7-Methoxyfuro[2,3-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available literature did not yield specific cross-reactivity profiling data for 7-Methoxyfuro[2,3-c]pyridine derivatives. Therefore, this guide provides a generalized framework and best practices for researchers, scientists, and drug development professionals to conduct and interpret cross-reactivity profiling for their novel compounds within this class. The experimental data presented is illustrative.

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy.[1] A thorough understanding of a compound's selectivity is crucial for predicting its efficacy and potential off-target effects.[2][3] This guide outlines the standard methodologies for cross-reactivity profiling, using a hypothetical this compound derivative, hereafter referred to as "7-MFP-Derivative," as an example.

Data Presentation: Comparative Inhibitory Activity

Quantitative data from cross-reactivity profiling should be presented in a clear and concise manner to facilitate comparison with known inhibitors. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values against a panel of selected kinases. Lower IC50 values indicate greater potency.

Kinase Target7-MFP-Derivative (IC50, nM) [Hypothetical]Staurosporine (IC50, nM) [Reference]
Primary Target(s)
CDK2153
Selected Off-Targets
ABL1>10,0006
EGFR1,20020
VEGFR285015
SRC5,0007
p38α (MAPK14)>10,000100
PKA>10,0008
PKCα7,5000.7

Note: Data for 7-MFP-Derivative is for illustrative purposes only. Reference values for Staurosporine are approximations from various public sources and serve as a benchmark for a non-selective kinase inhibitor.

Experimental Protocols

A multi-faceted approach is essential for a thorough assessment of a kinase inhibitor's specificity. This typically involves in vitro biochemical assays against a broad panel of kinases, followed by cell-based assays to confirm on-target activity and assess cellular effects.[4]

In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol describes a widely used method for in vitro kinase profiling that measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[5]

Materials:

  • Purified recombinant kinases (a diverse panel of >100 kinases is recommended).

  • Specific peptide or protein substrates for each kinase.

  • Test compound (e.g., 7-MFP-Derivative) stock solution (typically 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP.

  • ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Assembly: In the wells of a microplate, add the specific kinase, its corresponding substrate, and the diluted test compound.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding an acidic solution, such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine IC50 values by fitting the data to a dose-response curve.

Alternative formats such as luminescence-based (e.g., ADP-Glo™) or fluorescence-based (e.g., TR-FRET) assays are also widely used and can offer higher throughput.[4][6]

Mandatory Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway, a common pathway implicated in cell proliferation and survival, and a frequent target for kinase inhibitors.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 7-MFP-Derivative Inhibitor->MEK Inhibits Kinase_Profiling_Workflow Start Compound Synthesis & Purification PrimaryScreen Primary Kinase Screen (Single High Concentration) Start->PrimaryScreen DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreen->DoseResponse Active Compounds SelectivityProfile Broad Selectivity Profiling (Large Kinase Panel) DoseResponse->SelectivityProfile DataAnalysis Data Analysis & Hit Identification SelectivityProfile->DataAnalysis CellBased Cell-Based Assays (Target Engagement & Phenotype) DataAnalysis->CellBased Potent & Selective Hits LeadOpt Lead Optimization CellBased->LeadOpt

References

Safety Operating Guide

Personal protective equipment for handling 7-Methoxyfuro[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Methoxyfuro[2,3-C]pyridine

Immediate Safety and Handling Precautions

Given the chemical structure of this compound, it should be handled with the utmost care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Gloves: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals.[3][4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect from splashes.[5][6] A face shield may be necessary for operations with a higher risk of splashing.[7]

  • Lab Coat: A flame-retardant lab coat should be worn to protect skin and clothing.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] If engineering controls are insufficient, a respirator may be required.[7]

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[1]

  • Collect the absorbed material into a designated, sealed, and properly labeled hazardous waste container.[1]

  • Do not allow the chemical to enter drains or waterways.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: Handling and Use

A systematic approach is crucial when working with potentially hazardous chemicals. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Figure 1: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and compliance with regulations.

Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste.[1]

  • This includes unused product, reaction byproducts, contaminated solvents, and disposable PPE.

  • Segregate this waste from other waste streams to prevent incompatible materials from mixing.

Container and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection.[1]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

  • List all components and their approximate percentages if it is a mixed waste stream.[1]

Disposal Method:

  • Hazardous waste must be disposed of through a licensed environmental waste management company.[8]

  • Do not dispose of this chemical down the drain or in regular trash.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Quantitative Data Summary (by Analogy)

While specific data for this compound is not available, the table below summarizes the hazards of related pyridine compounds to inform safe handling practices.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[10][11]Avoid direct contact and inhalation. Use appropriate PPE.[10]
Skin Corrosion/Irritation May cause skin irritation or burns.[2]Wear protective gloves and clothing.[11]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[10]Wear eye and face protection.[11]
Flammability May be a flammable liquid and vapor.[10][11]Keep away from heat, sparks, and open flames.[2][11]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[8]Avoid release to the environment.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyfuro[2,3-C]pyridine
Reactant of Route 2
Reactant of Route 2
7-Methoxyfuro[2,3-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.